Metanephrine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[1-hydroxy-2-(methylamino)ethyl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-11-6-9(13)7-3-4-8(12)10(5-7)14-2/h3-5,9,11-13H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJCTZKFYGDABJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80863478 | |
| Record name | Metanephrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Metanephrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004063 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5001-33-2, 2282-54-4 | |
| Record name | Metanephrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5001-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Metanephrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2282-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metanephrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005001332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metanephrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METANEPHRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZE0530JEJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Metanephrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004063 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to Metanephrine Biosynthesis and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biochemical pathways responsible for the synthesis and breakdown of metanephrine. This compound and its counterpart, northis compound, are the O-methylated metabolites of epinephrine and norepinephrine, respectively. Their measurement is a cornerstone in the diagnosis of pheochromocytoma and paraganglioma. A thorough understanding of these pathways is critical for researchers and professionals involved in endocrinology, oncology, and the development of novel therapeutic agents targeting these processes.
This compound Biosynthesis: A Multi-Enzymatic Cascade
This compound is not directly synthesized but is a metabolic byproduct of epinephrine. Therefore, its biosynthesis is intrinsically linked to the catecholamine synthesis pathway, which originates from the amino acid L-tyrosine. This process primarily occurs in the chromaffin cells of the adrenal medulla and in adrenergic neurons.[1][2][3]
The biosynthetic journey from L-tyrosine to epinephrine involves a series of enzymatic conversions:
-
Tyrosine to L-DOPA: The pathway initiates with the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) by the enzyme Tyrosine Hydroxylase (TH) . This is the rate-limiting step in catecholamine biosynthesis.[4][5]
-
L-DOPA to Dopamine: L-DOPA is then decarboxylated to dopamine by Aromatic L-amino Acid Decarboxylase (AADC) , an enzyme that requires Vitamin B6 (Pyridoxine) as a cofactor.[4]
-
Dopamine to Norepinephrine: Dopamine is subsequently converted to norepinephrine through hydroxylation by Dopamine β-hydroxylase (DBH) , a reaction that necessitates Vitamin C (Ascorbic Acid) as a cofactor.[4]
-
Norepinephrine to Epinephrine: The final step in epinephrine synthesis is the methylation of norepinephrine, catalyzed by Phenylethanolamine N-methyltransferase (PNMT) . This reaction utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.[4][6][7]
-
Epinephrine to this compound: Epinephrine is then metabolized to this compound through O-methylation by the enzyme Catechol-O-methyltransferase (COMT) .[8][9] This conversion is a key step in the inactivation of circulating catecholamines.
Below is a diagram illustrating the biosynthetic pathway leading to this compound.
This compound Degradation: The Path to Excretion
This compound, along with northis compound, undergoes further metabolism before being excreted in the urine. The primary enzymes involved in this degradation pathway are Monoamine Oxidase (MAO) and Catechol-O-methyltransferase (COMT) , acting in concert with aldehyde dehydrogenase.[5][10]
The degradation of this compound proceeds as follows:
-
Oxidative Deamination: this compound is first acted upon by Monoamine Oxidase (MAO) , which converts it to 3-methoxy-4-hydroxymandelic aldehyde.[10]
-
Oxidation: This aldehyde intermediate is then oxidized by Aldehyde Dehydrogenase (ALDH) to form the final stable end-product, Vanillylmandelic Acid (VMA) .[10][11]
VMA is the principal urinary metabolite of both epinephrine and norepinephrine and its measurement is a key diagnostic marker for catecholamine-secreting tumors.[11][12]
An alternative, though less direct, pathway to VMA formation involves the initial action of MAO on epinephrine to produce 3,4-dihydroxymandelic acid, which is then methylated by COMT to yield VMA.[10]
The following diagram illustrates the degradation pathway of this compound.
Quantitative Data on Key Enzymes
The efficiency and rate of this compound biosynthesis and degradation are governed by the kinetic properties of the involved enzymes. The following tables summarize key quantitative data for human Phenylethanolamine N-methyltransferase (PNMT) and Catechol-O-methyltransferase (COMT).
Table 1: Kinetic Parameters of Human Phenylethanolamine N-methyltransferase (PNMT)
| Substrate | Km (μM) | Vmax (pmol/min/mg enzyme) | Reference |
| Phenylethanolamine | 99 | - | [13] |
| S-adenosyl-L-methionine | 3.4 | - | [13] |
| Octopamine | 5.3 - 23.5 | - | [13] |
| Phenylethanolamine | 130 | 195 | [13] |
| S-adenosyl-L-methionine | 16 | - | [13] |
Table 2: General Information on Catechol-O-methyltransferase (COMT)
| Property | Description | Reference |
| Function | Catalyzes the O-methylation of catecholamines and other catechols. | [9][14][15] |
| Cofactor | S-adenosyl-L-methionine (SAM) | [9] |
| Isoforms | Soluble (S-COMT) and Membrane-bound (MB-COMT) | [9] |
| Genetic Polymorphism | Val158Met polymorphism affects enzyme activity (Val allele = higher activity, Met allele = lower activity). | [14][15] |
Experimental Protocols
Accurate measurement of metanephrines is crucial for clinical diagnosis and research. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods.
Protocol 1: Measurement of Urinary Free Catecholamines and Metanephrines by HPLC-ECD
This protocol provides a general workflow for the analysis of urinary free catecholamines and metanephrines using HPLC with electrochemical detection.
1. Sample Preparation (Urine)
- Collect a 24-hour urine sample in a container with an acid preservative (e.g., HCl) to prevent degradation of catecholamines.[16]
- Measure and record the total volume of the 24-hour collection.
- Centrifuge an aliquot of the urine to remove any particulate matter.
- Store samples at -80°C if not analyzed immediately.[16]
2. Solid Phase Extraction (SPE)
- Use a cation-exchange SPE cartridge (e.g., Biorex-70) to extract catecholamines and metanephrines from the urine matrix.[17]
- Condition the cartridge with appropriate buffers.
- Load the urine sample onto the cartridge.
- Wash the cartridge to remove interfering substances.
- Elute the analytes with a suitable elution solvent (e.g., dilute acid).
3. HPLC-ECD Analysis
HPLC System: A standard HPLC system with a pump, injector, and a C18 reverse-phase column.[17]
Mobile Phase: An acetate-citrate buffer containing an ion-pairing agent (e.g., sodium 1-octanesulfonate).[18]
Electrochemical Detector (ECD): Set the potential of the working electrode to a level optimal for the oxidation of catecholamines and metanephrines (e.g., +800 mV vs. Ag/AgCl).[18]
Injection: Inject the extracted sample onto the HPLC column.
Data Analysis: Identify and quantify the analytes based on their retention times and peak areas compared to known standards. An internal standard (e.g., 3,4-dihydroxybenzylamine) is used for accurate quantification.[17][18]
HPLC-ECD Workflow for this compound Analysis Protocol 2: Measurement of Plasma and Urinary Metanephrines by LC-MS/MS
LC-MS/MS offers higher sensitivity and specificity for the analysis of metanephrines.[19][20]
1. Sample Preparation
- Plasma: Collect blood in an EDTA tube and place it on ice immediately. Centrifuge at a low temperature to separate the plasma.[21]
- Urine: Collect a 24-hour urine sample with an acid preservative.
- Add an internal standard (deuterated analogs of the analytes) to the plasma or urine sample.
2. Solid Phase Extraction (SPE)
- Perform SPE to clean up the sample and concentrate the analytes. Weak cation exchange or hydrophilic interaction liquid chromatography (HILIC) based SPE can be used.[20][22]
3. LC-MS/MS Analysis
LC System: A high-performance liquid chromatography system, often a UPLC for faster analysis, with a suitable column (e.g., C18 or HILIC).[22]
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each analyte and its internal standard for highly selective and sensitive detection.[23]
Data Analysis: Quantify the analytes by comparing the peak area ratios of the native analytes to their deuterated internal standards against a calibration curve.[20]
LC-MS/MS Workflow for this compound Analysis This technical guide provides a foundational understanding of the biosynthesis and degradation of this compound, supported by quantitative data and detailed experimental workflows. This knowledge is essential for advancing research and development in related fields.
References
- 1. PathWhiz [pathbank.org]
- 2. SMPDB [smpdb.ca]
- 3. catecholamine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Catecholamine Synthesis & Breakdown Mnemonic for USMLE [pixorize.com]
- 5. Biosynthesis and Catabolism of Catecholamine | Pharmaguideline [pharmaguideline.com]
- 6. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Catechol-O-methyltransferase - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. grokipedia.com [grokipedia.com]
- 12. Vanillylmandelic acid - Wikipedia [en.wikipedia.org]
- 13. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 14. genomind.com [genomind.com]
- 15. clarityxdna.com [clarityxdna.com]
- 16. Evaluation of degradation of urinary catecholamines and metanephrines and deconjugation of their sulfoconjugates using stability-indicating reversed-phase ion-pair HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Research Portal [scholarship.miami.edu]
- 18. glsciences.com [glsciences.com]
- 19. Analysis of Urinary Metanephrines Using Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. southtees.nhs.uk [southtees.nhs.uk]
- 22. Trace-Level Analysis of Metanephrines in Plasma by HILIC LC-MS/MS [restek.com]
- 23. researchgate.net [researchgate.net]
Beyond a Metabolite: Unveiling the Direct Physiological Functions of Metanephrine
For Immediate Release
[City, State] – [Date] – Traditionally relegated to the role of an inactive byproduct of adrenaline metabolism, new evidence is illuminating the direct and significant physiological functions of metanephrine. This in-depth technical guide synthesizes the latest research for scientists, researchers, and drug development professionals, revealing this compound's active role in cellular signaling and its potential as a novel therapeutic target.
Executive Summary
This compound, a metabolite of the catecholamine epinephrine (adrenaline), has long been utilized primarily as a biomarker for the diagnosis of pheochromocytoma and paraganglioma. However, emerging research challenges the long-held belief of its biological inertness. This whitepaper delves into the direct pharmacological activities of this compound, moving beyond its established role in catecholamine metabolism. Key findings indicate that this compound actively engages with specific G-protein coupled receptors, initiating distinct signaling cascades that can influence physiological processes such as smooth muscle contraction. This guide will provide a comprehensive overview of these novel functions, including detailed signaling pathways, quantitative data from key studies, and the experimental protocols used to uncover these groundbreaking findings.
This compound's Direct Action on Adrenergic Receptors
Contrary to its classification as an "inactive" metabolite, recent studies have demonstrated that this compound exhibits direct pharmacological activity at α-adrenergic receptors, a class of receptors crucial for regulating vascular tone and other physiological processes.
Agonist Activity at α1-Adrenergic Receptor Subtypes
Groundbreaking research has revealed that this compound acts as a selective agonist at α1-adrenergic receptor subtypes, specifically the α1A and α1D adrenoceptors. This interaction has been shown to elicit physiological responses, most notably the contraction of smooth muscle tissue.
A key study demonstrated that this compound acts as a full agonist at the α1A-adrenoceptor and a partial agonist at the α1D-adrenoceptor .[1] This dual activity suggests a nuanced role for this compound in modulating physiological systems where these receptor subtypes are expressed.
Signaling Pathways Activated by this compound
The binding of this compound to α1A and α1D adrenergic receptors initiates a well-defined signaling cascade mediated by the Gq/11 family of G-proteins. This pathway is pivotal in translating the extracellular signal of this compound binding into a cellular response.
The Gq/11-Phospholipase C Signaling Cascade
Activation of α1-adrenergic receptors by this compound leads to the activation of the Gq/11 protein. This, in turn, stimulates phospholipase C (PLC), a membrane-bound enzyme. PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Inositol Trisphosphate (IP3): IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
Diacylglycerol (DAG): DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+ levels, activates protein kinase C (PKC).
The culmination of this cascade, the rise in intracellular calcium, is the primary driver for smooth muscle contraction.
This compound as a Ligand for Trace Amine-Associated Receptors (TAARs)
Further expanding its functional repertoire, evidence suggests that this compound is a potent agonist for Trace Amine-Associated Receptor 1 (TAAR1). TAARs are a class of G-protein coupled receptors that are emerging as important modulators of monoaminergic neurotransmission and have been implicated in a range of neurological and psychiatric conditions.
The activation of TAAR1 by this compound opens a new avenue of research into the physiological roles of this metabolite, particularly within the central nervous system. The signaling pathways downstream of TAAR1 activation by this compound are currently an active area of investigation.
Quantitative Data
While the direct physiological effects of this compound are a relatively new area of research, some quantitative data on its activity is available.
Table 1: Pharmacological Activity of this compound at α1-Adrenergic Receptors
| Tissue/System | Receptor Subtype | This compound Activity | Quantitative Measure | Reference |
| Rat Thoracic Aorta | α1D | Partial Agonist | Induces contraction | [1] |
| Rat Prostate | α1A | Full Agonist | Induces contraction | [1] |
Note: Specific binding affinity (Ki) and potency (EC50) values for this compound at these receptor subtypes are not yet widely available in the literature and represent a key area for future investigation.
Key Experimental Protocols
The following sections outline the methodologies used in the pivotal studies that have begun to define the physiological functions of this compound.
Aortic and Prostatic Smooth Muscle Contraction Assays
These experiments are fundamental in demonstrating the direct contractile effect of this compound on smooth muscle tissues.
Objective: To determine if this compound can induce contraction in isolated rat thoracic aorta and prostate tissues and to characterize the receptor subtypes involved.
Methodology:
-
Tissue Preparation:
-
Male Wistar rats are euthanized, and the thoracic aorta and prostate glands are excised.
-
The tissues are placed in an oxygenated Krebs-Henseleit solution.
-
The aorta is cut into rings, and the prostate is prepared into strips.
-
-
Organ Bath Setup:
-
Tissue preparations are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with 95% O2 and 5% CO2.
-
One end of the tissue is fixed, and the other is connected to an isometric force transducer to record changes in tension.
-
Tissues are allowed to equilibrate under a resting tension.
-
-
Experimental Procedure:
-
Cumulative concentration-response curves are generated for this compound by adding it to the organ bath in increasing concentrations.
-
To identify the receptor subtype, experiments are repeated in the presence of selective antagonists for α1A, α1B, and α1D adrenoceptors.
-
Contractions are recorded and expressed as a percentage of the maximal contraction induced by a reference agonist (e.g., phenylephrine).
-
Radioligand Binding Assays
These assays are crucial for determining the binding affinity of this compound to specific receptor subtypes.
Objective: To quantify the binding affinity (Ki) of this compound for α1A and α1D adrenergic receptors.
Methodology:
-
Membrane Preparation:
-
Cell lines stably expressing the human α1A or α1D adrenergic receptor subtype are cultured and harvested.
-
Cell membranes are prepared through homogenization and differential centrifugation.
-
-
Binding Assay:
-
Membrane preparations are incubated with a specific radiolabeled antagonist (e.g., [3H]-prazosin) of known high affinity for the receptor.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.
-
The reaction is allowed to reach equilibrium.
-
-
Detection and Analysis:
-
The bound radioligand is separated from the unbound radioligand by rapid filtration.
-
The amount of radioactivity on the filters is quantified using liquid scintillation counting.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Conclusion and Future Directions
The evidence presented in this guide unequivocally demonstrates that this compound is not a mere inactive metabolite but an active signaling molecule with the ability to directly engage with and activate specific adrenergic and trace amine-associated receptors. This paradigm shift in our understanding of this compound's physiological role opens up exciting new avenues for research and drug development.
Future research should focus on:
-
Determining the precise binding affinities and potencies of this compound at α1A, α1D, and TAAR1 receptors.
-
Elucidating the full downstream signaling pathways activated by this compound at TAAR1.
-
Investigating the in vivo physiological and pathophysiological consequences of this compound's direct receptor interactions, particularly in the cardiovascular and central nervous systems.
-
Exploring the potential for developing selective modulators of this compound's activity as novel therapeutic agents.
The re-evaluation of this compound's function underscores the importance of continually questioning established biological dogma and highlights the potential for discovering new signaling pathways and therapeutic targets within well-studied metabolic pathways.
References
Metanephrine Signaling Pathways in Neuronal Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metanephrine, a metabolite of the catecholamine epinephrine (adrenaline), has long been utilized as a crucial biomarker for diagnosing pheochromocytoma and paraganglioma.[1][2][3][4] While often considered biologically inactive, emerging evidence suggests that this compound itself may possess some signaling capabilities in neuronal cells, primarily through interaction with adrenergic receptors.[5] This guide provides a comprehensive technical overview of the signaling pathways associated with this compound's precursor, epinephrine, which are the primary routes through which any direct effects of this compound would be mediated in neuronal cells. Understanding these pathways is critical for researchers and professionals in drug development aiming to unravel the complexities of adrenergic signaling in the nervous system.
Epinephrine, and by extension its metabolite this compound, interacts with two main classes of G protein-coupled receptors (GPCRs): alpha (α) and beta (β) adrenergic receptors.[6][7] These receptors are further divided into subtypes, each coupled to distinct intracellular signaling cascades that modulate a wide array of neuronal functions, from neurotransmitter release to gene expression.[7][8]
Core Signaling Pathways
The neuronal response to adrenergic stimulation is dictated by the specific subtype of adrenergic receptor expressed on the cell surface and their downstream G-protein coupling.
Alpha-Adrenergic Receptor Signaling
α1-Adrenergic Receptors: These receptors are coupled to Gq proteins.[6][7] Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[6] The subsequent rise in cytosolic Ca2+ can activate various downstream effectors, including calmodulin and Ca2+/calmodulin-dependent protein kinases (CaMKs). Simultaneously, DAG activates protein kinase C (PKC), which phosphorylates a multitude of target proteins, influencing neuronal excitability and gene transcription.[9]
α2-Adrenergic Receptors: In contrast, α2-adrenergic receptors are coupled to Gi proteins.[6][7] Activation of these receptors leads to the inhibition of adenylyl cyclase, thereby decreasing the intracellular concentration of cyclic adenosine monophosphate (cAMP).[6] This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). Additionally, the βγ-subunits of the Gi protein can directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and reduced neuronal firing.[8] These receptors are often located on presynaptic terminals, where their activation provides negative feedback to inhibit further norepinephrine release.[8][10]
Beta-Adrenergic Receptor Signaling
All three subtypes of β-adrenergic receptors (β1, β2, and β3) are coupled to Gs proteins.[6][8] Agonist binding to these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[8][11] cAMP then binds to the regulatory subunits of PKA, causing their dissociation from the catalytic subunits. The freed catalytic subunits of PKA are then active to phosphorylate a wide range of substrate proteins on serine and threonine residues. These substrates include ion channels, transcription factors (such as CREB - cAMP response element-binding protein), and enzymes involved in metabolism, thereby regulating diverse neuronal processes.[12][13]
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway
A growing body of evidence indicates that adrenergic receptor signaling can also converge on the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK) cascade.[14][15] This pathway is a critical regulator of neuronal plasticity, differentiation, and survival.[14] The activation of the MAPK/ERK pathway by adrenergic receptors can occur through multiple mechanisms, including via PKC activation downstream of α1 receptors or through PKA-mediated signaling from β-receptors.[14] The classical MAPK pathway involves a cascade of protein kinases: Ras, Raf, MEK, and finally ERK.[16] Once activated, ERK can translocate to the nucleus to phosphorylate transcription factors, leading to changes in gene expression that are crucial for long-term neuronal adaptations.[17]
Data Presentation
The following tables summarize key quantitative data related to adrenergic receptor binding and signaling.
Table 1: Binding Affinities (Ki) of Adrenergic Ligands
| Receptor Subtype | Ligand | Ki (nM) | Radioligand | Tissue/Cell Source |
| β1-adrenergic | Bevantolol | 14.79 | [3H]-CGP 12177 | Rat Cerebral Cortex[18] |
| β2-adrenergic | Bevantolol | 588.84 | [3H]-CGP 12177 | Rat Cerebral Cortex[18] |
| α1-adrenergic | Bevantolol | 125.89 | [3H]-Prazosin | Rat Cerebral Cortex[18] |
| Alpha-1a | Mephentermine | 650 | - | Rat[19] |
Note: A lower Ki value indicates a higher binding affinity.
Mandatory Visualizations
Signaling Pathway Diagrams
Experimental Workflow Diagrams
Experimental Protocols
Radioligand Binding Assay for Adrenergic Receptors
This protocol is adapted from standard competitive radioligand binding assay procedures.[18][19][20]
1. Membrane Preparation: a. Harvest neuronal cells or dissect neuronal tissue of interest. b. Homogenize the cells/tissue in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.[19] c. Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.[19] d. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.[19] e. Wash the membrane pellet with fresh assay buffer and resuspend it. f. Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford or BCA assay).[18] g. Store the membrane aliquots at -80°C until use.
2. Assay Procedure: a. Prepare serial dilutions of the unlabeled test compound (e.g., this compound) in the assay buffer. b. In a 96-well plate, set up the following reactions in triplicate: i. Total Binding: Membrane preparation, radioligand, and assay buffer.[18] ii. Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of a known non-specific binding control (e.g., 10 µM Propranolol for β-receptors).[18] iii. Competitive Binding: Membrane preparation, radioligand, and varying concentrations of the test compound.[18] c. The final assay volume is typically 200-250 µL.[18] d. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).[18][19] e. Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.[19] f. Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.[19] g. Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[18]
3. Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding.[19] b. Plot the percentage of specific binding as a function of the log concentration of the competitor. c. Use non-linear regression analysis to determine the IC50 value. d. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Measurement of cAMP Levels in Neuronal Cells
This protocol describes the use of FRET-based biosensors for real-time cAMP measurement in live cells.[21][22][23][24]
1. Cell Culture and Transfection: a. Plate neuronal cells on glass-bottom dishes suitable for live-cell imaging. b. Transfect the cells with a plasmid encoding a FRET-based cAMP biosensor (e.g., an Epac-based sensor).[23] c. Allow 24-48 hours for sensor expression.
2. Live-Cell Imaging: a. Mount the dish on an inverted fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature, humidity, and CO2 levels. b. Excite the donor fluorophore of the FRET sensor and capture images in both the donor and acceptor emission channels. c. Record a baseline FRET ratio for a few minutes before stimulation.
3. Cell Stimulation and Data Acquisition: a. Add the adrenergic agonist of interest (e.g., isoproterenol for β-receptors) to the imaging medium. b. Continuously record images from both channels to monitor the change in FRET ratio over time. An increase in cAMP will typically lead to a conformational change in the sensor, resulting in a change in FRET efficiency.[21]
4. Data Analysis: a. Calculate the FRET ratio (acceptor emission / donor emission) for each time point. b. Normalize the FRET ratio to the baseline to quantify the change in cAMP levels. c. Plot the normalized FRET ratio over time to visualize the kinetics of the cAMP response.
PKA and ERK Kinase Assays
These protocols outline general steps for in vitro kinase activity assays.
1. PKA Kinase Assay (e.g., using ADP-Glo™ Kinase Assay): [13] a. Prepare a reaction mixture containing PKA kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA), a PKA-specific substrate, and ATP. b. Add the purified PKA enzyme to initiate the reaction. For inhibitor studies, pre-incubate the enzyme with the inhibitor. c. Incubate at room temperature for a specified time (e.g., 15-60 minutes). d. Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which converts ADP to ATP and then measures the ATP level via a luciferase reaction.[13] The luminescent signal is proportional to the kinase activity.
2. ERK Kinase Assay (e.g., using a cell-based ELISA): [25] a. Culture neuronal cells in a 96-well plate. b. Treat the cells with the desired stimuli (e.g., adrenergic agonists) to activate the ERK pathway. c. Fix and permeabilize the cells in the wells. d. Incubate with a primary antibody specific for phosphorylated ERK (pERK). e. Add a horseradish peroxidase (HRP)-conjugated secondary antibody. f. Add a fluorescent HRP substrate and measure the fluorescence intensity. g. Normalize the pERK signal to the total protein content in each well, which can be measured using a total protein stain.[25]
Conclusion
While this compound is primarily recognized as a metabolite of epinephrine, its potential to interact with adrenergic receptors suggests that it may have direct, albeit likely subtle, signaling roles in neuronal cells. A thorough understanding of the canonical alpha- and beta-adrenergic signaling pathways, as well as their convergence on the MAPK/ERK cascade, provides the essential framework for investigating the neuropharmacology of this compound and its parent catecholamine. The experimental protocols detailed in this guide offer robust methodologies for researchers and drug development professionals to quantitatively assess the interactions and downstream effects of adrenergic compounds in the nervous system. Future research focusing on the direct actions of this compound at physiologically relevant concentrations will be crucial to fully elucidate its role in neuronal signaling.
References
- 1. Metanephrines - 24 hr urine | Pathology Tests Explained [pathologytestsexplained.org.au]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. neurology.testcatalog.org [neurology.testcatalog.org]
- 4. southtees.nhs.uk [southtees.nhs.uk]
- 5. Differences between presynaptic and postsynaptic alpha-adrenoceptors in the isolated nictitating membrane of the cat: effects of this compound and tolazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.libretexts.org [med.libretexts.org]
- 7. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 8. Physiology, Catecholamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Frontiers | α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition [frontiersin.org]
- 10. youtube.com [youtube.com]
- 11. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 12. Adrenaline - Wikipedia [en.wikipedia.org]
- 13. promega.com [promega.com]
- 14. Role of MAP kinase in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. The road to ERK activation: Do neurons take alternate routes? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ERK/MAPK Signaling Is Required for Pathway-Specific Striatal Motor Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Real-Time cAMP Dynamics in Live Cells Using the Fluorescent cAMP Difference Detector In Situ [jove.com]
- 23. Imaging cytoplasmic cAMP in mouse brainstem neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | cAMP signaling microdomains and their observation by optical methods [frontiersin.org]
- 25. assaygenie.com [assaygenie.com]
An In-depth Technical Guide on Metanephrine Uptake and Release Mechanisms in Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metanephrine, a metabolite of epinephrine, has long been utilized as a key biomarker for the diagnosis of pheochromocytoma and paraganglioma. However, its neurobiology, particularly its uptake and release mechanisms within the central nervous system, remains a subject of ongoing investigation. While not a classical neurotransmitter, the presence and transport of this compound in and around neurons can have implications for our understanding of catecholaminergic systems and the development of novel therapeutics. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with neuronal transport systems, its putative release mechanisms, and the experimental methodologies used to study these processes.
This compound Uptake Mechanisms in Neurons
The neuronal uptake of catecholamines and their metabolites is a critical process for terminating synaptic transmission and maintaining homeostasis. This process is mediated by a variety of specialized transporters. While direct quantitative data for this compound is sparse, its structural similarity to catecholamines suggests that it likely interacts with the same transport systems. These transporters are broadly categorized into two superfamilies: the Solute Carrier 6 (SLC6) family of high-affinity, low-capacity transporters, and the Solute Carrier 22 (SLC22) and 29 (SLC29) families of low-affinity, high-capacity transporters. Additionally, vesicular transporters from the SLC18 family are responsible for packaging monoamines into synaptic vesicles.
High-Affinity, Low-Capacity Transporters (Uptake1)
The primary mechanism for clearing catecholamines from the synaptic cleft is through the high-affinity, low-capacity transporters: the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1][2] These transporters are located on the presynaptic membrane of noradrenergic and dopaminergic neurons, respectively.
-
Norepinephrine Transporter (NET; SLC6A2): NET is responsible for the reuptake of norepinephrine and epinephrine from the synapse. Given that this compound is a metabolite of epinephrine, it is plausible that NET recognizes and transports this compound, albeit with potentially different affinity and kinetics.
-
Dopamine Transporter (DAT; SLC6A3): DAT mediates the reuptake of dopamine. While dopamine is not the direct precursor of this compound, the structural similarities suggest a potential for interaction.
Low-Affinity, High-Capacity Transporters (Uptake2)
When synaptic concentrations of catecholamines are high, or in extraneuronal tissues, low-affinity, high-capacity transporters play a more significant role in their clearance. These are often referred to as "uptake2" systems.[3]
-
Organic Cation Transporters (OCTs; SLC22A1-3): This group includes OCT1, OCT2, and OCT3 (also known as the extraneuronal monoamine transporter, EMT). These transporters are expressed in various tissues, including the brain, and are known to transport a wide range of endogenous and exogenous organic cations, including catecholamines.[4]
-
Plasma Membrane Monoamine Transporter (PMAT; SLC29A4): PMAT is another important uptake2 transporter found in the brain and other tissues. It has a broad substrate specificity for monoamines.[3][5]
Vesicular Monoamine Transporters (VMATs)
Once inside the neuron, catecholamines are packaged into synaptic vesicles by vesicular monoamine transporters (VMATs) for storage and subsequent release.[6]
-
VMAT1 (SLC18A1) and VMAT2 (SLC18A2): VMAT2 is the predominant isoform in the central nervous system. These transporters utilize a proton gradient to sequester monoamines into vesicles. While their primary substrates are the parent catecholamines, it is conceivable that they could also transport this compound if it is present in the neuronal cytoplasm.
Quantitative Data on Monoamine Transporter Kinetics
The following table summarizes the available kinetic data for the transport of various monoamines by human transporters. It is important to note the critical lack of specific quantitative data for this compound in the current scientific literature. The data for other monoamines are provided for comparative purposes and to infer potential interactions.
| Transporter | Substrate | K_m (µM) | V_max (pmol/mg protein/min) | Reference |
| hPMAT | Dopamine | 111 ± 3 | 1450 ± 20 | [3] |
| Serotonin | 108 ± 12 | 1620 ± 80 | [3] | |
| Histamine | 1650 ± 150 | 2000 ± 100 | [3] | |
| Norepinephrine | > 3000 | 1850 ± 110 | [3] | |
| Epinephrine | > 3000 | 1790 ± 90 | [3] | |
| hOCT3 | Dopamine | 483 ± 59 | 1080 ± 70 | [3] |
| Serotonin | 703 ± 110 | 790 ± 70 | [3] | |
| Histamine | 358 ± 45 | 1880 ± 120 | [3] | |
| Norepinephrine | 467 ± 61 | 1580 ± 110 | [3] | |
| Epinephrine | 449 ± 53 | 1490 ± 90 | [3] | |
| hDAT | Dopamine | 2.1 | 163.9 | [7] |
| hNET | Norepinephrine | Data not available | Data not available | |
| VMAT2 | Dopamine | Data not available | Data not available |
Note: The absence of data for this compound highlights a significant gap in the current understanding of its neuropharmacokinetics.
This compound Release Mechanisms in Neurons
The primary source of circulating metanephrines is the adrenal medulla, where epinephrine is methylated by catechol-O-methyltransferase (COMT) and then released.[8][9] In the context of neurons, this compound is not considered a classical neurotransmitter that is stored in vesicles and released in a calcium-dependent manner. Instead, the prevailing understanding is that neuronal this compound arises from the intracellular metabolism of epinephrine.
The proposed mechanism for the appearance of this compound in the extracellular space is as follows:
-
Uptake of Epinephrine: Adrenergic neurons take up circulating epinephrine via NET.
-
Intracellular Metabolism: Within the neuron, epinephrine that is not sequestered into vesicles can be metabolized by cytoplasmic COMT to form this compound.
-
Diffusion: As a small, relatively lipophilic molecule, this compound is thought to freely diffuse across the neuronal membrane into the extracellular space.
There is currently no strong evidence to suggest an active, carrier-mediated release of this compound from neurons.
Signaling Pathways
Current research has not identified any direct signaling roles for this compound in neurons. It is not known to bind with high affinity to any neuronal receptors or to directly modulate intracellular signaling cascades. Its primary significance in neurobiology is as a metabolic byproduct of epinephrine, and its levels can serve as an indirect indicator of catecholaminergic activity. The lack of direct signaling effects distinguishes it from its precursor catecholamines, which are potent agonists at adrenergic and dopaminergic receptors.
Experimental Protocols
Investigating the uptake and release of this compound in neurons requires a combination of in vitro and in vivo techniques. The following are detailed methodologies for key experiments in this area.
In Vitro Uptake Assay in Transfected HEK293 Cells
This protocol describes a common method to study the transport of a substrate by a specific transporter expressed in a cell line.
1. Cell Culture and Transfection:
- Culture Human Embryonic Kidney 293 (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Transfect the cells with a plasmid encoding the human transporter of interest (e.g., hNET, hDAT, hOCT1, hPMAT) using a suitable transfection reagent (e.g., Lipofectamine).
- Select and maintain a stable cell line expressing the transporter using an appropriate selection antibiotic.
2. Uptake Assay:
- Plate the stably transfected cells in 24-well plates and grow to confluence.
- On the day of the experiment, wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer.
- Pre-incubate the cells in KRH buffer for 10-15 minutes at 37°C.
- Initiate the uptake by adding KRH buffer containing a known concentration of radiolabeled substrate (e.g., [³H]norepinephrine as a proxy for this compound) and, for competitive inhibition assays, varying concentrations of unlabeled this compound.
- Incubate for a short period (e.g., 1-10 minutes) at 37°C to measure the initial rate of uptake.
- Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold KRH buffer.
- Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
- Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
- Determine the protein concentration of parallel wells to normalize the uptake data.
3. Data Analysis:
- Calculate the rate of uptake (e.g., in pmol/mg protein/min).
- For kinetic analysis, perform the assay with varying concentrations of the radiolabeled substrate to determine K_m and V_max by fitting the data to the Michaelis-Menten equation.
- For inhibition studies, calculate the IC₅₀ value of this compound and subsequently the K_i value.
Radioligand Binding Assay
This protocol is used to determine the binding affinity of a compound to a specific transporter.
1. Membrane Preparation:
- Harvest cells expressing the transporter of interest.
- Homogenize the cells in a lysis buffer and centrifuge to pellet the cell membranes.
- Wash the membrane pellet and resuspend it in a binding buffer.
- Determine the protein concentration of the membrane preparation.
2. Binding Assay:
- In a 96-well plate, combine the membrane preparation, a radioligand that specifically binds to the transporter (e.g., [³H]nisoxetine for NET), and varying concentrations of unlabeled this compound.
- To determine non-specific binding, include a set of wells with a high concentration of a known inhibitor of the transporter.
- Incubate the plate to allow the binding to reach equilibrium.
- Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
- Wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Quantify the radioactivity trapped on the filters using a liquid scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ and K_i values.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Biosynthesis and metabolism of catecholamines leading to the formation of this compound.
Caption: Workflow for an in vitro neurotransmitter uptake assay.
Caption: Workflow for a radioligand binding assay.
Conclusion
The neuronal uptake and release of this compound are complex processes that are not yet fully elucidated. While it is likely that this compound interacts with the established neuronal monoamine transporters, the specific kinetics of these interactions remain a critical knowledge gap. The prevailing evidence suggests that neuronal this compound is primarily a product of intracellular epinephrine metabolism that subsequently diffuses out of the cell, rather than being released via a regulated exocytotic process. Furthermore, there is no current evidence to support a direct signaling role for this compound in the central nervous system. Future research, employing the detailed experimental protocols outlined in this guide, is necessary to quantify the interaction of this compound with neuronal transporters and to definitively clarify its physiological and potential pathophysiological roles in the brain. This will be crucial for a more complete understanding of catecholaminergic systems and for the development of novel therapeutic strategies targeting these pathways.
References
- 1. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective transport of monoamine neurotransmitters by human plasma membrane monoamine transporter and organic cation transporter 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Storage and Release of Catecholamines - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ATP-regulated neuronal catecholamine uptake: a new mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labcorp.com [labcorp.com]
- 8. Metanephrines, Fractionated, 24 Hour, Urine - Mayo Clinic Laboratories | Neurology Catalog [neurology.testcatalog.org]
- 9. Role of catecholamine signaling in brain and nervous system functions: new insights from mouse molecular genetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Metanephrine as a Biomarker in Neuroblastoma Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroblastoma, a pediatric malignancy originating from the developing sympathetic nervous system, presents a significant challenge in oncology due to its clinical heterogeneity. Accurate risk stratification and monitoring of disease are paramount for effective treatment. Catecholamine metabolites, products of the tumor's neuroendocrine activity, have long been central to the biochemical diagnosis of neuroblastoma. Among these, metanephrines—specifically metanephrine (MN), northis compound (NMN), and 3-methoxytyramine (3-MT)—have emerged as highly sensitive and specific biomarkers. This technical guide provides an in-depth overview of the role of metanephrines in neuroblastoma research, detailing their biochemical basis, analytical methodologies, and clinical significance.
Biochemical Pathway of Catecholamine Metabolism
Neuroblastoma cells, like their adrenal medulla counterparts, synthesize and metabolize catecholamines. However, a key characteristic of neuroblastoma is the intratumoral metabolism of these catecholamines.[1][2][3] This process, independent of catecholamine release, leads to a continuous production of metanephrines, making them a stable and reliable indicator of tumor presence.[4] The metabolic pathway begins with the conversion of tyrosine to L-DOPA, which is then decarboxylated to dopamine. Dopamine can be further converted to norepinephrine, and subsequently to epinephrine. The crucial step for biomarker generation is the action of catechol-O-methyltransferase (COMT), which converts dopamine, norepinephrine, and epinephrine into 3-methoxytyramine, northis compound, and this compound, respectively.[5][6] These metabolites are then either excreted or further metabolized to vanillylmandelic acid (VMA) and homovanillic acid (HVA).[1][3]
References
- 1. Catecholamine metabolism in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Biochemical Diagnosis of Catecholamine-Producing Tumors of Childhood: Neuroblastoma, Pheochromocytoma and Paraganglioma [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Chapter 32: Pheochromocytoma, paraganglioma, neuroblastoma [clinical-laboratory-diagnostics.com]
- 5. The noradrenergic profile of plasma this compound in neuroblastoma patients is reproduced in xenograft mice models and arise from PNMT downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The noradrenergic profile of plasma this compound in neuroblastoma patients is reproduced in xenograft mice models and arise from PNMT downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Pheochromocytoma Diagnosis: A Technical Guide to the Role of Metanephrines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pheochromocytomas and paragangliomas (PPGLs) are rare neuroendocrine tumors characterized by the excessive and unregulated secretion of catecholamines—epinephrine, norepinephrine, and dopamine. The accurate and timely diagnosis of these tumors is critical due to the significant cardiovascular morbidity and mortality associated with catecholamine excess. Biochemical testing is the cornerstone of diagnosis, and the measurement of metanephrines, the O-methylated metabolites of catecholamines, has emerged as the gold standard. This technical guide provides an in-depth exploration of the role of metanephrines in the diagnosis of pheochromocytoma, with a focus on quantitative data, detailed experimental protocols, and the underlying biochemical pathways.
The Biochemical Rationale for Metanephrine Measurement
Catecholamines produced in excess by pheochromocytomas are metabolized to metanephrines (this compound from epinephrine and northis compound from norepinephrine) within the tumor cells themselves.[1] This continuous intratumoral metabolism occurs independently of the episodic release of catecholamines into the bloodstream, providing a more constant and reliable biomarker of a tumor's presence.[1] Clinical practice guidelines from major endocrine societies, therefore, recommend the measurement of plasma free metanephrines or urinary fractionated metanephrines as the initial and most sensitive screening tests for PPGLs.[2][3][4]
Data Presentation: Diagnostic Performance of this compound Testing
The choice between plasma and urine testing often depends on institutional preference, available analytical methods, and preanalytical considerations. Both have demonstrated high diagnostic sensitivity.
| Test | Sensitivity (%) | Specificity (%) | Notes |
| Plasma Free Metanephrines | 96 - 100 | 85 - 89 | Considered the most sensitive test. Specificity can be affected by patient posture during blood draw and various medications. |
| Urinary Fractionated Metanephrines | 87.5 - 95 | 95 - 99.7 | Offers high specificity and is less influenced by short-term stress. Requires a 24-hour urine collection. |
| Plasma Total Metanephrines | 95 | 91 | Includes both free and conjugated metanephrines. |
This table summarizes data from multiple sources.
Signaling Pathways and Diagnostic Logic
Catecholamine Metabolism Pathway
The synthesis and metabolism of catecholamines is a well-defined enzymatic pathway. Understanding this pathway is crucial for interpreting biochemical test results.
Caption: Catecholamine synthesis and metabolism pathway.
Diagnostic Workflow for Pheochromocytoma
The diagnostic process for a suspected pheochromocytoma follows a logical progression from biochemical testing to imaging and, if necessary, further functional and genetic testing.
Caption: Diagnostic workflow for pheochromocytoma.
Experimental Protocols
Accurate measurement of metanephrines is paramount. The following are detailed methodologies for the two primary analytical techniques.
Measurement of Plasma Free Metanephrines by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying plasma free metanephrines due to its high sensitivity and specificity.
1. Pre-analytical Considerations and Sample Collection:
-
Patient Preparation: Patients should ideally be fasting and have abstained from caffeine, alcohol, and nicotine for at least 12 hours prior to blood collection. Strenuous exercise should also be avoided.[5] Certain medications, such as tricyclic antidepressants and some antihypertensives, can interfere with results and should be discontinued if clinically permissible.
-
Blood Collection: Blood should be drawn from a patient who has been resting in a supine position for at least 30 minutes. Use a pre-chilled lavender-top (EDTA) tube.[6]
-
Sample Handling: The blood sample should be placed on ice immediately and centrifuged in a refrigerated centrifuge within two hours of collection. The plasma should be separated and stored frozen at -20°C or lower until analysis.[6]
2. Sample Preparation (Solid-Phase Extraction - SPE):
-
To 500 µL of plasma, add an internal standard solution containing deuterated this compound (d3-MN) and northis compound (d3-NMN).
-
Perform protein precipitation by adding 1 mL of a precipitating agent (e.g., acetonitrile or a zinc sulfate/methanol solution). Vortex and centrifuge at high speed.
-
The supernatant is then subjected to solid-phase extraction. A weak cation exchange (WCX) SPE cartridge is commonly used.
-
Condition the SPE cartridge with methanol and water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a series of solutions to remove interfering substances (e.g., water, acidic buffer, and methanol).
-
Elute the metanephrines with a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
3. Liquid Chromatography:
-
Column: A reversed-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column is typically used.
-
Mobile Phase A: An aqueous solution with a buffer and an ion-pairing agent (e.g., 0.1% formic acid in water).
-
Mobile Phase B: An organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Gradient Elution: A gradient is run from a low to a high percentage of Mobile Phase B to separate the analytes.
4. Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The precursor ions (the protonated molecules of the analytes) are selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.
Measurement of Urinary Fractionated Metanephrines by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is another method for measuring urinary metanephrines, often available in commercial kit formats.
1. Pre-analytical Considerations and Sample Collection:
-
Patient Preparation: Similar to plasma testing, patients should avoid certain medications and foods (e.g., coffee, tea, bananas, chocolate, vanilla, and citrus fruits) for 24 hours before and during the urine collection period.[4]
-
Urine Collection: A 24-hour urine collection is required. The collection bottle should contain an acid preservative (e.g., hydrochloric acid) to maintain the stability of the catecholamines and their metabolites. The total volume of the 24-hour collection must be recorded.
-
Sample Handling: After collection, the urine should be well-mixed, and an aliquot should be stored refrigerated or frozen until analysis.
2. Sample Preparation (Hydrolysis and Acylation):
-
Hydrolysis: Urinary metanephrines are largely present in a conjugated form. Therefore, an acid hydrolysis step is necessary to liberate the free metanephrines. This is typically done by heating the urine sample with hydrochloric acid.[8][9]
-
Acylation: The hydrolyzed sample is then acylated to improve its binding to the antibody used in the ELISA.[8][9]
3. ELISA Procedure (Competitive Assay):
-
The assay is typically a competitive ELISA. The wells of a microtiter plate are coated with this compound or northis compound.
-
The prepared patient samples, calibrators, and controls are added to the wells, followed by the addition of a specific primary antibody (e.g., a rabbit anti-metanephrine antibody).
-
During incubation, the metanephrines in the sample compete with the metanephrines coated on the plate for binding to the limited number of primary antibody sites. The amount of antibody bound to the plate is inversely proportional to the concentration of metanephrines in the sample.
-
After incubation and washing to remove unbound substances, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added. This secondary antibody binds to the primary antibody that is attached to the plate.
-
After another incubation and wash step, a substrate is added. The enzyme on the secondary antibody catalyzes a color change in the substrate.
-
The intensity of the color is measured using a microplate reader. The concentration of metanephrines in the patient sample is determined by comparing its absorbance to a standard curve generated from the calibrators.
Conclusion
The measurement of plasma free and urinary fractionated metanephrines is indispensable for the biochemical diagnosis of pheochromocytoma. The high sensitivity of these tests, particularly plasma free metanephrines, makes them excellent screening tools. A thorough understanding of the preanalytical variables, the chosen analytical methodology, and the underlying biochemistry is essential for accurate interpretation of results and appropriate patient management. This guide provides a comprehensive overview of these critical aspects to aid researchers and clinicians in the effective use of this compound testing for the diagnosis of this rare but important endocrine tumor.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. academic.oup.com [academic.oup.com]
- 3. pheopara.org [pheopara.org]
- 4. louisville.edu [louisville.edu]
- 5. pheopara.org [pheopara.org]
- 6. » Laboratory Alliance of Central New York, LLC [laboratoryalliance.com]
- 7. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Quantification of Plasma Metanephrines for Differential Diagnosis of Adrenal Incidentaloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eaglebio.com [eaglebio.com]
- 9. weldonbiotech.com [weldonbiotech.com]
The Function of Metanephrines in Blood Pressure Regulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metanephrines, the O-methylated metabolites of catecholamines, have long been regarded primarily as crucial biomarkers for the diagnosis of pheochromocytoma and paraganglioma. The sustained elevation of plasma and urinary metanephrines in patients with these neuroendocrine tumors provides a highly sensitive and specific diagnostic window. While the hypertensive crises associated with these tumors are unequivocally linked to the hypersecretion of their precursor catecholamines—epinephrine and norepinephrine—the direct physiological and pathophysiological functions of metanephrines in blood pressure regulation remain a subject of nuanced investigation. This technical guide provides a comprehensive overview of the established role of metanephrines as diagnostic indicators of catecholamine excess and delves into the current understanding of their potential, albeit more subtle, direct effects on the cardiovascular system. We will explore the biochemical pathways of metanephrine formation, their interaction with adrenergic signaling, and present detailed methodologies for their quantification, providing a foundational resource for researchers and professionals in the field.
Introduction: Metanephrines as Metabolites of Vasoactive Precursors
Metanephrines, encompassing northis compound and this compound, are the metabolic byproducts of norepinephrine and epinephrine, respectively.[1][2] These catecholamines are potent hormones and neurotransmitters that play a central role in the "fight or flight" response, exerting profound effects on the cardiovascular system, including increased heart rate, myocardial contractility, and vascular tone, which collectively elevate blood pressure.[3]
The metabolism of catecholamines to metanephrines is a critical physiological process, primarily occurring within the chromaffin cells of the adrenal medulla and extra-adrenal paraganglia.[4][5] This intraneuronal metabolism is a key reason why metanephrines are such reliable markers for pheochromocytoma and paraganglioma, as their production is continuous within tumor cells, independent of the often episodic release of catecholamines into circulation.[5]
Biochemical Pathway of this compound Formation
The synthesis and metabolism of catecholamines and metanephrines involve a series of enzymatic reactions. The pathway begins with the amino acid tyrosine and culminates in the production of metanephrines and their subsequent degradation products.
Catecholamine Synthesis
-
Tyrosine to L-DOPA: The pathway initiates with the hydroxylation of tyrosine to L-dihydroxyphenylalanine (L-DOPA) by the enzyme tyrosine hydroxylase. This is the rate-limiting step in catecholamine synthesis.
-
L-DOPA to Dopamine: L-DOPA is then decarboxylated to dopamine by aromatic L-amino acid decarboxylase.
-
Dopamine to Norepinephrine: Dopamine is hydroxylated to norepinephrine by dopamine β-hydroxylase.
-
Norepinephrine to Epinephrine: In the adrenal medulla, norepinephrine is methylated to epinephrine by phenylethanolamine N-methyltransferase (PNMT).
This compound Formation
The conversion of catecholamines to metanephrines is catalyzed by the enzyme catechol-O-methyltransferase (COMT) .[4]
-
Norepinephrine is O-methylated by COMT to form northis compound .
-
Epinephrine is O-methylated by COMT to form This compound .
Another key enzyme in catecholamine metabolism is monoamine oxidase (MAO) , which deaminates catecholamines. The interplay between COMT and MAO leads to the final breakdown products, such as vanillylmandelic acid (VMA), which are excreted in the urine.[2]
Figure 1: Biochemical pathway of catecholamine synthesis and metabolism to metanephrines.
Role of Metanephrines in Blood Pressure Regulation
The primary role of metanephrines in the context of blood pressure regulation is indirect, serving as a diagnostic proxy for the hypersecretion of their pharmacologically active precursors, norepinephrine and epinephrine.
Indirect Effects via Catecholamine Hypersecretion
In patients with pheochromocytoma and paraganglioma, the excessive production of catecholamines leads to the activation of adrenergic receptors throughout the cardiovascular system, resulting in:
-
Vasoconstriction: Stimulation of α1-adrenergic receptors on vascular smooth muscle cells causes vasoconstriction, leading to increased peripheral resistance and elevated blood pressure.[6]
-
Increased Cardiac Output: Stimulation of β1-adrenergic receptors in the heart increases heart rate (chronotropy) and contractility (inotropy), thereby increasing cardiac output.[1]
-
Renin Release: Stimulation of β1-adrenergic receptors in the kidneys promotes the release of renin, activating the renin-angiotensin-aldosterone system (RAAS), which further contributes to hypertension through vasoconstriction and sodium and water retention.
The continuous production and release of metanephrines from these tumors provide a more stable and reliable indicator of this catecholamine excess than measuring the catecholamines themselves, which can be secreted episodically.[5]
Direct Physiological Effects of Metanephrines: An Area of Ongoing Research
While largely considered to be "inactive metabolites," the question of whether metanephrines possess any intrinsic biological activity, particularly at the high concentrations seen in patients with pheochromocytoma, is a pertinent one for researchers and drug development professionals.
Some studies have suggested that metanephrines may not be entirely inert. For instance, one study indicated that metanephrines might have functions including the regulation of blood pressure and heart rate, and stimulation of the sympathetic nervous system.[1] However, another study using a canine model found that this compound, acting as an extraneuronal uptake blocking agent, did not potentiate or prolong the inotropic and chronotropic responses to norepinephrine infusion, suggesting a minor role in the direct sympathetic regulation of the heart.[7]
There is also evidence to suggest a correlation between elevated this compound levels and subclinical myocardial injury in patients with pheochromocytoma and paraganglioma, even in those with normal left ventricular ejection fraction.[8][9] This raises the possibility that metanephrines could contribute to the cardiac pathophysiology seen in these patients, although the mechanisms remain to be fully elucidated.
A retrospective longitudinal study has also suggested an association between higher urinary northis compound levels and an increased long-term risk of cardiovascular events in a primary prevention cohort without pheochromocytoma, hinting at a potential role as a marker of sympathetic nervous system overactivity.[10]
Further research is required to definitively characterize the direct actions of metanephrines on adrenergic receptors and downstream signaling pathways. Understanding their binding affinities and functional activities at α- and β-adrenoceptors is crucial to fully comprehend their role in cardiovascular physiology and pathophysiology.
Figure 2: Adrenergic receptor signaling pathway and the potential, yet unconfirmed, interaction of metanephrines.
Data Presentation: this compound Levels in Health and Disease
The quantification of plasma free metanephrines and 24-hour urinary fractionated metanephrines are the cornerstone of biochemical testing for pheochromocytoma and paraganglioma. The following tables summarize representative quantitative data.
Table 1: Plasma Free Metanephrines
| Analyte | Healthy Subjects (pmol/L) | Hypertensive Patients (pmol/L) | Pheochromocytoma Patients (pmol/L) |
| Northis compound | < 900 | Often within normal range, but can be mildly elevated | Significantly elevated, often > 2000 |
| This compound | < 500 | Typically within normal range | Can be significantly elevated, especially in adrenal tumors |
Reference values can vary between laboratories.
Table 2: 24-Hour Urinary Fractionated Metanephrines
| Analyte | Healthy Subjects (mcg/24h) | Hypertensive Patients (mcg/24h) | Pheochromocytoma Patients (mcg/24h) |
| Northis compound | < 350 | Often within normal range | Significantly elevated |
| This compound | < 350 | Typically within normal range | Can be significantly elevated |
Reference values can vary between laboratories. A total urinary this compound level > 1300 mcg/24h is highly suggestive of pheochromocytoma.[11]
Experimental Protocols
Accurate measurement of metanephrines is critical for both clinical diagnosis and research. The following are detailed methodologies for key experiments.
Protocol for Measurement of Plasma Free Metanephrines by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of plasma free metanephrines due to its high sensitivity and specificity.
5.1.1. Sample Collection and Preparation
-
Patient Preparation: The patient should be in a supine position for at least 30 minutes before blood collection to minimize physiological fluctuations in catecholamine and this compound levels.
-
Blood Collection: Draw blood into a pre-chilled EDTA tube.
-
Processing: Immediately place the tube on ice and centrifuge at 4°C to separate the plasma.
-
Storage: Store the plasma at -80°C until analysis.
5.1.2. Solid-Phase Extraction (SPE)
-
Conditioning: Condition a cation-exchange SPE cartridge with methanol followed by deionized water.
-
Loading: Acidify the plasma sample and load it onto the SPE cartridge.
-
Washing: Wash the cartridge with a series of solutions (e.g., ammonium formate, deionized water, methanol) to remove interfering substances.
-
Elution: Elute the metanephrines from the cartridge using a solvent mixture (e.g., 5% formic acid in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the mobile phase.
5.1.3. LC-MS/MS Analysis
-
Chromatographic Separation: Inject the reconstituted sample into an HPLC system equipped with a suitable column (e.g., C18 or HILIC) to separate northis compound and this compound from other components.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for northis compound and this compound, along with their deuterated internal standards, are monitored for quantification.
Figure 3: Experimental workflow for plasma free this compound analysis by LC-MS/MS.
Protocol for 24-Hour Urinary Fractionated Metanephrines Analysis
This test measures the total amount of metanephrines excreted over a 24-hour period, providing an integrated assessment of their production.
5.2.1. Patient Instructions and Sample Collection
-
Patient Preparation: Instruct the patient to avoid certain medications (e.g., tricyclic antidepressants, levodopa) and foods (e.g., caffeine, bananas, vanilla) for a specified period before and during the collection, as they can interfere with the assay.[12]
-
Collection Period: The collection begins by discarding the first morning void and then collecting all subsequent urine for the next 24 hours, including the first morning void of the following day.
-
Preservation: The urine collection container should contain an acid preservative (e.g., hydrochloric acid) to stabilize the metanephrines. The container should be kept refrigerated during the collection period.
5.2.2. Sample Processing and Analysis
-
Volume Measurement: Measure and record the total volume of the 24-hour urine collection.
-
Aliquoting: Take a well-mixed aliquot of the urine for analysis.
-
Analysis: The analysis is typically performed using LC-MS/MS, similar to the plasma method, often after a hydrolysis step to measure both free and conjugated metanephrines.
Clonidine Suppression Test
This dynamic test helps to differentiate between sympathetic nervous system hyperactivity and autonomous catecholamine production from a pheochromocytoma.
5.3.1. Rationale
Clonidine is a centrally acting α2-adrenergic agonist that suppresses sympathoneural outflow. In individuals without a pheochromocytoma, administration of clonidine will lead to a decrease in plasma catecholamine and northis compound levels. In patients with a pheochromocytoma, the tumor's catecholamine secretion is autonomous and will not be suppressed by clonidine.
5.3.2. Protocol
-
Baseline Measurement: After an overnight fast and 30 minutes of supine rest, a baseline blood sample is drawn for the measurement of plasma free northis compound and this compound.
-
Clonidine Administration: An oral dose of clonidine (typically 0.3 mg) is administered.
-
Post-Clonidine Measurement: Blood samples are drawn again at 2 and 3 hours after clonidine administration for the measurement of plasma free metanephrines.
-
Interpretation: A failure of plasma northis compound to suppress into the normal range after clonidine administration is highly suggestive of a pheochromocytoma.
Conclusion and Future Directions
The direct physiological effects of metanephrines on blood pressure and the cardiovascular system are less clear and represent an important area for future research. While generally considered to be inactive metabolites, some evidence suggests potential biological activities that warrant further investigation. Elucidating the precise nature of this compound interactions with adrenergic and other receptor systems could open new avenues for understanding the pathophysiology of catecholamine-related disorders and potentially lead to the development of novel therapeutic strategies. For drug development professionals, a deeper understanding of this compound biology is crucial for the development of more specific diagnostic tools and for assessing the full spectrum of effects of drugs that modulate catecholamine metabolism and signaling.
References
- 1. Metanephrines – My Endo Consult [myendoconsult.com]
- 2. Metanephrines - 24 hr urine | Pathology Tests Explained [pathologytestsexplained.org.au]
- 3. Adrenaline - Wikipedia [en.wikipedia.org]
- 4. southtees.nhs.uk [southtees.nhs.uk]
- 5. labcorp.com [labcorp.com]
- 6. Pulmonary vascular smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of cocaine and this compound on the cardiac responses to norepinephrine infusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound and northis compound associated with subclinical myocardial injuries in pheochromocytoma and paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound and northis compound associated with subclinical myocardial injuries in pheochromocytoma and paraganglioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
- 11. neurology.testcatalog.org [neurology.testcatalog.org]
- 12. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]
Methodological & Application
Application Notes and Protocols for the Quantification of Metanephrine in Microdialysis Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metanephrine, a metabolite of epinephrine, is a crucial biomarker for diagnosing and monitoring pheochromocytoma and paraganglioma, as well as for studying the activity of the sympathoadrenal system. Microdialysis is a minimally invasive sampling technique that allows for the continuous monitoring of endogenous and exogenous substances in the extracellular fluid of various tissues, including the brain, blood, and subcutaneous tissue. The coupling of microdialysis with highly sensitive analytical techniques provides a powerful tool for real-time assessment of this compound levels, offering valuable insights into physiological and pathological processes.
This document provides detailed application notes and protocols for the quantification of this compound in microdialysis samples using state-of-the-art analytical methods, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), and Enzyme-Linked Immunosorbent Assay (ELISA).
Principles of Microdialysis
Microdialysis is a technique based on the passive diffusion of substances across a semi-permeable membrane.[1] A small microdialysis probe, consisting of a shaft with a semi-permeable membrane at its tip, is inserted into the tissue of interest. The probe is continuously perfused with a physiological solution (perfusate) at a low flow rate. As the perfusate passes through the membrane, substances present in the extracellular fluid diffuse down their concentration gradient into the perfusate, creating a dialysate that mirrors the composition of the extracellular fluid. This dialysate is then collected for analysis.[1]
Experimental Protocols
Microdialysis Procedure
This protocol is a general guideline and may require optimization based on the specific animal model, tissue, and experimental goals.
Materials:
-
Microdialysis probes (select appropriate membrane length and molecular weight cut-off)
-
Guide cannulas
-
Dummy probes
-
Stereotaxic apparatus
-
Microinfusion pump
-
Fraction collector (refrigerated)
-
Artificial cerebrospinal fluid (aCSF) or other appropriate perfusate, filtered and degassed
-
Surgical instruments
-
Dental cement
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal according to approved institutional protocols.
-
Secure the animal in a stereotaxic frame.
-
Perform a craniotomy at the desired coordinates for the brain region of interest.
-
Implant the guide cannula to the correct depth and secure it to the skull using dental cement.
-
Insert a dummy probe to prevent the guide cannula from clogging.
-
Allow the animal to recover for a minimum of 48 hours post-surgery.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, gently restrain the animal and remove the dummy probe.
-
Insert the microdialysis probe through the guide cannula to the target depth.
-
Connect the probe inlet tubing to the microinfusion pump and the outlet tubing to the refrigerated fraction collector.
-
Begin perfusion with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 60-120 minutes to achieve equilibrium and a stable baseline.
-
-
Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., 10-30 minutes) into collection vials.
-
Immediately freeze the collected samples on dry ice or in a freezer at -80°C to prevent degradation of this compound.
-
Store samples at -80°C until analysis.
-
Sample Preparation
Due to the low concentrations of this compound in microdialysates, a pre-concentration and clean-up step is often necessary, especially for HPLC-ECD and ELISA.
Solid-Phase Extraction (SPE):
Solid-phase extraction is a common method for sample clean-up and concentration.[2][3]
Materials:
-
Weak cation exchange (WCX) SPE cartridges
-
Conditioning solution (e.g., methanol)
-
Equilibration solution (e.g., water)
-
Wash solution (e.g., water, low percentage of organic solvent)
-
Elution solution (e.g., methanol with formic acid or ammonia)
-
Nitrogen evaporator
Procedure:
-
Conditioning: Pass conditioning solution through the SPE cartridge.
-
Equilibration: Pass equilibration solution through the cartridge.
-
Sample Loading: Load the microdialysis sample onto the cartridge.
-
Washing: Wash the cartridge with the wash solution to remove interfering substances.
-
Elution: Elute the retained this compound with the elution solution.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the mobile phase or assay buffer.
Analytical Methods
LC-MS/MS is the gold-standard for the quantification of metanephrines due to its high sensitivity and specificity.[4]
Instrumentation:
-
UHPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: Reversed-phase C18 or HILIC column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid
-
Flow Rate: 0.2 - 0.5 mL/min
-
Gradient: Optimized for separation of this compound from isomers and other endogenous compounds.
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Precursor ion (e.g., m/z 198.1) → Product ion (e.g., m/z 165.1)
-
Internal Standard (e.g., d3-Metanephrine): Precursor ion (e.g., m/z 201.1) → Product ion (e.g., m/z 168.1)
-
Note: Specific m/z values may vary slightly depending on the instrument and source conditions.
-
HPLC-ECD is a sensitive and reliable method for the determination of electrochemically active compounds like metanephrines.[5][6]
Instrumentation:
-
HPLC system with a pump, autosampler, and column oven
-
Electrochemical detector with a glassy carbon working electrode
Chromatographic Conditions (Example):
-
Column: Reversed-phase C18 column
-
Mobile Phase: A buffered aqueous solution (e.g., sodium phosphate, citric acid) with an ion-pairing agent (e.g., sodium octyl sulfate) and an organic modifier (e.g., acetonitrile or methanol), pH adjusted to 2.5-3.5.[6]
-
Flow Rate: 0.8 - 1.2 mL/min
-
Temperature: 30-40 °C
Electrochemical Detector Settings:
-
Potential: +0.7 to +0.85 V (vs. Ag/AgCl reference electrode)
ELISA is a high-throughput method suitable for screening a large number of samples, though it may have lower specificity compared to chromatographic methods. Commercial ELISA kits are available for the quantification of this compound. The protocol provided here is a general representation.
Principle:
Competitive ELISA is a common format for small molecules like this compound. In this assay, this compound in the sample competes with a labeled (e.g., biotinylated or enzyme-conjugated) this compound for a limited number of binding sites on a specific antibody coated on a microplate. The amount of labeled this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample.
General Procedure (refer to specific kit instructions):
-
Sample Preparation: Samples and standards may require an acylation step to improve antibody recognition.
-
Incubation: Add prepared samples, standards, and labeled this compound to the antibody-coated microplate wells. Incubate to allow for competitive binding.
-
Washing: Wash the plate to remove unbound components.
-
Enzyme Reaction: If an enzyme-conjugated system is used, add the enzyme substrate. For biotin-streptavidin systems, add streptavidin-enzyme conjugate, wash, and then add the substrate.
-
Signal Detection: Stop the enzyme reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Construct a standard curve and determine the concentration of this compound in the samples.
Data Presentation
The following tables summarize typical quantitative data for the analysis of this compound using different analytical methods. It is important to note that performance characteristics can vary significantly based on the specific instrumentation, protocol, and sample matrix. Data specifically for microdialysis samples is limited; therefore, some values are adapted from studies using other biological matrices like plasma and urine.
Table 1: LC-MS/MS Method Performance
| Parameter | This compound | Northis compound | Reference |
| Linearity Range | 0.11–13.92 nmol/L | 0.14–26.43 nmol/L | [2] |
| LLOQ | 0.123 nmol/L | 0.432 nmol/L | [2] |
| Intra-assay Precision (%CV) | < 6% | < 6% | [3] |
| Inter-assay Precision (%CV) | < 6% | < 6% | [3] |
| Recovery | 88 - 104% | 88 - 104% | [3] |
Note: Data adapted from plasma sample analysis.
Table 2: HPLC-ECD Method Performance
| Parameter | This compound | Northis compound | Reference |
| Linearity Range | 10–2000 ng/mL | 10–2000 ng/mL | [6] |
| LOD | 2.6 µg/L | 2.8 µg/L | [7] |
| LLOQ | 10 ng/mL | 10 ng/mL | [6] |
| Intra-assay Precision (%CV) | 1.60-4.52% | 1.60-4.52% | [7] |
| Inter-assay Precision (%CV) | 5.45-9.22% | 5.45-9.22% | [7] |
| Recovery | 91-114% | 91-114% | [8] |
Note: Data adapted from urine sample analysis.
Table 3: ELISA Method Performance
| Parameter | This compound | Reference |
| Detection Limit | < 15 pg/ml | Commercial Kit Data |
| Intra-assay Precision (%CV) | < 10% | Commercial Kit Data |
| Inter-assay Precision (%CV) | < 15% | Commercial Kit Data |
Note: Performance data for ELISA kits can vary between manufacturers. Please refer to the specific kit insert for detailed information.
Mandatory Visualization
Caption: Catecholamine Synthesis and Metabolism Pathway.
Caption: Experimental Workflow for this compound Quantification.
References
- 1. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma-Free this compound and Northis compound Quantification for Clinical Applications Validated by Combining Solid-Phase Extraction and HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. An LC-MRM assay for the quantification of metanephrines from dried blood spots for the diagnosis of pheochromocytomas and paragangliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of urinary metanephrines by reversed-phase high-performance liquid chromatography and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of HPLC method for this compound and northis compound detection in urine: Enhancing diagnostic precision for pheochromocytoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Metanephrine Extraction from Tissue Homogenates
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the extraction of metanephrines (metanephrine and northis compound) from tissue homogenates for quantitative analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is a composite of established methods for catecholamine and this compound analysis in biological matrices. Additionally, this document includes a summary of performance data from related methodologies and visual representations of the experimental workflow and the relevant biological pathway.
Data Presentation
The following table summarizes quantitative data from validated methods for this compound and northis compound analysis in human plasma and urine, which can serve as a reference for the expected performance of the tissue extraction protocol. Data specific to tissue homogenates is limited in the literature; therefore, validation of the presented protocol in the target tissue matrix is essential.
| Analyte | Matrix | Extraction Method | Recovery (%) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Lower Limit of Quantification (LLOQ) |
| This compound | Human Plasma | Weak Cation Exchange SPE | 96.3 - 101.5[1] | 1.4 - 4.2[2] | 1.5 - 1.7[2] | 0.123 nmol/L[1][3] |
| Northis compound | Human Plasma | Weak Cation Exchange SPE | 95.7 - 98.1[1] | 1.4 - 2.5[2] | 1.5 - 2.1[2] | 0.432 nmol/L[1][3] |
| This compound | Human Urine | Solid-Phase Extraction | 91 - 114[4] | <5[5] | 5.7 - 8.6[4] | 10 µg/L[4] |
| Northis compound | Human Urine | Solid-Phase Extraction | 91 - 114[4] | <10[5] | 5.7 - 8.6[4] | 10 µg/L[4] |
| Catecholamines | Rat Brain Tissue | Alumina Adsorption | Low and variable[6] | - | - | - |
CV: Coefficient of Variation; LLOQ: Lower Limit of Quantification; SPE: Solid-Phase Extraction.
Experimental Protocols
This protocol describes a method for the extraction of metanephrines from tissue homogenates using protein precipitation followed by solid-phase extraction (SPE).
1. Materials and Reagents
-
Homogenization Buffer: 0.1 M perchloric acid with 0.1% EDTA and 0.1% sodium metabisulfite.
-
Internal Standard (IS) Solution: A solution of deuterated this compound (e.g., this compound-d3) and northis compound (e.g., northis compound-d3) in a suitable solvent.
-
Protein Precipitation Reagent: Acetonitrile, chilled to -20°C.
-
SPE Cartridges: Weak cation exchange (WCX) SPE cartridges.
-
SPE Conditioning Solution: Methanol.
-
SPE Equilibration Solution: Deionized water.
-
Wash Buffer 1: Deionized water.
-
Wash Buffer 2: Methanol.
-
Elution Buffer: 5% ammonium hydroxide in methanol.
-
Reconstitution Solution: Mobile phase used for LC-MS/MS analysis.
2. Tissue Homogenization
-
Weigh a frozen tissue sample (e.g., 50-100 mg).
-
Add the tissue to a tube containing ceramic beads and 10 volumes (w/v) of ice-cold Homogenization Buffer.
-
Homogenize the tissue using a bead beater homogenizer until a uniform homogenate is obtained. Keep the sample on ice throughout the process.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for the next step.
3. Protein Precipitation
-
To 100 µL of the tissue supernatant, add the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Incubate the mixture at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the metanephrines.
4. Solid-Phase Extraction (SPE)
-
Conditioning: Pass 1 mL of methanol through the WCX SPE cartridge.
-
Equilibration: Pass 1 mL of deionized water through the cartridge.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned and equilibrated SPE cartridge.
-
Washing 1: Wash the cartridge with 1 mL of deionized water to remove polar impurities.
-
Washing 2: Wash the cartridge with 1 mL of methanol to remove non-polar impurities.
-
Drying: Dry the cartridge under vacuum or with nitrogen for 5 minutes.
-
Elution: Elute the metanephrines with 1 mL of Elution Buffer into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the Reconstitution Solution.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Visualizations
Catecholamine Metabolism and Signaling Pathway
Caption: Overview of catecholamine synthesis, metabolism to metanephrines, and downstream signaling.
Experimental Workflow for this compound Extraction
Caption: Step-by-step workflow for the extraction of metanephrines from tissue homogenates.
References
- 1. Determination of catecholamines in rat tissues by high-performance liquid chromatography using a precolumn fluorescence labeling method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 5. A sequential extraction methodology for cardiac extracellular matrix prior to proteomics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A method for the estimation of the catecholamines and their metabolites in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metanephrine Quantification Using Stable Isotope Labeling
Introduction
The accurate quantification of metanephrines, including metanephrine (MN) and northis compound (NMN), is crucial for the diagnosis and monitoring of pheochromocytomas and paragangliomas, which are catecholamine-producing tumors.[1][2] The measurement of plasma free metanephrines is considered a first-line clinical test for the diagnosis and follow-up of these conditions.[1] Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis, offering superior sensitivity and specificity compared to other methods.[3][4] This technique utilizes stable isotope-labeled internal standards, such as deuterated this compound (d3-MN) and northis compound (d3-NMN), to ensure accurate and precise quantification by correcting for matrix effects and variations during sample processing and analysis.[5][6]
These application notes provide detailed protocols for the quantification of metanephrines in human plasma and urine using stable isotope labeling followed by LC-MS/MS analysis.
Catecholamine Metabolism Pathway
The following diagram illustrates the metabolic pathway from catecholamines to their O-methylated metabolites, this compound and northis compound.
Experimental Workflow for this compound Quantification
The general workflow for quantifying metanephrines using stable isotope dilution LC-MS/MS is depicted below. This process involves sample preparation with the addition of a deuterated internal standard, followed by extraction, chromatographic separation, and detection by mass spectrometry.[1]
Quantitative Data Summary
The following tables summarize the performance characteristics of various LC-MS/MS methods for the quantification of this compound and northis compound in plasma and urine.
Table 1: Performance Characteristics in Plasma
| Analyte | Linearity Range | LLOQ | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Recovery (%) |
| This compound | 5.9 - 4090.0 pg/mL[1] | 0.04 nmol/L[2] | < 6%[1] | 1.86 - 7.50%[2] | 94.6 - 95.2%[2] |
| Northis compound | 22.0 - 4386.7 pg/mL[1] | 0.08 nmol/L[2] | < 6%[1] | 1.86 - 7.50%[2] | 71.5 - 80.6%[2] |
| This compound | 39.90 - 1974 ng/L[7] | 0.123 nmol/L[8] | < 10.2%[7] | < 9.1%[7] | 88 - 104%[9] |
| Northis compound | 27.80 - 1384 ng/L[7] | 0.432 nmol/L[8] | < 10.2%[7] | < 9.1%[7] | 88 - 104%[9] |
Table 2: Performance Characteristics in Urine
| Analyte | Linearity Range | LLOQ | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Recovery (%) |
| This compound | 0.2 - 27.4 µmol/L[3] | 7.8 ng/mL[10] | < 5%[3] | < 5%[3] | 95.11 - 105.6%[10] |
| Northis compound | 0.3 - 14.6 µmol/L[3] | 7.8 ng/mL[10] | < 10%[3] | < 10%[3] | 95.87 - 104.78%[10] |
Experimental Protocols
Protocol 1: Quantification of Free Metanephrines in Human Plasma
This protocol is based on solid-phase extraction (SPE) followed by LC-MS/MS analysis.[1][2][9]
Materials and Reagents:
-
This compound, Northis compound, d3-Metanephrine, and d3-Northis compound standards
-
Human plasma (collected in EDTA or heparin tubes)
-
Methanol, Acetonitrile (LC-MS grade)
-
Formic acid
-
Water (deionized or Milli-Q)
-
Solid-phase extraction (SPE) cartridges (e.g., weak cation exchange)
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., Agilent 1290 Infinity LC with 6460 Triple Quadrupole MS or equivalent)[9]
Procedure:
-
Sample Pretreatment:
-
Thaw plasma samples on ice.
-
To 500 µL of plasma, add the deuterated internal standard solution (e.g., d3-metanephrine and d3-northis compound).[6]
-
Vortex mix for 30 seconds.
-
Add 500 µL of acetonitrile to precipitate proteins.[6]
-
Vortex for 60 seconds and centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.[6]
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol and water).
-
Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of methanol, and then 1 mL of 0.2% formic acid in acetonitrile.[9]
-
Dry the cartridge under vacuum for 5 minutes.[9]
-
Elute the analytes with 2 x 250 µL of 2% formic acid in acetonitrile.[9]
-
-
Evaporation and Reconstitution:
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[1]
-
Monitor the specific precursor-to-product ion transitions for each analyte and internal standard (e.g., this compound: 180.1 → 148.1 m/z; d3-Metanephrine: 183.1 → 168.1 m/z; Northis compound: 166.1 → 134.1 m/z; d3-Northis compound: 169.1 → 137.2 m/z).[1]
-
-
Protocol 2: Quantification of Total Metanephrines in Urine
This protocol involves acid hydrolysis to measure both free and conjugated metanephrines, followed by SPE and LC-MS/MS analysis.[11]
Materials and Reagents:
-
24-hour urine collection container with acid preservative (e.g., HCl).[11]
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) for neutralization
-
All other reagents and equipment as listed in Protocol 1.
Procedure:
-
Sample Collection and Hydrolysis:
-
Collect a 24-hour urine specimen in a container with an acid preservative.[11]
-
Measure and record the total 24-hour volume.
-
To 1 mL of urine, add the deuterated internal standard solution.
-
Add concentrated HCl to achieve a final concentration of approximately 1N for acid hydrolysis.
-
Heat the sample at 90-100°C for 20-30 minutes to deconjugate the metanephrines.
-
Cool the sample and neutralize to a pH of approximately 6-7 with NaOH.
-
-
Solid-Phase Extraction (SPE):
-
Proceed with SPE as described in Protocol 1, steps 2.1 to 2.4.
-
-
Evaporation and Reconstitution:
-
Proceed with evaporation and reconstitution as described in Protocol 1, steps 3.1 to 3.3.
-
-
LC-MS/MS Analysis:
-
Proceed with LC-MS/MS analysis as described in Protocol 1, step 4.
-
Data Interpretation and Quality Control
Quantification is based on the peak area ratio of the analyte to its corresponding deuterated internal standard.[1] A calibration curve is constructed by analyzing a series of calibrators with known concentrations of this compound and northis compound. The concentration of the analytes in the unknown samples is then determined from this calibration curve.
Quality control (QC) samples at low, medium, and high concentrations should be included in each analytical run to ensure the accuracy and precision of the results. The results of the QC samples should fall within predefined acceptance criteria.
References
- 1. Quantitation of Free Metanephrines in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Quantification of Plasma Metanephrines for Differential Diagnosis of Adrenal Incidentaloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of this compound and Northis compound in Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An LC-MRM assay for the quantification of metanephrines from dried blood spots for the diagnosis of pheochromocytomas and paragangliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free this compound and northis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Note: Quantification of Plasma Free Metanephrines using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasma free metanephrines (metanephrine and northis compound) are the O-methylated metabolites of epinephrine and norepinephrine, respectively. Their measurement is crucial for the diagnosis and monitoring of pheochromocytoma and paraganglioma, rare neuroendocrine tumors.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of these biomarkers due to its high sensitivity and specificity.[2][3][4] This application note provides a detailed protocol for the analysis of free metanephrines in human plasma by LC-MS/MS, including sample preparation, chromatographic conditions, and mass spectrometric parameters.
Experimental Protocols
Sample Preparation
Two common methods for plasma sample preparation are protein precipitation and solid-phase extraction (SPE).
a) Protein Precipitation: This is a rapid and simple method suitable for high-throughput analysis.[1]
-
To 100 µL of plasma sample, add 150 µL of a precipitation solution (e.g., acetonitrile or methanol) containing deuterated internal standards (e.g., this compound-d3, northis compound-d3).[5]
-
Vortex the mixture vigorously for 15-30 seconds.[1]
-
Incubate at room temperature for 5 minutes to allow for complete protein precipitation.[5]
-
Centrifuge the sample at high speed (e.g., 4000 rpm or higher) for 5-10 minutes.[1][5]
-
Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.[1][5]
b) Solid-Phase Extraction (SPE): This method provides cleaner extracts by removing more interfering substances from the plasma matrix.[6][7] Weak cation exchange (WCX) cartridges are commonly used.[6][7]
-
Sample Pretreatment: To 0.5 mL of plasma, add 50 µL of an internal standard mix and 0.5 mL of a suitable buffer (e.g., 10 mM NH4H2PO4, pH 6.5).[7]
-
SPE Cartridge Conditioning: Condition a WCX SPE cartridge (e.g., 30 mg, 1 mL) by sequentially passing 1 mL of methanol and 1 mL of the buffer.[7]
-
Sample Loading: Load the pretreated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with 1 mL of water, 1 mL of methanol, and 1 mL of 0.2% formic acid in acetonitrile to remove interfering substances.[7]
-
Elution: Elute the metanephrines with 2 x 250 µL of 2% formic acid in acetonitrile.[7]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 0.2% formic acid in water).[7]
LC-MS/MS Analysis
a) Chromatographic Separation: Due to the polar nature of metanephrines, hydrophilic interaction liquid chromatography (HILIC) is often preferred over traditional reversed-phase chromatography.[6][8] Porous graphitic carbon (PGC) columns also offer excellent retention for these polar analytes.[2]
b) Mass Spectrometric Detection: Detection is typically performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[5]
Quantitative Data Summary
The following tables summarize the quantitative performance data from various LC-MS/MS methods for plasma free metanephrines.
Table 1: Linearity and Lower Limits of Quantification (LLOQ)
| Analyte | Linearity Range (pg/mL) | LLOQ (pg/mL) | Reference |
| This compound | 10 - 4,000 | 10 | [6] |
| Northis compound | 24 - 4,000 | 24 | [6] |
| 3-Methoxytyramine | 10 - 4,000 | 10 | [6] |
| This compound | 7.2 - 486.8 | 7.2 | [2] |
| Northis compound | 18.0 - 989.1 | 18.0 | [2] |
| This compound | 40 - 2000 | 40 | [9] |
| Northis compound | 40 - 2000 | 40 | [9] |
| 3-Methoxytyramine | 40 - 2000 | 40 | [9] |
Table 2: Accuracy and Precision
| Analyte | QC Level | Accuracy (% Bias) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Reference |
| All Analytes | Low, Mid, High | -8.6% to 4.2% | < 10.2% | < 9.1% | [5] |
| This compound | Low, Mid, High | 93.0% - 105.5% | 1.8% - 3.4% | - | [9] |
| Northis compound | Low, Mid, High | 98.2% - 103.8% | 3.9% - 9.3% | - | [9] |
| 3-Methoxytyramine | Low, Mid, High | 97.9% - 109.4% | 1.7% - 10.4% | - | [9] |
| This compound | - | - | < 6% | ≤ 15% | |
| Northis compound | - | - | < 6% | ≤ 15% |
Table 3: Chromatographic and Mass Spectrometric Parameters
| Parameter | Method 1 (HILIC) | Method 2 (PGC) | Method 3 (Reversed-Phase) |
| LC Column | Raptor HILIC-Si (2.7 µm, 50 x 2.1 mm)[6] | Hypercarb (5 µm, 50 x 2.1 mm)[2] | Zorbax Eclipse Plus C18 (1.8 µm, 150 x 2.1 mm)[9] |
| Mobile Phase A | 100 mM Ammonium Formate in Water, pH 3.0[6] | 1% Formic Acid in Water with Ammonium Formate[2] | 0.1% Aqueous Formic Acid[9] |
| Mobile Phase B | Acetonitrile[6] | 0.1% Formic Acid in Acetonitrile[2] | Acetonitrile with 0.1% Formic Acid[9] |
| Flow Rate | 0.3 mL/min[6] | Not Specified | 0.4 mL/min[9] |
| Column Temp. | 30 °C[6] | 70 °C[2] | Not Specified |
| Ion Source | ESI Positive[6] | HESI Positive[2] | ESI Positive[9] |
| MS System | Waters Xevo TQ-S[6] | Thermo Scientific TSQ Vantage[2] | Sciex QTrap 6500+[9] |
Visualizations
Caption: Experimental workflow for plasma free metanephrines analysis.
Caption: Key parameters for analytical method validation.
References
- 1. jasem.com.tr [jasem.com.tr]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. mdpi.com [mdpi.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Trace-Level Analysis of Metanephrines in Plasma by HILIC LC-MS/MS [restek.com]
- 7. agilent.com [agilent.com]
- 8. Quantitative Measurement of Plasma Free Metanephrines by a Simple and Cost-Effective Microextraction Packed Sorbent with Porous Graphitic Carbon and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An LC-MRM assay for the quantification of metanephrines from dried blood spots for the diagnosis of pheochromocytomas and paragangliomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 24-Hour Urine Metanephrine Collection in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the 24-hour collection of urine specimens intended for the measurement of metanephrines (metanephrine and northis compound). Accurate measurement of these catecholamine metabolites is crucial for research related to pheochromocytoma, paraganglioma, neuroblastoma, and other conditions involving the sympathetic nervous system.[1][2][3][4][5][6] Adherence to this protocol is critical to ensure sample integrity and the validity of research data.
Introduction
This compound and northis compound are the O-methylated metabolites of epinephrine and norepinephrine, respectively.[7][8] Their measurement in a 24-hour urine sample provides an integrated assessment of catecholamine production over a full day, which can be more informative than a single plasma measurement, as catecholamine secretion can be episodic.[5] This protocol outlines the necessary pre-collection preparations, the collection procedure itself, and the subsequent handling and storage of the sample to minimize pre-analytical errors.
Pre-Collection Requirements: Dietary and Medication Restrictions
To ensure accurate results, it is imperative to control for variables that can interfere with this compound levels. Researchers should provide participants with a clear list of restrictions to be followed before and during the 24-hour collection period.
Dietary Restrictions
Certain foods and beverages can physiologically increase catecholamine levels or interfere with the analytical assays. The following should be avoided for at least 24 to 72 hours prior to and during the collection period.[9][10][11][12][13][14]
| Food/Beverage Group | Specific Items to Avoid | Recommended Restriction Period |
| Caffeinated Products | Coffee (including decaffeinated), tea, energy drinks, chocolate, cocoa | At least 24-48 hours prior to and during collection[9][10][11][15] |
| Fruits | Bananas, citrus fruits (oranges, lemons), pineapple, plums, kiwi, avocado, tomatoes, eggplant[9][10][12][13][16] | At least 48 hours prior to and during collection |
| Nuts | Walnuts, hickory nuts[10][12][13] | At least 48 hours prior to and during collection |
| Vanilla-Containing Foods | Flavored coffee, protein shakes, baked goods[11][12][16] | At least 48 hours prior to and during collection |
| Alcohol and Tobacco | All alcoholic beverages, cigarettes, and other tobacco products[9][10][16] | At least 24 hours prior to and during collection |
Medication and Supplement Restrictions
A wide range of medications can interfere with this compound testing, either by affecting catecholamine metabolism or by interfering with the assay itself. All prescription and over-the-counter medications should be reviewed. Discontinuation of any medication should only be done in consultation with a qualified physician.[5][6][9][15]
| Medication Class | Examples | Recommended Discontinuation Period |
| Tricyclic Antidepressants | Imipramine, Amitriptyline | At least 1 week prior to collection[2][4][15] |
| MAO Inhibitors | Phenelzine, Tranylcypromine | At least 1 week prior to collection[2][15][16] |
| Sympathomimetics | Pseudoephedrine (decongestants), Amphetamines (e.g., Adderall®, Ritalin®)[2][16] | At least 1 week prior to collection |
| Antihypertensives | Methyldopa (Aldomet), Labetalol, Sotalol | Methyldopa: at least 5 days; Labetalol/Sotalol: at least 1 week[4][10][15][17] |
| Other Medications | Buspirone, Levodopa, Prochlorperazine, Cough suppressants (e.g., guaifenesin, dextromethorphan)[1][16] | Consult with physician; typically 48-72 hours |
| Supplements | Vitamin B supplements[15] | At least 24 hours prior to collection |
Note: Common antihypertensives such as diuretics, ACE inhibitors, and calcium channel blockers may cause less interference.[14][15]
Other Restrictions
-
Physical and Emotional Stress: Intense physical exercise and significant emotional stress should be avoided for at least 24 hours before and during the collection period, as they can increase catecholamine release.[2][5][6][9]
Experimental Protocol: 24-Hour Urine Collection
This section details the step-by-step procedure for collecting a 24-hour urine sample.
Materials
-
A large, clean, plastic container for urine collection (typically 3-5 liters)[12][13][16]
-
A preservative (e.g., hydrochloric acid [HCl], boric acid, or acetic acid) may be pre-added to the container by the laboratory.[1][3][4][6][12][13][17]
-
A smaller, clean, dry, non-metallic vessel to urinate into before transferring to the main collection container (to avoid splashing of preservative).[12][13][18]
-
A cooling facility (refrigerator or a cool box with ice packs).[9][12][13][19]
Collection Procedure
-
Start of Collection (Day 1):
-
Upon waking in the morning, the participant should completely empty their bladder into the toilet. This first urine sample is NOT collected. [9][16][19][20][21]
-
The exact time of this first void should be recorded on the collection container label. This marks the official start time of the 24-hour collection period.[16][20]
-
-
During the 24-Hour Period:
-
All urine passed during the next 24 hours (day and night) must be collected in the provided container.[9][16][19][20]
-
It is recommended to first urinate into a smaller, clean container and then carefully pour the urine into the large collection container to prevent splashing of the acid preservative.[12][13][18]
-
The collection container should be kept tightly capped and stored in a cool, dark place, such as a refrigerator, between uses.[9][12][13][18][19]
-
-
End of Collection (Day 2):
-
Post-Collection:
Sample Handling and Storage
Proper handling and storage are crucial for maintaining the stability of metanephrines.
-
Preservatives: An acid preservative is often used in the collection container to maintain the stability of the analytes.[3][6][12][13][17] If no preservative is used, the sample must be kept refrigerated during and after collection and acidified upon receipt at the lab.[3][17]
-
Storage Temperature: During collection, the urine should be refrigerated or kept on ice.[9][12][13][19] Post-collection, samples should be stored at refrigerated temperatures for short-term storage. For long-term storage, freezing at -20°C or lower is recommended.[22][23][24] Studies have shown that fractionated metanephrines are stable for up to one week at room temperature without preservatives, but catecholamines are less stable.[22][23][24]
-
Processing: Upon receipt in the laboratory, the total volume of the 24-hour collection must be measured and recorded.[1][17][25] The sample should be well-mixed, and an aliquot taken for analysis.
Analytical Methodologies
The measurement of urinary metanephrines is typically performed using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][26][27] LC-MS/MS is often preferred due to its high sensitivity and specificity, which minimizes interferences from other substances.[7][8][28] The analysis usually involves an acid hydrolysis step to measure both free and conjugated metanephrines (total fractionated metanephrines).[8][9][26][28]
Quantitative Data
Reference ranges can vary between laboratories and analytical methods. The following table provides example reference ranges for adults. It is essential to use the reference ranges provided by the specific laboratory performing the analysis.
| Analyte | Example Reference Range (mcg/24 hours) | Example Reference Range (nmol/day) |
| This compound | 0 - 370[1] (some labs up to 96)[19] | Varies by lab |
| Northis compound | 50 - 840[1] (some labs up to 375)[19] | Varies by lab |
| Total Metanephrines | < 400[29] | Varies by lab |
Note: Levels exceeding approximately twice the upper limit of normal are highly suggestive of a catecholamine-secreting tumor.[4][5]
Visualizations
Catecholamine Metabolism Pathway
Caption: Simplified pathway of catecholamine metabolism to metanephrines via COMT.
24-Hour Urine Collection Workflow
Caption: Experimental workflow for the 24-hour urine this compound collection.
Factors Influencing this compound Test Results
Caption: Logical relationships of pre-analytical factors affecting test results.
References
- 1. Metanephrines, Urine 24 Hour (24 MET) [marshfieldlabs.org]
- 2. researchgate.net [researchgate.net]
- 3. childrensmn.org [childrensmn.org]
- 4. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 5. testing.com [testing.com]
- 6. Collecting urine for measurement of metanephrines - information for patients | CUH [cuh.nhs.uk]
- 7. Analysis of Urinary Metanephrines Using Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pheopara.org [pheopara.org]
- 10. horizonnb.ca [horizonnb.ca]
- 11. drlogy.com [drlogy.com]
- 12. tdlpathology.com [tdlpathology.com]
- 13. tdlpathology.com [tdlpathology.com]
- 14. lifelabs.azureedge.net [lifelabs.azureedge.net]
- 15. mymichigan.org [mymichigan.org]
- 16. mskcc.org [mskcc.org]
- 17. Metanephrines and Normetanephrines, Urine | MLabs [mlabs.umich.edu]
- 18. easternpathologyalliance.nhs.uk [easternpathologyalliance.nhs.uk]
- 19. uclahealth.org [uclahealth.org]
- 20. Catecholamines, fractionation measurement, urine | Allina Health [account.allinahealth.org]
- 21. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]
- 22. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 23. [PDF] Stability of urinary fractionated metanephrines and catecholamines during collection, shipment, and storage of samples. | Semantic Scholar [semanticscholar.org]
- 24. academic.oup.com [academic.oup.com]
- 25. labcorp.com [labcorp.com]
- 26. researchgate.net [researchgate.net]
- 27. smj.org.sg [smj.org.sg]
- 28. Rapid Analysis of this compound and Northis compound in Urine by Gas Chromatography-Mass Spectrometry [ouci.dntb.gov.ua]
- 29. 24-Hour Urine Collection and Analysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Extraction of Plasma Metanephrines
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and protocol for the solid-phase extraction (SPE) of metanephrines from plasma samples. The methodologies described are essential for the accurate quantification of these critical biomarkers in clinical research and diagnostics, particularly for conditions such as pheochromocytoma and paraganglioma.[1][2][3]
Introduction
Metanephrine (MN), northis compound (NMN), and 3-methoxytyramine (3-MT) are the methylated metabolites of epinephrine, norepinephrine, and dopamine, respectively.[1] Their measurement in plasma is a key diagnostic tool for catecholamine-secreting tumors.[2][3] Due to their polar nature and low concentrations in plasma, a robust sample preparation method is crucial to remove interferences and concentrate the analytes prior to analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] Solid-phase extraction is a widely adopted technique for this purpose, offering superior cleanup and concentration compared to methods like protein precipitation.[3][4] Weak cation exchange (WCX) is a common SPE mechanism for metanephrines, which are basic compounds.[2][3][5]
Signaling Pathway: Catecholamine Metabolism
The following diagram illustrates the metabolic pathway from catecholamines to their O-methylated metabolites, the metanephrines. This conversion is catalyzed by the enzyme catechol-O-methyltransferase (COMT).[6]
Caption: Metabolic conversion of catecholamines to metanephrines.
Experimental Workflow for Plasma this compound Analysis
The general workflow for the analysis of plasma metanephrines using solid-phase extraction followed by LC-MS/MS is depicted below. This process involves sample pretreatment, automated or manual SPE, and subsequent analysis.
Caption: General experimental workflow for plasma this compound analysis.
Detailed Experimental Protocols
Below are detailed protocols for solid-phase extraction of plasma metanephrines. These protocols are based on commonly used weak cation exchange (WCX) SPE products.
Protocol 1: Manual SPE using 96-Well Plates
This protocol is adapted from a method utilizing a 96-well WCX plate.[1]
Materials:
-
EVOLUTE EXPRESS WCX 96-well plate, 30 mg
-
Human plasma
-
Internal Standard (IS) solution: this compound-d3, northis compound-d3, and 3-methoxytyramine-d4 in methanol.
-
50 mM Ammonium acetate
-
Wash Solution 1: Deionized water
-
Wash Solution 2: 50:50 Methanol:Acetonitrile
-
Elution Solution: 5% Formic acid in 50:50 Methanol:Acetonitrile
-
96-well collection plate
-
Plate evaporator
Procedure:
-
Sample Pretreatment: To 200 µL of plasma in a 96-well plate, add 10 µL of the internal standard solution. Add 600 µL of 50 mM ammonium acetate and mix thoroughly.[1]
-
Sample Loading: Load the entire pretreated sample mixture onto the EVOLUTE EXPRESS WCX 96-well plate.[1]
-
Washing:
-
Elution: Elute the analytes twice with 0.9 mL of 5% formic acid in 50:50 methanol:acetonitrile into a clean 96-well collection plate.[1]
-
Dry-down and Reconstitution: Evaporate the eluate to dryness at 55 °C under a gentle stream of nitrogen. Reconstitute the residue in an appropriate volume of mobile phase for LC-MS/MS analysis.[1]
Protocol 2: Manual SPE using Cartridges
This protocol is based on a method using individual SPE cartridges.[7]
Materials:
-
Strata CW-X extraction cartridges
-
Human plasma
-
Internal Standard (IS) working solution
-
Wash Solution 1: 100 mmol/L Ammonium formate
-
Wash Solution 2: Deionized water
-
Wash Solution 3: Methanol
-
Elution Solution: 5% Formic acid in methanol
-
Centrifuge tubes
Procedure:
-
SPE Cartridge Conditioning: Pre-treat the Strata CW-X cartridges with 1 mL of methanol followed by 1 mL of deionized water.[7]
-
Sample Pretreatment: Mix 500 µL of plasma with 1 mL of deionized water and 5 µL of the working internal standard solution.[7]
-
Sample Loading: Transfer the pretreated sample mixture to the conditioned SPE cartridge.[7]
-
Washing:
-
Elution: Elute the analytes with 5% formic acid in methanol.[7]
-
Dry-down and Reconstitution: Evaporate the eluate and reconstitute the residue in 100 µL of 0.1% formic acid for LC-MS/MS analysis.[7]
Protocol 3: Automated Online SPE
Online SPE systems offer high throughput and reduced manual intervention.[5] This is a generalized procedure.
Materials:
-
Online SPE system (e.g., Waters Acquity UPLC Online SPE Manager)[6]
-
WCX SPE cartridges compatible with the online system.[5]
-
Human plasma
-
Internal Standard (IS) solution
-
10k MW cutoff spin filters[6]
Procedure:
-
Sample Pretreatment: Dilute plasma samples 1:1 with the deuterated internal standard solution.
-
Protein Removal: Centrifuge the diluted samples through a 10k MW cutoff spin filter to remove proteins.
-
Injection: Inject an aliquot of the filtered sample directly into the online SPE-LC-MS/MS system.
-
Automated SPE and Analysis: The online system automatically performs the loading, washing, and elution steps, directly transferring the purified analytes to the analytical column for separation and detection by the mass spectrometer.
Quantitative Data Summary
The following table summarizes the performance characteristics of various SPE methods for plasma metanephrines reported in the literature.
| Method Reference | Analytes | SPE Sorbent/Format | Recovery (%) | Linearity Range | LLOQ/LOD |
| Waters Application Note | MN, NMN | Oasis WCX µElution Plate | MN: 97%, NMN: 95% | Up to 24.55 nmol/L | Not Specified |
| Restek Application Note[1] | MN, NMN, 3-MT | EVOLUTE EXPRESS WCX 96-well plate | Not Specified | MN: 0.051-20.28 nmol/L, NMN: 0.14-21.83 nmol/L, 3-MT: 0.060-23.92 nmol/L | Not Specified |
| Preprints.org Article[2] | MN, NMN | Strata-X WCX | Not Specified | MN: 0.11–13.92 nmol/L, NMN: 0.14–26.43 nmol/L | Not Specified |
| Ann Clin Biochem 2014[6] | MN, NMN, 3-MT | Online SPE | Not Specified | Up to 30,000 pmol/L | MN/3-MT: 37.5 pmol/L, NMN: 75 pmol/L |
| Ann Clin Biochem 2011[7] | MN, NMN | Strata CW-X Cartridge | MN: 71.5-95.2%, NMN: 71.5-95.2% | MN: 0.04-50.0 nmol/L, NMN: 0.08-100.0 nmol/L | Not Specified |
Note: LLOQ (Lower Limit of Quantification) and LOD (Limit of Detection) are often method-dependent and influenced by the sensitivity of the LC-MS/MS instrument used. Recovery can also vary based on the specific plasma matrix.
Conclusion
Solid-phase extraction, particularly using weak cation exchange media, is a robust and reliable method for the sample preparation of plasma metanephrines prior to LC-MS/MS analysis.[2][3][5] The choice between manual and automated SPE formats depends on the required sample throughput, available instrumentation, and desired level of hands-on time. The protocols and data presented here provide a comprehensive guide for researchers and scientists to develop and implement sensitive and specific assays for these important clinical biomarkers.
References
- 1. Trace-Level Analysis of Metanephrines in Plasma by HILIC LC-MS/MS [restek.com]
- 2. preprints.org [preprints.org]
- 3. Plasma-Free this compound and Northis compound Quantification for Clinical Applications Validated by Combining Solid-Phase Extraction and HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. waters.com [waters.com]
- 6. d-nb.info [d-nb.info]
- 7. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Quantification of Plasma Metanephrines for Differential Diagnosis of Adrenal Incidentaloma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Derivatization of Metanephrines for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metanephrine and northis compound, the O-methylated metabolites of epinephrine and norepinephrine, are crucial biomarkers for the diagnosis of pheochromocytoma and paraganglioma. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive platform for their quantification. However, due to the low volatility and polar nature of metanephrines, derivatization is an essential step to improve their chromatographic behavior and thermal stability. This document provides detailed application notes and protocols for the two primary derivatization methods: silylation and acylation.
Derivatization Strategies: A Comparative Overview
The two most common derivatization approaches for GC-MS analysis of metanephrines are silylation, typically using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and acylation, commonly employing pentafluoropropionic anhydride (PFPA).
Silylation involves the replacement of active hydrogens on hydroxyl and amine groups with a trimethylsilyl (TMS) group. This process reduces the polarity and increases the volatility of the analytes.[1][2] Silyl derivatives are generally more volatile and thermally stable, leading to improved GC separation.[1][2]
Acylation introduces an acyl group into molecules with hydroxyl, amine, or thiol groups.[3] For metanephrines, halogenated anhydrides like PFPA are frequently used. This not only increases volatility but also introduces electron-capturing moieties, which can enhance sensitivity, particularly when using an electron capture detector (ECD).[4]
| Feature | Silylation (e.g., MSTFA) | Acylation (e.g., PFPA) |
| Principle | Replaces active hydrogens with a trimethylsilyl (TMS) group.[1][2] | Introduces an acyl group to active hydrogens.[3] |
| Advantages | Versatile, reacting with a wide range of functional groups. Reaction byproducts are often volatile, minimizing chromatographic interference.[5] | Derivatives are very stable. Can enhance sensitivity with specific detectors (e.g., ECD).[3][4] |
| Disadvantages | Reagents are highly sensitive to moisture. Derivatives can sometimes be less stable than acylated counterparts.[3][6] | Can form acidic byproducts that may need to be removed prior to analysis to prevent column damage.[3][4] |
| Common Reagents | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). | Pentafluoropropionic anhydride (PFPA), Heptafluorobutyric anhydride (HFBA).[7][8] |
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of metanephrines involves several key stages, from sample preparation to data acquisition.
Quantitative Data Summary
The following tables summarize the quantitative performance of different derivatization methods for the analysis of metanephrines by GC-MS, as reported in the literature.
Table 1: Silylation with MSTFA and MBHFBA
| Parameter | This compound | Northis compound | Reference |
| Linear Range | 25 - 7000 µg/L | 25 - 7000 µg/L | [9] |
| Limit of Quantification (LOQ) | 25 µg/L | 25 µg/L | [9] |
| Intra-assay CV | < 5% | < 5% | |
| Inter-assay CV | < 12% | < 12% |
Table 2: Acylation with PFPA (Data from a study on related biogenic amines)
| Parameter | Value | Reference |
| Linear Range | 5 or 10 to 1000 ng/mL | [7] |
| Limit of Quantification (LOQ) | 2.5 - 10 ng/mL | [7] |
| Note | Data is for amphetamine-related drugs, but PFPA is a common derivatizing agent for amines. |
Detailed Experimental Protocols
Protocol 1: Silylation using MSTFA and MBHFBA
This protocol is adapted from a method for the analysis of this compound and northis compound in urine.
1. Sample Preparation (Acid Hydrolysis and SPE)
-
To 1.0 mL of urine, add 50 µL of 6.0 M HCl.
-
Incubate the mixture at 90°C for 25 minutes to hydrolyze conjugated metanephrines.
-
Cool the sample to room temperature.
-
Add internal standards (deuterated this compound and northis compound).
-
Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.
-
Condition the cartridge with methanol and water.
-
Load the hydrolyzed sample.
-
Wash with water, 0.1 M HCl, and methanol.
-
Elute the analytes with methanol containing 2% (v/v) ammonium hydroxide.
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
2. Derivatization
-
To the dried residue, add 50 µL of acetonitrile, 25 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and 25 µL of N-methyl-bis(heptafluorobutyramide) (MBHFBA).
-
Vortex the mixture and allow it to react at room temperature.
3. GC-MS Analysis
-
GC Column: DB-5ms (15 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[9]
-
Injection Volume: 1-2 µL.
-
Injector Temperature: 200°C.[9]
-
Oven Temperature Program:
-
Initial temperature: 120°C, hold for 0.2 min.
-
Ramp 1: 30°C/min to 200°C, hold for 0.2 min.
-
Ramp 2: 70°C/min to 310°C, hold for 2.0 min.[9]
-
-
MS Interface Temperature: 300°C.[9]
-
Ion Source Temperature: 240°C.[9]
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor (example): m/z 508, 509, 511, 512 for derivatized metanephrines and their internal standards.[9]
Protocol 2: Acylation using Pentafluoropropionic Anhydride (PFPA)
This is a general protocol for the acylation of amines that can be adapted for metanephrines.
1. Sample Preparation (SPE)
-
Perform solid-phase extraction as described in Protocol 1 to isolate the metanephrines.
-
Evaporate the eluate to dryness.
2. Derivatization
-
To the dried residue, add 50 µL of a suitable solvent (e.g., ethyl acetate) and 50 µL of PFPA.[7]
-
Cap the vial tightly and heat at 70°C for 30 minutes.[7]
-
Cool the reaction mixture to room temperature.
-
The sample is now ready for GC-MS analysis.
3. GC-MS Analysis
-
GC Column: 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5, HP-5) or equivalent.
-
Injection Volume: 1-2 µL.
-
Injector Temperature: 280°C.[7]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: 8°C/min to 150°C.
-
Ramp 2: 30°C/min to 280°C.[7]
-
-
Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) to identify and quantify the PFP derivatives.
Conclusion
Both silylation and acylation are effective derivatization techniques for the GC-MS analysis of metanephrines. The choice of method may depend on laboratory preference, available instrumentation, and the specific requirements of the assay. Silylation with MSTFA is a versatile and widely used method, while acylation with PFPA can offer highly stable derivatives and potential for enhanced sensitivity. Proper sample preparation, including hydrolysis for total metanephrines and solid-phase extraction, is critical for achieving accurate and reliable results. The protocols provided herein offer a solid foundation for the development and implementation of robust GC-MS methods for this compound quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. gcms.cz [gcms.cz]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. weber.hu [weber.hu]
- 5. MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification [sigmaaldrich.com]
- 6. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
Application Notes and Protocols for UPLC-MS/MS Analysis of Urine Free Metanephrines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metanephrine and northis compound are the 3-O-methylated metabolites of epinephrine and norepinephrine, respectively. The measurement of their free (unconjugated) forms in urine is a key biochemical test for the diagnosis and monitoring of pheochromocytoma and paraganglioma, rare neuroendocrine tumors that secrete catecholamines.[1] Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as the preferred analytical technique for this purpose, offering high sensitivity, specificity, and throughput compared to traditional methods.[2] This document provides a detailed application note and protocol for the quantitative analysis of free metanephrines in human urine using UPLC-MS/MS.
Signaling Pathway of Catecholamine Metabolism
The following diagram illustrates the metabolic pathway from catecholamines to their O-methylated metabolites, this compound and northis compound.
Caption: Catecholamine metabolism to free metanephrines.
Experimental Protocol
This protocol is based on established methods for the analysis of free metanephrines in urine using UPLC-MS/MS.[3]
Sample Collection and Preparation
Proper sample collection and preparation are critical for accurate results.
-
Sample Collection: A 24-hour urine collection is the preferred specimen. The collection container should contain an acid preservative (e.g., 6N HCl) to maintain the stability of the analytes. The final pH of the urine should be between 2.0 and 4.0.[4][5]
-
Patient Preparation: Patients should avoid certain medications such as tricyclic antidepressants and beta-blockers for at least one week prior to collection, if clinically feasible.[5] It is also advisable to restrict caffeine, nicotine, and alcohol for 24 hours before and during collection.[4]
-
Sample Pre-treatment: Unacidified urine samples (110 µL) are pre-treated with 110 µL of water containing the internal standards.
Solid-Phase Extraction (SPE)
A mixed-mode Solid-Phase Extraction (SPE) is employed to clean up the sample and concentrate the analytes.
Caption: Solid-Phase Extraction (SPE) workflow for urine samples.
Detailed SPE Protocol:
-
Conditioning: Condition an Oasis™ WCX SPE µElution plate with 200 µL of 85% acetonitrile + 1% formic acid, followed by 200 µL of water.
-
Loading: Load 175 µL of the pre-treated sample/internal standard mixture onto the plate.
-
Washing: Wash the wells with 200 µL of water, followed by 200 µL of acetonitrile.
-
Elution: Elute the target analytes with 60 µL of 85% acetonitrile + 1% formic acid.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 500 µL of water.
UPLC-MS/MS Analysis
The reconstituted sample is then injected into the UPLC-MS/MS system for separation and detection.
UPLC Conditions: [6]
-
Column: ACQUITY UPLC HSS PFP, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5-10 µL
MS/MS Conditions:
-
Ionization Mode: Electrospray Positive (ESI+)
-
Capillary Voltage: 0.5 kV
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Quantitative Data
The following tables summarize the key quantitative parameters for the UPLC-MS/MS analysis of free metanephrines.
Table 1: UPLC Gradient Program[11]
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 - 0.5 | 0.4 | 100 | 0 |
| 0.5 - 1.8 | 0.4 | 100 -> 80 | 0 -> 20 |
| 1.8 - 3.0 | 0.4 | 80 -> 75 | 20 -> 25 |
| 3.0 - 3.1 | 0.4 | 75 -> 50 | 25 -> 50 |
| 3.1 - 3.8 | 0.4 | 50 | 50 |
| 3.8 - 4.0 | 0.4 | 50 -> 100 | 50 -> 0 |
| 4.0 - 5.5 | 0.4 | 100 | 0 |
Table 2: MRM Transitions and Mass Spectrometer Parameters[10]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 180.1 | 148.1 | 20 | 15 |
| This compound-d3 | 183.1 | 151.1 | 20 | 15 |
| Northis compound | 166.1 | 134.1 | 25 | 18 |
| Northis compound-d3 | 169.1 | 137.1 | 25 | 18 |
Internal standards are denoted by italics.
Table 3: Method Performance Characteristics[5][11][12]
| Parameter | This compound | Northis compound |
| Linearity Range | 14–11,941 nmol/L | 27–11,031 nmol/L |
| Correlation Coefficient (r²) | >0.99 | >0.99 |
| Intra-assay Precision (%CV) | ≤10.7% | ≤10.7% |
| Inter-assay Precision (%CV) | ≤4.0% | ≤4.0% |
| Recovery | 88–111% | 90–117% |
| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL | 0.50 ng/mL |
Data Analysis and Interpretation
Data is acquired and processed using appropriate software. Calibration curves are generated by plotting the peak area ratios of the analytes to their corresponding internal standards against the concentration of the calibrators. The concentrations of this compound and northis compound in the patient samples are then calculated from these curves.
Reference Intervals
The interpretation of results requires comparison to established reference intervals. The following sex-specific upper reference limits for 24-hour urinary free metanephrines are based on a study using LC-MS/MS.[1][7]
Table 4: Upper Reference Limits for 24-hour Urinary Free Metanephrines[7]
| Analyte | Male | Female |
| Free Northis compound (nmol/d) | <300 | <300 |
| Free this compound (nmol/d) | <270 | <170 |
Note: Reference intervals may vary between laboratories. It is essential to establish and validate reference ranges for the specific population and methodology used.
Conclusion
This application note provides a comprehensive and detailed protocol for the UPLC-MS/MS analysis of free metanephrines in urine. The described method, incorporating solid-phase extraction for sample cleanup and sensitive UPLC-MS/MS detection, offers a robust and reliable approach for clinical research and diagnostic support in the evaluation of pheochromocytoma and paraganglioma. The provided quantitative data and reference intervals serve as a valuable resource for researchers, scientists, and drug development professionals in implementing and interpreting this important assay.
References
- 1. d-nb.info [d-nb.info]
- 2. waters.com [waters.com]
- 3. zivak.com [zivak.com]
- 4. iclabs.ca [iclabs.ca]
- 5. Metanephrines Fractionated by HPLC-MS/MS, Urine | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 6. waters.com [waters.com]
- 7. Reference intervals for LC-MS/MS measurements of plasma free, urinary free and urinary acid-hydrolyzed deconjugated northis compound, this compound and methoxytyramine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunoassay for Plasma Free Metanephrines in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasma free metanephrines (metanephrine and northis compound) are the O-methylated metabolites of epinephrine and norepinephrine, respectively. Their measurement is crucial in research, particularly in studies related to neuroendocrine tumors like pheochromocytoma and paraganglioma, where their levels are often significantly elevated.[1][2] Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a sensitive and relatively high-throughput method for the quantification of these biomarkers in plasma samples.[3][4][5] These application notes provide a comprehensive overview and detailed protocols for the use of immunoassays in the research setting for measuring plasma free metanephrines. While liquid chromatography with tandem mass spectrometry (LC-MS/MS) is also a common method, immunoassays can be a more accessible alternative.[6][7]
Signaling Pathway: Catecholamine Metabolism
The following diagram illustrates the metabolic pathway of catecholamines, leading to the production of metanephrines. This pathway is central to understanding the significance of measuring this compound and northis compound levels.
Quantitative Data Summary
The following tables summarize key quantitative data for plasma free metanephrines immunoassays, including typical performance characteristics and reference intervals. Note that reference intervals can vary between laboratories and populations.[8]
Table 1: Typical Immunoassay Performance Characteristics
| Parameter | This compound | Northis compound |
| Limit of Detection | < 15 pg/mL[3] | < 18 pg/mL[4] |
| Intra-Assay CV (%) | 7.3 - 22% | 7.2 - 7.8%[9] |
| Inter-Assay CV (%) | 12.0 - 21.1% | 11.7 - 13.0%[9] |
| Lower Limit of Quantification (LLOQ) | 17 pg/mL (0.086 nmol/L)[9] | 23 pg/mL (0.126 nmol/L)[9] |
Table 2: Age-Adjusted Upper Reference Limits for Plasma Free Metanephrines (Supine Collection)
| Age Group | Northis compound (nmol/L) | This compound (nmol/L) |
| Children (<18 years) | 0.47 | 0.32 - 0.45 |
| Adults (18-60 years) | 0.79 - 0.87 | 0.32 - 0.45 |
| Older Adults (>60 years) | 1.05 | 0.32 - 0.45 |
Data adapted from studies establishing reference intervals with subjects in the supine position.[10][11][12] It is important to note that postural position at the time of blood collection significantly impacts results, with supine collection being recommended to avoid false positives.[11][13]
Experimental Protocols
Patient and Sample Preparation
Proper patient preparation and sample handling are critical for accurate results.
Patient Preparation:
-
Patients should ideally be in a supine (lying down) position for at least 20-30 minutes prior to blood collection.[8][13]
-
Patients should avoid caffeine, alcohol, tobacco, and strenuous exercise for 24 hours before the blood draw.[8][13][14]
-
Certain medications may interfere with the assay; a review of the patient's medications is advisable.[8]
Sample Collection and Handling:
-
Draw blood into a pre-chilled lavender-top (EDTA) tube.[14]
-
Immediately place the tube on ice.[8]
-
Centrifuge the sample at 4°C within 2 hours of collection to separate the plasma.[14]
-
Transfer the plasma to a clean tube and store at -20°C or lower if not analyzed immediately.[15] Plasma can be stored for up to 6 hours at 2-8°C, but longer-term storage should be at -20°C.[15]
-
Avoid repeated freeze-thaw cycles.[15]
Immunoassay (ELISA) Protocol
This protocol outlines a typical competitive ELISA procedure for the quantification of free metanephrines in plasma. Specific details may vary depending on the commercial kit used.
Materials:
-
This compound/Northis compound ELISA Kit (containing microtiter plate, standards, controls, wash buffer, enzyme conjugate, substrate, and stop solution)
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Orbital shaker
-
Distilled or deionized water
Assay Procedure Workflow:
Step-by-Step Protocol:
-
Reagent Preparation: Prepare all reagents, standards, and controls according to the kit manufacturer's instructions. Allow all reagents to reach room temperature before use.
-
Sample Preparation (Acylation): Many immunoassay kits for metanephrines require an initial acylation step to derivatize the analytes. This typically involves protein precipitation followed by the addition of an acylation reagent.[15][16]
-
Pipetting: Pipette the prepared standards, controls, and acylated samples into the appropriate wells of the microtiter plate.[16]
-
First Incubation: Incubate the plate, often on an orbital shaker, for a specified time (e.g., 1 hour at room temperature).[16]
-
Addition of Antiserum: Add the specific antiserum (e.g., anti-metanephrine or anti-northis compound) to each well.[16]
-
Second Incubation: Cover the plate and incubate for a longer period (e.g., 2 hours at room temperature) on an orbital shaker to allow for competitive binding.[16]
-
Washing: Aspirate the contents of the wells and wash the plate multiple times (e.g., 4 times) with the diluted wash buffer. Ensure to remove all residual liquid after the final wash.[16]
-
Addition of Enzyme Conjugate: Add the enzyme conjugate (e.g., anti-rabbit IgG-peroxidase) to each well.[15]
-
Third Incubation: Incubate the plate for a specified time (e.g., 30 minutes at room temperature).
-
Second Washing: Repeat the washing step as described in step 7.
-
Substrate Reaction: Add the substrate solution (e.g., TMB) to each well and incubate in the dark for a specified time (e.g., 20-30 minutes) to allow for color development.[15]
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction. The color in the wells will typically change (e.g., from blue to yellow).
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of metanephrines in the unknown samples.
Conclusion
The use of immunoassays for the quantification of plasma free metanephrines is a valuable tool in research settings. Adherence to proper patient preparation, sample handling, and detailed assay protocols is paramount for obtaining accurate and reproducible results. The data and protocols presented here provide a foundation for researchers to effectively incorporate this methodology into their studies. For specific applications, optimization of the protocol and validation of the assay performance within the researcher's own laboratory are highly recommended.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound ELISA kit I High Sensitivity I Fast I Plasma samples [immusmol.com]
- 4. Northis compound ELISA kit I High Sensitivity I Fast I Plasma [immusmol.com]
- 5. Free this compound – Northis compound ELISA kit I Fast I Plasma [immusmol.com]
- 6. Quantitative Measurement of Plasma Free Metanephrines by a Simple and Cost-Effective Microextraction Packed Sorbent with Porous Graphitic Carbon and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. pheopara.org [pheopara.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Reference intervals for plasma free metanephrines with an age adjustment for northis compound for optimized laboratory testing of phaeochromocytoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reference intervals for plasma free metanephrines with an age adjustment for northis compound for optimized laboratory testing of phaeochromocytoma | Semantic Scholar [semanticscholar.org]
- 13. labcorp.com [labcorp.com]
- 14. » Laboratory Alliance of Central New York, LLC [laboratoryalliance.com]
- 15. sceti.co.jp [sceti.co.jp]
- 16. weldonbiotech.com [weldonbiotech.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects in Urine Metanephrine Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of metanephrines in urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my urine metanephrine analysis?
A: Matrix effects are the alteration of the ionization efficiency of metanephrines by co-eluting, undetected compounds from the urine matrix.[1] These effects can manifest as either ion suppression (a decrease in the analytical signal) or ion enhancement (an increase in the signal), leading to inaccurate and unreliable quantification.[1] The complex and variable composition of urine, which includes salts, urea, and various metabolites, makes it particularly susceptible to matrix effects.[2]
Q2: I'm observing poor reproducibility and inconsistent results in my this compound quantification. Could matrix effects be the cause?
A: Yes, poor reproducibility and accuracy are common indicators of unmanaged matrix effects. The composition of urine can vary significantly between individuals and even in the same individual over time, leading to inconsistent ion suppression or enhancement and, consequently, unreliable results.
Q3: How can I determine if my LC-MS/MS analysis of metanephrines is impacted by matrix effects?
A: Two primary methods are used to assess matrix effects:
-
Post-Extraction Spike: In this method, a known amount of this compound standard is added to a blank urine extract (a sample confirmed to not contain the analyte). The instrument response is then compared to the response of the same amount of standard in a neat solvent. A significant difference in signal intensity indicates the presence of matrix effects.
-
Post-Column Infusion: A constant flow of a this compound standard solution is infused into the mass spectrometer after the analytical column. A blank urine extract is then injected. Any fluctuation in the baseline signal at the retention time of interfering compounds reveals regions of ion suppression or enhancement.[3]
Q4: What are the primary sources of matrix effects in urine samples?
A: The main sources of matrix effects in urine are endogenous substances like salts, urea, and various metabolites.[4] Exogenous substances, including drugs and their metabolites, can also contribute significantly to matrix interference.[5]
Troubleshooting Guides
This section provides a systematic approach to identifying and mitigating matrix effects in your urine this compound analysis.
Problem: Inconsistent Peak Areas and Poor Reproducibility
This is often the first sign of significant matrix effects. The following workflow can help you troubleshoot this issue.
References
Technical Support Center: Metanephrine Analysis by LC-MS/MS
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding metanephrine sample stability for analysis by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). It is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound sample instability?
A1: this compound and northis compound are susceptible to degradation due to several factors. In whole blood, instability can be observed even with short-term storage at room temperature.[1][2] For urine samples, the stability of catecholamines is more of a concern than for metanephrines, but improper storage without preservatives can lead to degradation, particularly if the samples are not frozen.[3][4][5] Key factors influencing stability include storage temperature, duration, sample pH, and exposure to light and oxidative conditions.
Q2: What are the recommended storage conditions for plasma samples for this compound analysis?
A2: For optimal stability, plasma samples should be handled and stored under specific conditions. Even short-term storage of whole blood at room temperature should be avoided.[1][2] Once centrifuged, plasma demonstrates greater stability. Metanephrines in plasma are stable at room temperature for up to 24 hours, at 4°C for up to 8 days, and for longer-term storage, at -20°C for at least one year and at -80°C for up to 7 months without significant degradation.[6][7][8]
Q3: Are preservatives necessary for urine samples collected for this compound analysis?
A3: While fractionated metanephrines in urine show remarkable stability and may not require preservatives if assayed or frozen within a week, the co-analyzed catecholamines are much less stable and necessitate preservation.[3][4][5] Therefore, acidification is commonly recommended to ensure the integrity of all analytes. Adding preservatives like boric acid or acetic acid at the start of a 24-hour urine collection is a standard practice.[9]
Q4: How many freeze-thaw cycles can plasma and urine samples withstand without affecting this compound concentrations?
A4: this compound and northis compound in both plasma and urine have been shown to be stable for at least three freeze-thaw cycles without a significant impact on their concentrations.[6]
Q5: Can diet and medication interfere with this compound analysis?
A5: Yes, certain medications and dietary factors can influence this compound levels. Drugs like tricyclic antidepressants, labetalol, and sotalol can elevate this compound concentrations, potentially leading to false-positive results.[9] While fasting status and dietary catecholamines have a minimal effect on plasma free metanephrines, they can significantly increase 3-methoxytyramine concentrations.[10] It is advisable to discontinue interfering medications, if clinically possible, at least one week before sample collection.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the pre-analytical and analytical phases of this compound measurement by LC-MS/MS.
| Issue | Potential Cause | Recommended Action |
| Low recovery of metanephrines | Sample Degradation: Improper storage temperature or prolonged storage before analysis. | Review sample handling and storage protocols. Ensure plasma is separated from whole blood promptly and frozen at appropriate temperatures. For urine, verify that preservatives were used if not analyzed or frozen quickly. |
| Inefficient Extraction: Suboptimal pH during solid-phase extraction (SPE). | For weak cation exchange (WCX) SPE, ensure urine samples are not acidified, as this can significantly reduce extraction efficiency. Polar extraction methods are less affected by pH.[11] | |
| High variability between replicate injections | Sample Inhomogeneity: Inadequate mixing of the sample after thawing. | Vortex samples thoroughly after thawing and before aliquoting for analysis. |
| Instrument Instability: Fluctuations in the LC-MS/MS system. | Perform system suitability tests and calibration checks. Ensure the LC system is equilibrated and the mass spectrometer is tuned. | |
| Unexpectedly high this compound levels (potential false positive) | Improper Patient Preparation: Patient was not in a rested, supine position during blood collection. | For plasma analysis, it is recommended that the patient rests in a supine position for at least 30 minutes before blood is drawn to minimize physiological stress-induced elevations. |
| Medication Interference: Patient is taking medications known to affect this compound levels. | Review the patient's medication history. If possible and clinically safe, interfering medications should be discontinued before sample collection.[9] | |
| Dietary Factors: Consumption of catecholamine-rich foods. | While less of a concern for plasma free metanephrines, it is good practice to advise patients to avoid catecholamine-rich foods before collection, especially if 3-methoxytyramine is being measured.[10] | |
| Chromatographic Issues (e.g., peak splitting, poor peak shape) | Matrix Effects: Interference from endogenous components in the urine or plasma matrix. | Optimize the sample preparation method, such as using a more rigorous SPE protocol. Consider using a different chromatographic column or mobile phase to improve separation from interfering substances.[12][13] |
| Internal Standard Issues: Deuterated internal standards separating from the native analyte. | This "separation effect" can occur, especially with deuterated analogs. Ensure the integration parameters are set correctly to account for any slight retention time differences.[14] |
Quantitative Data Summary
Table 1: Stability of Metanephrines in Plasma
| Storage Condition | This compound (MN) Stability | Northis compound (NMN) Stability | Citation |
| Room Temperature | Stable for 24 hours | Stable for 24 hours | [6][8] |
| 4°C | Stable for 8 days | Stable for 8 days | [6][8] |
| -20°C | Stable for at least 1 year | Stable for at least 1 year | [7] |
| -80°C | Stable for 7 months | Stable for 7 months | [6][8] |
| Freeze-Thaw Cycles | Stable for at least 3 cycles | Stable for at least 3 cycles | [6] |
Table 2: Stability of Metanephrines in Urine
| Storage Condition | This compound (MN) Stability | Northis compound (NMN) Stability | Citation |
| Room Temperature (unpreserved) | Stable for up to 7 days | Stable for up to 7 days | [15] |
| 4°C | Stable for 8 days | Stable for 8 days | [6][8] |
| -20°C | Stable for 8 days | Stable for 8 days | [6][8] |
| -80°C | Stable for 7 months | Stable for 7 months | [6][8] |
| Freeze-Thaw Cycles | Stable for at least 3 cycles | Stable for at least 3 cycles | [6] |
Note: While metanephrines are stable in unpreserved urine, co-analyzed catecholamines are not, making preservation necessary for comprehensive analysis.[3][4][5]
Experimental Protocols
Protocol 1: Plasma Sample Collection and Processing for this compound Analysis
-
Patient Preparation: For at least 30 minutes prior to blood collection, the patient should be in a supine (lying down) position to minimize stress-related fluctuations in this compound levels.
-
Blood Collection: Collect whole blood in an EDTA-containing (lavender top) tube.
-
Initial Handling: If immediate centrifugation is not possible, the whole blood sample should be kept at 4°C. Storage of whole blood at room temperature should be avoided.[1][2]
-
Centrifugation: Centrifuge the blood sample to separate the plasma from the blood cells.
-
Plasma Aliquoting: Carefully transfer the plasma supernatant to a clean, labeled polypropylene tube.
-
Storage:
Protocol 2: 24-Hour Urine Collection for this compound Analysis
-
Provision of Collection Container: Provide the patient with a clean, large-volume container for urine collection.
-
Addition of Preservative: Before the collection begins, add a preservative to the container. Common preservatives include:
-
Collection Procedure:
-
The patient should discard the first morning void on day one.
-
All subsequent urine for the next 24 hours should be collected in the container.
-
The first morning void on day two should be included in the collection.
-
-
Storage During Collection: The collection container should be kept refrigerated during the 24-hour collection period.
-
Post-Collection Processing:
-
Measure and record the total volume of the 24-hour collection.
-
Mix the entire collection well.
-
Aliquot a portion of the mixed urine into a smaller, labeled tube for transport to the laboratory.
-
-
Storage: The urine aliquot should be stored refrigerated or frozen until analysis.
Visualizations
Caption: Recommended workflows for plasma and urine sample collection and processing.
Caption: A logical approach to troubleshooting inaccurate this compound results.
References
- 1. Short-term stability of free metanephrines in plasma and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of urinary fractionated metanephrines and catecholamines during collection, shipment, and storage of samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. The Stability Evaluation of Plasma and Urine Metanephrines for Diagnosing Pheochromocytoma and Paraganglioma by LC-MS/MS [jlmqa.org]
- 7. A study of longer-time stability of plasma free metanephrines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Stability Evaluation of Plasma and Urine Metanephrines for Diagnosing Pheochromocytoma and Paraganglioma by LC-MS/MS [jlmqa.org]
- 9. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 10. static1.squarespace.com [static1.squarespace.com]
- 11. Effect of pH on stability and solid phase extraction of urinary free metadrenaline measurement by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. waters.com [waters.com]
- 14. msacl.org [msacl.org]
- 15. repository.ubn.ru.nl [repository.ubn.ru.nl]
Navigating Metanephrine Assays: A Technical Support Guide to Medication Interference
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to navigate the complexities of metanephrine assay interference from common medications. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the accuracy and reliability of experimental results.
Introduction to this compound Assay Interference
This compound and northis compound, the metabolites of epinephrine and norepinephrine respectively, are crucial biomarkers in clinical and research settings. However, the accuracy of their measurement can be significantly affected by various medications, leading to false-positive results. This interference can be broadly categorized into two types:
-
Pharmacodynamic Interference: This occurs when a medication physiologically alters the levels of catecholamines and their metabolites in the body.
-
Analytical Interference: This happens when a drug or its metabolite directly interferes with the analytical method used for measurement.
Understanding the type of interference is critical for effective troubleshooting and mitigation.
Frequently Asked Questions (FAQs)
Q1: Which classes of medications are most likely to interfere with this compound assays?
A wide range of medications can interfere with this compound assays. The most common classes include:
-
Tricyclic Antidepressants (TCAs): These drugs can block the reuptake of norepinephrine, leading to increased levels of northis compound.[1]
-
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): Similar to TCAs, SNRIs can increase northis compound levels.[1]
-
Phenoxybenzamine: This non-selective alpha-adrenoceptor blocker can inhibit norepinephrine uptake.[1]
-
Beta-blockers: These medications can influence the levels of metanephrines, with some studies showing an association with higher false-positive rates for plasma and urine this compound and northis compound.[2]
-
Levodopa: Used in the treatment of Parkinson's disease, Levodopa can lead to false elevations of 3-methoxytyramine and metanephrines.[3]
-
Sympathomimetics: Drugs like ephedrine and pseudoephedrine can stimulate the release of catecholamines, leading to elevated this compound levels.[3]
-
Monoamine Oxidase Inhibitors (MAOIs): These drugs inhibit the breakdown of catecholamines, which can lead to their accumulation.
-
Calcium Channel Blockers: Some studies indicate these can affect northis compound levels.[4][5]
-
Atypical Antipsychotics: Certain antipsychotic medications may have adrenergic activity that can affect catecholamine levels.[3]
Q2: What is the typical magnitude of interference from these medications?
The extent of interference can vary significantly depending on the medication, dosage, individual patient metabolism, and the analytical method used. For example, norepinephrine reuptake blockers like TCAs and SNRIs have been shown to increase plasma northis compound concentrations by approximately 40%.[1][6] This can lead to a nearly five-fold increase in the rate of false-positive results.[1]
Q3: How can I minimize the risk of medication-related interference in my experiments?
The most effective way to minimize interference is to discontinue the potentially interfering medication before sample collection. However, this must be done under strict medical supervision. A washout period of at least five days to two weeks is often recommended, depending on the drug's half-life.[7] When discontinuation is not feasible, utilizing a more specific analytical method, such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), is highly recommended.[8]
Q4: Are there alternative analytical methods that are less susceptible to interference?
Yes, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for this compound analysis due to its high specificity and reduced susceptibility to analytical interference compared to immunoassays or older chromatographic methods.[8] While not entirely immune to all forms of interference, LC-MS/MS can often chromatographically separate interfering substances from the analytes of interest.
Troubleshooting Guide
Issue: Unexpectedly high this compound or northis compound levels in a subject known to be taking medication.
-
Verify Medication History: Cross-reference the subject's complete medication list (including over-the-counter drugs and supplements) with a comprehensive list of interfering substances.
-
Assess the Likelihood of Pharmacodynamic vs. Analytical Interference:
-
Pharmacodynamic: If the medication is known to physiologically increase catecholamine levels (e.g., TCAs, SNRIs), the elevated levels are likely a true biological effect of the drug.
-
Analytical: If the drug or its metabolites are structurally similar to metanephrines or interfere with the assay chemistry, the interference is analytical. This is more common with immunoassays.
-
-
Consider a Washout Period: If clinically permissible, and after consulting with a medical professional, consider a washout period for the interfering medication followed by re-testing.
-
Utilize a More Specific Assay: Re-analyze the sample using a more specific method like LC-MS/MS. This can help differentiate between true elevations and analytical interference.[8]
-
Perform a Clonidine Suppression Test: In a clinical research setting, a clonidine suppression test can help differentiate between true pheochromocytoma-related elevations and those caused by sympathetic nervous system activation, which can be induced by some medications.[3]
Data Presentation: Quantitative Impact of Medications on this compound Levels
The following table summarizes the approximate quantitative impact of various medication classes on this compound and northis compound levels. It is important to note that these are estimates, and the actual effect can vary.
| Medication Class | Analyte(s) Affected | Approximate Fold or Percent Increase | Reference(s) |
| Tricyclic Antidepressants (TCAs) | Northis compound | ~42% increase in plasma levels | [1] |
| Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) | Northis compound | ~35% increase in plasma levels | [1] |
| Phenoxybenzamine | Northis compound | Significant increase | [1] |
| Beta-blockers | This compound, Northis compound | Variable, associated with higher false-positive rates | [2] |
| Alpha-blockers | Northis compound, this compound | Can increase levels due to reflex sympathetic stimulation | [4][9] |
| Levodopa | 3-Methoxytyramine, Metanephrines | False elevations | [3] |
Experimental Protocols
Protocol 1: Patient Preparation for Minimizing Medication Interference
-
Medication Review: A thorough review of all current medications, including prescription, over-the-counter, and supplements, should be conducted.
-
Consultation: For subjects on potentially interfering medications, consultation with a qualified medical professional is mandatory to assess the safety of temporary discontinuation.
-
Washout Period: If deemed safe, a washout period of at least 5 half-lives of the interfering drug is recommended. For many common interferents, a 1-2 week period is sufficient.
-
Dietary and Lifestyle Modifications: Advise subjects to avoid caffeine, nicotine, and strenuous exercise for at least 24 hours prior to sample collection.
-
Sample Collection Conditions: For plasma metanephrines, samples should be collected from a supine patient after at least 30 minutes of rest to minimize postural effects on catecholamine release.
Protocol 2: General Workflow for Urinary this compound Analysis by LC-MS/MS
This protocol provides a general outline. Specific parameters will need to be optimized for individual instruments and reagents.
-
Sample Collection: Collect a 24-hour urine sample in a container with an acid preservative.
-
Acid Hydrolysis: A portion of the urine is heated in the presence of acid to hydrolyze conjugated metanephrines to their free form.
-
Solid-Phase Extraction (SPE): The hydrolyzed sample is passed through an SPE cartridge to clean up the sample and concentrate the analytes.
-
Elution: The metanephrines are eluted from the SPE cartridge using an appropriate solvent.
-
LC-MS/MS Analysis: The eluate is injected into the LC-MS/MS system.
-
Chromatographic Separation: A reversed-phase or HILIC column is used to separate this compound and northis compound from other urine components and potential interferents.
-
Mass Spectrometric Detection: A tandem mass spectrometer is used for sensitive and specific detection and quantification of the analytes using multiple reaction monitoring (MRM).
-
-
Data Analysis: The concentrations of this compound and northis compound are calculated by comparing the peak areas of the analytes to those of their stable isotope-labeled internal standards.
Visualizations
Caption: Catecholamine metabolism and key points of medication interference.
Caption: A logical workflow for troubleshooting unexpected this compound results.
References
- 1. False-positive results for pheochromocytoma associated with norepinephrine reuptake blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Laboratory Medicine Perspective on the Investigation of Phaeochromocytoma and Paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mp.pl [mp.pl]
- 5. mp.pl [mp.pl]
- 6. False-positive results for pheochromocytoma associated with norepinephrine reuptake blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. researchgate.net [researchgate.net]
Metanephrine LC-MS/MS Peak Tailing Troubleshooting: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during Metanephrine LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing for metanephrines in LC-MS/MS analysis?
Peak tailing for metanephrines, which are polar basic compounds, is often multifactorial. The most common causes include:
-
Secondary Silanol Interactions: Residual silanol groups on silica-based columns (like C18) can interact with the amine groups of metanephrines, causing tailing.[1]
-
Improper Mobile Phase pH: An unsuitable mobile phase pH can lead to poor peak shape. For basic compounds like metanephrines, a low pH is generally required.
-
Column Contamination: Accumulation of matrix components or particulates on the column frit or within the column bed can distort peak shape.
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, resulting in peak tailing.
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
Q2: How does mobile phase pH affect this compound peak shape?
The pH of the mobile phase is a critical parameter for achieving symmetrical peaks for ionizable compounds like metanephrines. A low mobile phase pH (typically between 2.5 and 3.0) is often recommended.[2] This ensures that the this compound molecules are fully protonated, which minimizes secondary interactions with the stationary phase. A low pH also suppresses the ionization of residual silanol groups on the column packing material, further reducing the potential for unwanted interactions that lead to tailing.
Q3: What mobile phase additives can be used to improve peak shape?
Several additives can be incorporated into the mobile phase to mitigate peak tailing:
-
Acidic Modifiers: Formic acid (commonly at 0.1-0.2%) is frequently used to lower the mobile phase pH and improve peak shape for basic compounds.
-
Buffers: Ammonium formate or ammonium acetate buffers (e.g., 10-20 mM) can help maintain a stable, low pH and improve peak symmetry.[3][4]
-
Competing Bases: A small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase. TEA interacts with the active silanol sites on the stationary phase, effectively blocking them from interacting with the this compound analytes.[1]
Q4: Can the choice of LC column influence peak tailing?
Yes, the column chemistry plays a significant role. For reversed-phase chromatography, using a modern, high-purity, end-capped C18 column is recommended to minimize the number of accessible silanol groups. Alternatively, columns with different stationary phases, such as Pentafluorophenyl (PFP), have shown good performance in separating metanephrines with improved peak shape. For highly polar analytes like metanephrines, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a suitable alternative to reversed-phase chromatography, often providing better retention and peak shape.
Q5: How can I tell if my column is contaminated and what should I do?
Signs of column contamination include increased backpressure, peak broadening, and peak tailing that affects all peaks in the chromatogram. If you suspect column contamination, a thorough washing procedure is necessary. It is also highly recommended to use a guard column and to filter all samples and mobile phases to prevent contamination of the analytical column.
Troubleshooting Workflow for Peak Tailing
The following diagram illustrates a systematic approach to troubleshooting peak tailing in this compound LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes recommended mobile phase compositions for improving this compound peak shape. Note that optimal conditions may vary depending on the specific column and LC system used.
| Mobile Phase Component | Concentration/Value | Purpose |
| pH | 2.5 - 3.0 | Protonates metanephrines and suppresses silanol activity. |
| Formic Acid | 0.1% - 0.2% (v/v) | Acidic modifier to achieve and maintain low pH. |
| Ammonium Formate | 10 - 30 mM | Buffer to stabilize pH and improve peak symmetry.[3] |
| Triethylamine (TEA) | ~5 mM | Competing base to block active silanol sites.[2] |
Experimental Protocols
Protocol 1: General Column Washing Procedure
This protocol provides a general guideline for cleaning both reversed-phase (C18) and HILIC columns. Always consult the column manufacturer's specific instructions.
For Reversed-Phase (C18) Columns:
-
Disconnect the column from the detector.
-
Flush with 10-20 column volumes of HPLC-grade water to remove any buffer salts.
-
Flush with 10-20 column volumes of 100% Acetonitrile or Methanol to remove strongly retained non-polar compounds.
-
For stubborn contaminants, a sequence of solvents with decreasing polarity can be used:
-
10-20 column volumes of Isopropanol
-
10-20 column volumes of Tetrahydrofuran (THF) (use with caution and ensure system compatibility)
-
Reverse the flushing sequence back to the mobile phase.
-
-
Equilibrate the column with the initial mobile phase until a stable baseline is achieved.
For HILIC Columns:
-
Disconnect the column from the detector.
-
Flush with 10-20 column volumes of a mixture of 90% acetonitrile and 10% water to remove salts.[5]
-
Wash with 10-20 column volumes of 50% acetonitrile and 50% water. [5]
-
Flush with 10-20 column volumes of 100% water to remove highly polar compounds.
-
Flush with 10-20 column volumes of 100% acetonitrile. [5]
-
Equilibrate the column with the initial mobile phase for an extended period (HILIC columns may require longer equilibration times).
Protocol 2: Plasma Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of metanephrines from plasma using a weak cation exchange (WCX) SPE cartridge.
-
Sample Pre-treatment:
-
To 200 µL of plasma, add an appropriate internal standard.
-
Add 600 µL of 50 mM ammonium acetate and vortex.[6]
-
-
SPE Cartridge Conditioning:
-
Condition a WCX SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.[7]
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water.
-
Wash the cartridge with 1 mL of a 50:50 mixture of methanol and acetonitrile.[6]
-
-
Elution:
-
Elute the metanephrines with two aliquots of 0.9 mL of 5% formic acid in a 50:50 methanol:acetonitrile mixture.[6]
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 55°C.[6]
-
Reconstitute the residue in a solvent that is weaker than or matches the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
References
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 3. support.waters.com [support.waters.com]
- 4. halocolumns.com [halocolumns.com]
- 5. glsciencesinc.com [glsciencesinc.com]
- 6. How to Clean a C18 Column? - Axion Labs [axionlabs.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Reducing Ion Suppression in Plasma Metanephrine Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with ion suppression in the LC-MS/MS analysis of plasma metanephrines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is ion suppression and why is it a problem in plasma metanephrine analysis?
A1: Ion suppression is a type of matrix effect where components in the sample matrix, other than the analyte of interest, interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2][3] This leads to a decreased instrument response and can negatively impact the accuracy, precision, and sensitivity of the analysis.[1][2] Plasma is a complex matrix containing salts, proteins, and phospholipids that are known to cause ion suppression, making the accurate quantification of low-concentration analytes like metanephrines challenging.[4]
Q2: My this compound/northis compound signal is low or inconsistent. How can I determine if ion suppression is the cause?
A2: A common method to identify ion suppression is a post-column infusion experiment.[4][5] This involves infusing a constant flow of a this compound standard into the mass spectrometer while injecting a prepared blank plasma sample onto the LC column. A drop in the signal at the retention time of your analyte indicates that co-eluting matrix components are causing suppression.
Q3: What are the most common sources of ion suppression in plasma samples?
A3: The primary sources of ion suppression in plasma are phospholipids from cell membranes, salts, and proteins.[4] These endogenous materials can co-elute with metanephrines and compete for ionization in the ESI source. In some cases, exogenous compounds like the drug metformin have also been shown to interfere with this compound analysis, causing ion suppression.[6]
Q4: How can I reduce or eliminate ion suppression in my plasma this compound assay?
A4: Several strategies can be employed to mitigate ion suppression:
-
Effective Sample Preparation: This is the most critical step. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at removing interfering matrix components.[1][7][8][9] Protein precipitation is a simpler but generally less effective method that may require further dilution to minimize matrix effects.[10][11]
-
Chromatographic Separation: Optimizing your HPLC or UHPLC method to separate metanephrines from the regions where matrix components elute can significantly reduce suppression.[12]
-
Use of Stable Isotope-Labeled Internal Standards: Deuterated internal standards (e.g., d3-metanephrine, d3-northis compound) that co-elute with the analytes can compensate for signal loss due to ion suppression, as they are affected similarly by the matrix.[4][10][11][13][14]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering species, but this may also decrease the analyte signal to below the limit of quantification.[1][2]
Q5: Which sample preparation method is best for reducing ion suppression?
A5: Solid-Phase Extraction (SPE), particularly using a weak cation exchange (WCX) mechanism, is a widely used and effective technique for cleaning up plasma samples for this compound analysis.[4][13][15] SPE can effectively remove phospholipids and other interfering substances.[4] While more labor-intensive than protein precipitation, it often leads to cleaner extracts and better assay performance.[10][11] Online SPE systems can automate this process, improving throughput and reproducibility.[16][17][18][19]
Data Presentation: Comparison of Sample Preparation Methods
The following table summarizes the typical performance of different sample preparation techniques in reducing ion suppression for plasma this compound analysis.
| Sample Preparation Method | Typical Analyte Recovery (%) | Typical Ion Suppression (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 105 | 20 - 50 | Simple, fast, and inexpensive.[10][11] | Less effective at removing matrix components, often leading to significant ion suppression.[10][11] |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 10 - 30 | Good for removing highly polar and non-polar interferences. | Can be labor-intensive, may require optimization of solvent systems, and can be difficult to automate.[8] |
| Solid-Phase Extraction (SPE) | 90 - 110 | < 15 | Highly effective at removing interfering matrix components, leading to minimal ion suppression and high recovery.[4][15][20] | Can be more time-consuming and expensive than PPT, requires method development. |
| Online SPE | 95 - 105 | < 10 | Automated, high-throughput, and provides excellent sample cleanup with high reproducibility.[16][17][18][19] | Requires specialized equipment. |
Experimental Protocols
Detailed Methodology for Solid-Phase Extraction (SPE)
This protocol is a representative example for the extraction of metanephrines from plasma using a weak cation exchange (WCX) SPE cartridge.
-
Sample Pre-treatment:
-
To 500 µL of plasma, add 50 µL of an internal standard mix (containing d3-metanephrine and d3-northis compound).
-
Add 500 µL of 10 mM ammonium phosphate buffer (pH 6.5) and vortex.[20]
-
-
SPE Cartridge Conditioning:
-
Condition a weak cation exchange SPE cartridge (e.g., 30 mg, 1 mL) by sequentially passing 1 mL of methanol followed by 1 mL of 10 mM ammonium phosphate buffer (pH 6.5).[20]
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the metanephrines from the cartridge with 1 mL of a solution containing 5% formic acid in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.2% formic acid in water) and inject it into the LC-MS/MS system.[20]
-
Visualizations
Experimental Workflow for Plasma this compound Analysis using SPE
Caption: Workflow for plasma this compound analysis with SPE.
Troubleshooting Logic for Low Analyte Signal
Caption: Troubleshooting low this compound signals.
References
- 1. providiongroup.com [providiongroup.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. msacl.org [msacl.org]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Matrix interference in LC-ESI-MS/MS analysis of metanephrines in protein precipitated plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. longdom.org [longdom.org]
- 14. A simple liquid chromatography-tandem mass spectrometry method for measuring this compound and northis compound in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Extraction of Plasma Catecholamines and Metanephrines using SPE Prior to LC-MS/MS Analysis | Separation Science [sepscience.com]
- 16. d-nb.info [d-nb.info]
- 17. waters.com [waters.com]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. agilent.com [agilent.com]
Impact of dietary compounds on metanephrine measurement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring metanephrines. It addresses common issues related to dietary and medication-related interferences that can be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Which dietary compounds can interfere with metanephrine measurement?
A1: Several dietary compounds can interfere with this compound measurements, potentially leading to false-positive results. It is crucial to advise subjects to avoid certain foods and beverages before and during the sample collection period.[1][2][3][4]
Q2: For how long should a restrictive diet be followed before and during sample collection?
A2: It is generally recommended to avoid interfering foods and substances for at least 24 to 72 hours before and during the 24-hour urine collection.[3][5] For plasma this compound testing, an overnight fast is often recommended.[6][7]
Q3: What is the mechanism of dietary interference?
A3: Many interfering foods contain catecholamines (dopamine and norepinephrine) or their precursors.[6][8] When ingested, these dietary catecholamines are metabolized in the gastrointestinal tract and liver to form metanephrines, which are then excreted in the urine or circulate in the plasma.[6][9] This leads to an increase in measured this compound levels that is not indicative of endogenous production by the adrenal glands. Specifically, dietary catecholamines have a substantial effect on deconjugated metanephrines.[6][8]
Q4: Can medications interfere with this compound testing?
A4: Yes, a significant number of medications can interfere with this compound measurement, acting through various mechanisms. These include tricyclic antidepressants, monoamine oxidase inhibitors (MAOIs), sympathomimetics, and some antihypertensive drugs.[1][10][11][12][13] It is critical to have a complete list of the subject's medications to assess potential interferences. If clinically feasible, interfering medications should be discontinued for at least one to two weeks prior to sample collection, under the guidance of a physician.[14][7]
Q5: What is the difference between measuring free and deconjugated (total) metanephrines?
A5: Metanephrines in the body exist in two forms: free and conjugated (primarily as sulfate conjugates).[6] Free metanephrines are the direct, biologically inactive metabolites of catecholamines. Deconjugated or total metanephrines include both the free form and the conjugated form, which is the product of metabolism in the gut and liver.[6] Measurements of free metanephrines are generally less susceptible to dietary interference than deconjugated metanephrines.[8][15]
Troubleshooting Guides
Issue: Elevated this compound Levels with No Clinical Symptoms
Possible Cause: Dietary interference.
Troubleshooting Steps:
-
Review Dietary Intake: Carefully review the subject's diet for the 72 hours preceding and during sample collection. Check for consumption of foods and beverages known to interfere with this compound testing (see Table 1).
-
Repeat Testing: If interfering substances were consumed, repeat the test after a strict dietary restriction period of at least 72 hours.[3]
-
Measure Free Metanephrines: If the initial test measured total (deconjugated) metanephrines, consider measuring plasma free metanephrines, as this measurement is less affected by diet.[8][15]
Issue: Inconsistent or Non-Reproducible Results
Possible Cause: Improper sample collection and handling.
Troubleshooting Steps:
-
Verify 24-Hour Urine Collection Protocol: Ensure the subject correctly followed the 24-hour urine collection procedure, including discarding the first-morning void and collecting all subsequent urine for the next 24 hours.[1][5][16]
-
Check Sample Preservation: For urine samples, confirm that the correct preservative (e.g., acid) was used if required by the testing laboratory, and that the sample was kept refrigerated or in a cool place during collection.[3]
-
Review Blood Collection Technique: For plasma this compound testing, blood should be drawn into a chilled tube and immediately placed on ice. The sample should be centrifuged in a refrigerated centrifuge to separate the plasma, which should then be frozen until analysis.[17] The patient should ideally be in a supine position for at least 20-30 minutes before the blood draw.[7][17]
Data Presentation
Table 1: Dietary Compounds and Foods Affecting this compound Measurement
| Interfering Substance/Food | Type of this compound Affected | Direction of Effect | Recommended Avoidance Period |
| Caffeine (Coffee, Tea, Energy Drinks) | Plasma and Urinary | Increase[1][3][4][11] | 24-72 hours |
| Bananas | Urinary | Increase[1][2][3][4] | 72 hours |
| Citrus Fruits (Oranges, Lemons) | Urinary | Increase[1] | 24-72 hours |
| Vanilla (and vanilla-containing foods) | Urinary | Increase[1][3][4] | 72 hours |
| Chocolate/Cocoa | Urinary | Increase[3][4] | 72 hours |
| Nuts (especially Walnuts and Pecans) | Plasma and Urinary (deconjugated) | Increase[2][6][8] | 72 hours |
| Pineapple | Urinary | Increase[2] | 72 hours |
| Tomatoes | Urinary | Increase[2] | 72 hours |
| Avocado | Urinary | Increase[2] | 72 hours |
| Alcohol | Plasma and Urinary | Increase[1][11] | 24 hours |
| Nicotine (Tobacco products) | Plasma and Urinary | Increase[1][11] | 24 hours |
Table 2: Impact of a Catecholamine-Rich Diet on this compound Levels
| This compound Fraction | Plasma Concentration Change | Urinary Excretion Change |
| Free Northis compound (NMN) | Negligible[6][8] | Negligible[6][8] |
| Deconjugated Northis compound (NMN) | Up to 2-fold increase[6][8] | Up to 2-fold increase[6][8] |
| Free 3-Methoxytyramine (3-MT) | Up to 3-fold increase[6][8] | Up to 3-fold increase[6][8] |
| Deconjugated 3-Methoxytyramine (3-MT) | Up to 3-fold increase[6][8] | Up to 3-fold increase[6][8] |
| Free this compound (MN) | Unaffected[6][8] | Unaffected[6][8] |
| Deconjugated this compound (MN) | Unaffected[6][8] | Unaffected[6][8] |
Experimental Protocols
Protocol for 24-Hour Urine Collection
-
Patient Preparation: Instruct the patient to follow the dietary restrictions outlined in Table 1 for at least 72 hours before and during the collection period. Provide the patient with a complete list of restricted foods and medications.
-
Collection Period Start: On the first day, the patient should empty their bladder in the morning and discard this urine. This time marks the beginning of the 24-hour collection period.[1][5]
-
Urine Collection: All urine passed during the next 24 hours must be collected in the provided container. The container should be kept in a cool, dark place, such as a refrigerator, throughout the collection period.
-
Collection Period End: Exactly 24 hours after the start time, the patient should empty their bladder one last time and add this final urine to the collection container.[1]
-
Sample Submission: The collected urine should be returned to the laboratory as soon as possible.
Protocol for Plasma Free this compound Measurement
-
Patient Preparation: The patient should fast overnight. They should also avoid caffeine, alcohol, and nicotine for at least 24 hours before the test.[5][7] Strenuous physical activity and stress should be minimized.[18]
-
Resting Period: The patient should be in a supine (lying down) position in a quiet room for at least 20-30 minutes before the blood draw.[7][17]
-
Blood Collection: Draw the blood sample into a pre-chilled tube containing a suitable anticoagulant (e.g., EDTA).
-
Sample Handling: Immediately place the blood tube on ice.
-
Centrifugation: Within one hour of collection, centrifuge the sample at a low temperature (e.g., 4°C) to separate the plasma.
-
Storage: Transfer the plasma to a separate, labeled tube and freeze it at -20°C or lower until analysis.
Visualizations
Caption: Catecholamine synthesis and metabolism pathway.
Caption: General workflow for this compound measurement.
Caption: Troubleshooting logic for elevated this compound results.
References
- 1. mskcc.org [mskcc.org]
- 2. Urine Collection Diet (For 5HIAA, Catecholamine & Metanephrines) | QML Pathology [qml.com.au]
- 3. Metanephrines (urine) | University Hospitals of North Midlands [uhnm.nhs.uk]
- 4. aci.health.nsw.gov.au [aci.health.nsw.gov.au]
- 5. pheopara.org [pheopara.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Metanephrines for Evaluating Palpitations and Flushing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dietary influences on plasma and urinary metanephrines: implications for diagnosis of catecholamine-producing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Drug interference with measurement of metanephrines in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metanephrines - 24 hr urine | Pathology Tests Explained [pathologytestsexplained.org.au]
- 12. static1.squarespace.com [static1.squarespace.com]
- 13. researchgate.net [researchgate.net]
- 14. mymichigan.org [mymichigan.org]
- 15. researchgate.net [researchgate.net]
- 16. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]
- 17. pheopara.org [pheopara.org]
- 18. drlogy.com [drlogy.com]
Pre-analytical variables affecting metanephrine levels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring metanephrine levels.
Troubleshooting Guides
Issue: Elevated this compound Levels in a Subject
Elevated this compound levels can indicate the presence of catecholamine-secreting tumors, but they can also be the result of various pre-analytical factors. This guide will help you troubleshoot unexpected elevations.
Logical Workflow for Troubleshooting Elevated this compound Results
Caption: Troubleshooting workflow for elevated this compound results.
Step 1: Review Subject's Medications
Numerous medications can interfere with this compound measurements, leading to false-positive results.[1][2][3][4] It is recommended to discontinue potentially interfering medications for at least two weeks prior to sample collection, if clinically permissible.[1]
Table 1: Medications Potentially Interfering with this compound Measurement
| Drug Class | Examples | Potential Effect on this compound Levels |
| Tricyclic Antidepressants | Amitriptyline, Imipramine | Increase[1][2][5][6] |
| Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) | Venlafaxine | Increase[3][4] |
| Monoamine Oxidase Inhibitors (MAOIs) | Phenelzine, Isocarboxazid | Increase[1][7] |
| Sympathomimetics | Ephedrine, Pseudoephedrine, Amphetamines | Increase[2][3] |
| α-Adrenergic Receptor Blockers | Phenoxybenzamine, Labetalol | Increase[7][8] |
| β-Adrenergic Receptor Blockers | Propranolol, Atenolol | Increase[7][8] |
| Calcium Channel Blockers | Amlodipine, Diltiazem | Increase[7] |
| Dopamine-Related | Levodopa, Methyldopa | Increase[5][7] |
| Other | Acetaminophen (Paracetamol), Cocaine, Nicotine, Caffeine | Increase[1][3] |
Step 2: Review Subject's Diet
Dietary factors can influence this compound levels, particularly for urinary measurements of deconjugated metanephrines.[9][10][11] It is advisable to avoid certain foods and beverages for at least 48 to 72 hours before and during sample collection.[12][13]
Table 2: Dietary Substances That May Affect this compound Levels
| Substance | Examples | Potential Effect on this compound Levels |
| Caffeine | Coffee, tea, energy drinks | Increase[3][13] |
| Catecholamine-rich foods | Bananas, citrus fruits, nuts, chocolate, vanilla-containing products | Increase (mainly deconjugated urinary metanephrines)[9][10][12][13] |
| Alcohol | All alcoholic beverages | Increase[13] |
| Nicotine | Tobacco products | Increase[3] |
Step 3: Verify Blood Sampling Posture
The position of the subject during blood collection significantly impacts plasma this compound levels.[14][15][16] Sampling in a seated position can lead to higher concentrations compared to a supine position, increasing the risk of false-positive results.[14][15][17]
Table 3: Impact of Patient Posture on Plasma this compound Levels
| Parameter | Seated Position | Supine Position (after 30 min rest) | Percentage Increase (Seated vs. Supine) | Reference |
| Plasma Northis compound | Higher | Lower | ~30% | [15] |
| Plasma this compound | Higher | Lower | ~27% | [15] |
| False-Positive Results | Increased | Lower | 2.8-fold increase | [17] |
To minimize posture-related effects, it is recommended to collect blood samples after the subject has been resting in a supine position for at least 30 minutes.[7][18]
Step 4: Assess for Physiological Stressors
Physical and emotional stress can trigger the release of catecholamines, leading to transiently elevated this compound levels.[12][19] It is important to ensure the subject is rested and calm before sample collection. Vigorous exercise should be avoided prior to and during the collection period.[19][20]
Step 5: Re-collect Sample Under Controlled Conditions
If any of the above pre-analytical variables were not controlled for during the initial sample collection, it is recommended to repeat the collection under standardized conditions. This includes discontinuing interfering medications, adhering to dietary restrictions, ensuring proper patient posture, and minimizing stress.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for a 24-hour urine collection for this compound analysis?
A1: A complete and accurately timed 24-hour urine collection is crucial for reliable results.[13]
Experimental Protocol: 24-Hour Urine Collection
-
Preparation: Obtain a 24-hour urine collection container from the laboratory, which may contain a preservative such as boric acid or acetic acid.[21][22] Do not discard the preservative.
-
Start of Collection: Begin the collection in the morning. At the usual time of waking, empty the bladder completely into the toilet and flush. Record this exact time as the start time.[13][20]
-
Collection Period: For the next 24 hours, collect every drop of urine in the provided container.[13][20] It is important not to miss any voids.
-
Storage: Keep the collection container in a cool, dark place, such as a refrigerator, throughout the collection period.[20][23]
-
End of Collection: Exactly 24 hours after the start time, empty the bladder one last time and add this final urine to the container. This marks the end of the collection.[13][20]
-
Labeling and Transport: Ensure the container is properly labeled with the subject's name and the start and end times of the collection. Transport the container to the laboratory as soon as possible.[21]
Q2: How stable are metanephrines in plasma and urine samples?
A2: Metanephrines exhibit good stability under appropriate storage conditions.
Table 4: Stability of Metanephrines in Clinical Samples
| Sample Type | Storage Condition | Duration of Stability | Reference |
| Plasma | Room Temperature | Up to 24 hours | [24] |
| 4°C | Up to 8 days | [24] | |
| -20°C | Up to 8 days | [24] | |
| -80°C | Up to 7 months | [24] | |
| Urine | Room Temperature (without preservative) | Up to 4 days | [25] |
| 4°C (without preservative) | Up to 4 days | [25] | |
| -20°C (without preservative) | At least 11 weeks | [25] |
For urinary metanephrines, preservation is generally not necessary if the samples are assayed or frozen within a week.[26][27][28] However, for catecholamine analysis in the same sample, acidification is required to prevent degradation.[26][27][28]
Q3: What is the metabolic pathway leading to the formation of metanephrines?
A3: Metanephrines are metabolites of the catecholamines epinephrine and norepinephrine, formed through the action of the enzyme catechol-O-methyltransferase (COMT).
Catecholamine Metabolism Pathway
Caption: Simplified catecholamine metabolism to metanephrines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Drugs and Pheochromocytoma — Don't Be Fooled by Every Elevated this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. False-positive results for pheochromocytoma associated with norepinephrine reuptake blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug interference with measurement of metanephrines in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Possible New Causes for False-Positive Diagnosis of Pheochromocytoma: Lamotrigine, Aripiprazole, or the Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasma metanephrines measurement (Secondary care, HHSCP only) (Guidelines) | Right Decisions [rightdecisions.scot.nhs.uk]
- 8. A Laboratory Medicine Perspective on the Investigation of Phaeochromocytoma and Paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. Dietary influences on plasma and urinary metanephrines: implications for diagnosis of catecholamine-producing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Are there any specific foods to avoid before a urine this compound test? | Drlogy [drlogy.com]
- 13. mskcc.org [mskcc.org]
- 14. researchgate.net [researchgate.net]
- 15. Is Supine Rest Necessary before Blood Sampling for Plasma Metanephrines? - ProQuest [proquest.com]
- 16. Is supine rest necessary before blood sampling for plasma metanephrines? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biochemia-medica.com [biochemia-medica.com]
- 18. static1.squarespace.com [static1.squarespace.com]
- 19. testing.com [testing.com]
- 20. nnuh.nhs.uk [nnuh.nhs.uk]
- 21. childrensmn.org [childrensmn.org]
- 22. Metanephrines and Normetanephrines, Urine | MLabs [mlabs.umich.edu]
- 23. mmchs.org [mmchs.org]
- 24. The Stability Evaluation of Plasma and Urine Metanephrines for Diagnosing Pheochromocytoma and Paraganglioma by LC-MS/MS [jlmqa.org]
- 25. Stability and reference intervals of spot urinary fractionated metanephrines and methoxytyramine by tandem mass spectrometry as a screening method for pheochromocytoma and paraganglioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 28. Stability of urinary fractionated metanephrines and catecholamines during collection, shipment, and storage of samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Low-Level Metanephrine Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately detecting low levels of metanephrines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Pre-Analytical Phase
Question 1: What are the critical pre-analytical factors that can affect the accuracy of plasma-free metanephrine measurements?
Answer: Pre-analytical errors are a significant source of variability in low-level this compound detection.[1][2] Key factors to control include:
-
Patient State: Physical and emotional stress can increase catecholamine release, leading to elevated this compound levels.[3][4] Blood should be drawn after the patient has been resting in a supine (lying down) position for at least 30 minutes.[5] Seated sampling can lead to higher rates of false positives for northis compound compared to supine sampling.[6] Outpatient sampling has been associated with higher plasma northis compound concentrations and a greater number of false-positive results compared to inpatient sampling.[6]
-
Diet and Medication: Certain foods, drinks, and medications can interfere with this compound testing. It is crucial to obtain a detailed patient history.
-
Foods and Drinks to Avoid: Caffeine, alcohol, bananas, citrus fruits, chocolate, cocoa, and vanilla should be avoided for at least 24 hours before sample collection.[5][7][8]
-
Interfering Medications: A range of drugs can impact results, including tricyclic antidepressants, labetalol, sotalol, and tamsulosin.[9][10] If clinically feasible, these should be discontinued for at least one week prior to sample collection after consultation with a physician.[10] Anesthetics and some analgesics are also known to cause interference.[9]
-
-
Sample Collection Technique: Blood should be drawn into a chilled tube and immediately placed on ice to maintain the stability of the metanephrines.[11]
Question 2: How should blood samples be handled and stored to ensure the stability of metanephrines?
Answer: The stability of metanephrines in a sample is critical for accurate measurement, especially at low concentrations.
-
Whole Blood: Short-term storage of whole blood at room temperature should be avoided as it can lead to statistically significant changes in this compound and northis compound levels.[12][13] Blood should be kept at 4°C and centrifuged within 6 hours of collection.[14]
-
Plasma: Once separated, plasma is more stable.
-
Short-Term Storage: Plasma can be stable at room temperature and 4°C for at least 6 hours.[15]
-
Long-Term Storage: For storage beyond one year, freezing at -20°C or -80°C is recommended.[16] While some studies show stability for up to a year at both temperatures, longer-term storage may show some variability, though the assay remains capable of detecting catecholamine overproduction.[16]
-
Question 3: What are the common pitfalls associated with 24-hour urine collection for this compound analysis?
Answer: While plasma testing is often preferred, 24-hour urine collection is still utilized. However, it is prone to errors.[1]
-
Incomplete or Over-Collection: The most frequent error is inaccurate collection, with studies reporting accuracy as low as 50-51%.[1] Both under- and over-collection will lead to falsely low or high results, respectively.[1] To verify the completeness of the collection, 24-hour urinary creatinine excretion should also be measured.[1]
-
Incorrect Preservatives: The use of the wrong preservative can affect the stability of the analytes.[1] Boric acid or acetic acid is often used.[10]
-
Data Entry Errors: Manual entry of the total urine volume by the laboratory can be a source of significant error, leading to miscalculation of the final result.[1]
-
Analyte Stability: While urinary metanephrines are relatively stable and may not require preservation if assayed or frozen within a week, catecholamines are less stable and require preservation during collection.[17]
Analytical Phase (LC-MS/MS)
Question 4: I am observing high background noise in my LC-MS/MS analysis. What are the potential causes and how can I troubleshoot this?
Answer: High background noise can significantly impact the detection of low-level analytes. Potential sources and solutions include:
-
Mobile Phase Contamination: The purity of solvents and additives is crucial. Using HPLC-grade instead of LC-MS-grade solvents can introduce impurities that increase background noise.[18] Always use high-purity solvents and freshly prepared mobile phases.[19]
-
System Contamination: A contaminated HPLC system, including the column, can be a source of noise.[20] Flushing the system without the column and cleaning the ESI source are recommended troubleshooting steps.[20]
-
Sample Matrix Effects: The sample matrix itself can introduce interfering compounds.[19] Ensure your sample preparation method is effective at removing these interferences.
Question 5: How can I identify and mitigate ion suppression in my this compound analysis?
Answer: Ion suppression is a form of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to reduced signal intensity.[21]
-
Detection: Ion suppression can be detected by comparing the signal of an analyte in a pure solvent to the signal of the same analyte spiked into a sample extract. A significant decrease in signal in the sample extract indicates suppression.
-
Mitigation Strategies:
-
Sample Preparation: More rigorous sample preparation techniques like Solid Phase Extraction (SPE) are generally more effective at removing interfering matrix components than simpler methods like protein precipitation.[21][22]
-
Chromatographic Separation: Optimizing the chromatographic method to separate the metanephrines from the interfering compounds is a key strategy.[22]
-
Internal Standards: The use of stable isotope-labeled internal standards that co-elute with the analyte can help to compensate for ion suppression, but it's important to note that matrix effects can differ even between an analyte and its isotopically labeled internal standard.[23]
-
Question 6: What are the best practices for sample preparation to enhance the detection of low-level metanephrines?
Answer: Effective sample preparation is critical for achieving the necessary sensitivity and specificity.
-
Protein Precipitation: While a simple method, it may not be sufficient for removing all matrix interferences.[23][24]
-
Solid Phase Extraction (SPE): SPE is a more robust technique that can effectively extract the analytes and remove plasma interferences.[22] A "load, wash, elute" weak cation exchange SPE procedure has been shown to be effective for both plasma and urine samples.[25]
-
Derivatization: For ultra-sensitive quantification, in-matrix derivatization with agents like propionic anhydride can be employed. This can increase sensitivity by a factor of 4-30 and improve specificity by preventing interference from certain medications.[26]
Data Presentation
Table 1: Short-Term Stability of Plasma Free Metanephrines in Whole Blood
| Analyte | Storage Condition | Time (hours) | Mean Change from Baseline | Statistical Significance |
| This compound (MN) | Room Temperature | 1 | > Total Change Limit | p < 0.001 |
| This compound (MN) | Room Temperature | 3 | > Total Change Limit | p < 0.001 |
| Northis compound (NMN) | Room Temperature | 1 | > Total Change Limit | p < 0.001 |
| Northis compound (NMN) | 4°C | - | - | p = 0.028 |
Data synthesized from a study on the short-term stability of free metanephrines.[12][13]
Table 2: Performance of an LC-MS/MS Method for Plasma Free Metanephrines
| Analyte | Linearity Range (nmol/L) | Lower Limit of Quantification (nmol/L) | Accuracy (%) |
| This compound | 0.11 - 13.92 | 0.123 | 96.3 - 101.5 |
| Northis compound | 0.14 - 26.43 | 0.432 | 95.7 - 98.1 |
Data from a study validating an HPLC-MS/MS method for plasma-free this compound and northis compound quantification.[27]
Experimental Protocols
Protocol 1: Plasma Sample Collection and Handling
-
Patient Preparation: Instruct the patient to fast for at least 8 hours and avoid physical activity for a minimum of 2 hours before the test.[5] A 30-minute rest in a supine position is required before blood collection.[5]
-
Blood Collection: Draw blood into a pre-chilled tube containing an appropriate anticoagulant (e.g., EDTA).
-
Immediate Handling: Place the collection tube in an ice bath immediately after drawing the blood.[11]
-
Centrifugation: Centrifuge the blood sample at a refrigerated temperature (e.g., 4°C) within 6 hours of collection to separate the plasma.[14]
-
Plasma Storage:
Protocol 2: Solid Phase Extraction (SPE) for Plasma Metanephrines
This is a general protocol based on commonly used methods. Specific details may vary based on the SPE cartridge and reagents used.
-
Sample Pre-treatment: To 100 µL of plasma, add an internal standard solution.
-
SPE Cartridge Conditioning: Condition a weak cation exchange SPE cartridge according to the manufacturer's instructions.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with an appropriate wash solution to remove interfering substances.
-
Elution: Elute the metanephrines from the cartridge using an appropriate elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a solution that is compatible with the LC-MS/MS mobile phase.
Protocol 3: General LC-MS/MS Method for this compound Analysis
This protocol provides a general framework. The specific column, mobile phases, and mass spectrometer parameters will need to be optimized for your system.
-
Chromatographic Separation:
-
Column: A pentafluorophenyl (PFP) or similar column suitable for the separation of polar compounds.[22][23]
-
Mobile Phase A: 0.1% Formic acid in water.[25]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[25]
-
Gradient: Develop a gradient elution program that provides adequate separation of this compound, northis compound, and any potential interferences.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive ion electrospray ionization (ESI+).[24]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.[24]
-
MRM Transitions: Optimize the precursor and product ion transitions for this compound, northis compound, and their corresponding internal standards.
-
Visualizations
Caption: Pre-analytical workflow with critical control points.
Caption: Troubleshooting common LC-MS/MS issues.
Caption: Catecholamine to this compound metabolic pathway.
References
- 1. False elevations in urinary metanephrines: under-recognised pitfall with 24-hour urinary volume collection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. testing.com [testing.com]
- 4. testing.com [testing.com]
- 5. capitalpath.com.au [capitalpath.com.au]
- 6. Preanalytical Considerations and Outpatient Versus Inpatient Tests of Plasma Metanephrines to Diagnose Pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]
- 8. mskcc.org [mskcc.org]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
- 10. neurology.testcatalog.org [neurology.testcatalog.org]
- 11. pheopara.org [pheopara.org]
- 12. Short-term stability of free metanephrines in plasma and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Short-term stability of free metanephrines in plasma and whole blood | Semantic Scholar [semanticscholar.org]
- 14. ovid.com [ovid.com]
- 15. researchgate.net [researchgate.net]
- 16. A study of longer-time stability of plasma free metanephrines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Stability of urinary fractionated metanephrines and catecholamines during collection, shipment, and storage of samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. agilent.com [agilent.com]
- 23. Matrix interference in LC-ESI-MS/MS analysis of metanephrines in protein precipitated plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. data.biotage.co.jp [data.biotage.co.jp]
- 26. In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Plasma-Free this compound and Northis compound Quantification for Clinical Applications Validated by Combining Solid-Phase Extraction and HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Carryover in Automated Metanephrine Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize carryover in automated metanephrine assays.
Troubleshooting Guide
Q1: We are observing unexpected peaks or elevated baselines in our blank samples following the analysis of high-concentration this compound samples. What are the initial steps to identify the source of carryover?
A1: The first step is to systematically determine whether the carryover originates from the autosampler, the column, or other components of the analytical system.[1] A logical, step-by-step approach is crucial for efficient troubleshooting.
Here is a recommended experimental workflow to isolate the source of carryover:
References
Validation & Comparative
A Comparative Guide to Metanephrine and Normetanephrine in Pheochromocytoma and Paraganglioma Diagnosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the diagnostic specificity of metanephrine and northis compound in the biochemical diagnosis of pheochromocytoma and paraganglioma (PPGLs), catecholamine-secreting tumors. The following sections present quantitative data from various studies, detailed experimental protocols for their measurement, and a visualization of the relevant biochemical pathway.
Data Presentation: this compound vs. Northis compound Diagnostic Performance
The diagnosis of PPGLs relies heavily on the accurate measurement of catecholamine metabolites. This compound and northis compound, the O-methylated metabolites of epinephrine and norepinephrine, respectively, are considered the most reliable biomarkers.[1][2] Below is a summary of their diagnostic performance from various studies, comparing plasma free metanephrines and 24-hour urinary fractionated metanephrines.
| Test Type | Analyte Combination | Sensitivity (%) | Specificity (%) | Study Population | Citation |
| Plasma Free Metanephrines | This compound & Northis compound | 99 | 89 | 214 PPGL, 644 controls | [2] |
| Plasma Free Metanephrines | This compound & Northis compound | 97 | 96 | 35 PPGL (familial), 50 controls | [3] |
| Plasma Free Metanephrines | This compound & Northis compound | 91 | 99 | 11 PPGL, 174 controls | [4] |
| Plasma Free Metanephrines | This compound & Northis compound | 82.4 | 94.7 | 19 PPGL, 1260 controls | [5] |
| 24-hr Urinary Fractionated Metanephrines | This compound & Northis compound | 97 | 69 | Multicenter cohort | [1][2] |
| 24-hr Urinary Fractionated Metanephrines | This compound & Northis compound | 90 | - | 30 PPGL | [6] |
| 24-hr Urinary Fractionated Metanephrines | This compound & Northis compound | 100 | 94 | 25 PPGL, 123 controls | [7] |
| Plasma Free Northis compound (alone) | Northis compound | 75 | 91.4 | 30 PPGL | [6] |
| Plasma Free this compound (alone) | This compound | 84 | 84.6 | 30 PPGL | [6] |
| 24-hr Urinary Fractionated Northis compound (alone) | Northis compound | 54.3 | 90.9 | 30 PPGL | [6] |
| 24-hr Urinary Fractionated this compound (alone) | This compound | 90 | 84.6 | 30 PPGL | [6] |
Key Observations:
-
Plasma free metanephrines generally exhibit higher sensitivity compared to 24-hour urinary fractionated metanephrines for the diagnosis of PPGLs.[2][3]
-
Urinary fractionated metanephrines can demonstrate high sensitivity but may have lower specificity compared to plasma tests.[2][8]
-
When analyzed individually, plasma free northis compound has been reported to have higher specificity than plasma free this compound.[6]
-
Conversely, urinary fractionated this compound may show higher sensitivity than urinary fractionated northis compound.[6]
-
The choice between plasma and urine testing can depend on the clinical context. Plasma testing is often preferred for its higher sensitivity, while urinary testing can be a useful alternative.[1][3]
Signaling Pathway: Catecholamine Biosynthesis and Metabolism
The following diagram illustrates the biochemical pathway for the synthesis of catecholamines (dopamine, norepinephrine, and epinephrine) and their subsequent metabolism to metanephrines. Understanding this pathway is crucial for interpreting the diagnostic test results for PPGLs.
References
- 1. Biochemical Diagnosis of Pheochromocytoma and Paraganglioma - Paraganglioma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Biochemical diagnosis of pheochromocytoma: which test is best? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metanephrines, Fractionated, 24 Hour, Urine - Mayo Clinic Laboratories | Pediatric Catalog [pediatric.testcatalog.org]
- 4. Comparison of plasma metanephrines measured by a commercial immunoassay and urinary catecholamines in the diagnosis of pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Is It Enough to Diagnose Pheochromocytoma by Measuring Urine Metanephrines Levels? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
Free vs. Total Metanephrines: A Comparative Guide for Clinical Utility
For researchers, scientists, and drug development professionals, understanding the nuances of biomarker selection is paramount. In the diagnosis of pheochromocytoma and paraganglioma (PPGL), the choice between measuring free metanephrines and total metanephrines is a critical consideration. This guide provides an objective comparison of their clinical utility, supported by experimental data and detailed methodologies.
The measurement of metanephrines, the metabolites of catecholamines epinephrine and norepinephrine, is the cornerstone of biochemical testing for PPGL. These tumors are known to produce and metabolize catecholamines, leading to elevated levels of metanephrines in the blood and urine. The key distinction lies in what is being measured: "free" metanephrines are the unconjugated metabolites, while "total" metanephrines include both the free and the sulfate-conjugated forms.[1]
At a Glance: Free vs. Total Metanephrines
| Feature | Plasma Free Metanephrines | Plasma Total Metanephrines | Urinary Fractionated Metanephrines |
| Composition | Unconjugated metanephrine and northis compound | Free + Sulfate-conjugated this compound and northis compound | Primarily conjugated metanephrines excreted over 24 hours |
| Source | Produced continuously within tumor cells[2] | Derived from the conjugation of free metanephrines[1] | Excreted by the kidneys from circulating total metanephrines |
| Half-life | Short | Long[3] | Reflects production over a 24-hour period |
| Diagnostic Sensitivity | High (96-97%)[3][4] | High (95%)[3] | High (95%)[3] |
| Diagnostic Specificity | Good (85-89%)[3][4] | Good (91%)[3] | Good (86%)[3] |
| Influence of Renal Function | Less affected by renal impairment[1][2] | Significantly affected by renal impairment[1] | Significantly affected by renal impairment |
Diagnostic Performance: A Data-Driven Comparison
Multiple studies have demonstrated the high diagnostic accuracy of both free and total this compound measurements. A retrospective study involving 46 cases of histologically proven pheochromocytoma and 181 controls found that plasma free metanephrines, plasma total metanephrines, and urinary fractionated metanephrines all perform equivalently in diagnosing the condition in patients without renal insufficiency.[3][5][6]
| Test | Sensitivity (95% CI) | Specificity (95% CI) |
| Plasma Free Metanephrines | 96% (86-99%) | 89% (83-94%) |
| Plasma Total Metanephrines | 95% (85-99%) | 91% (84-95%) |
| Urinary Fractionated Metanephrines | 95% (84-99%) | 86% (80-91%) |
Data from a retrospective, case-control diagnostic test study.[3][5][7]
Another study comparing fractionated plasma metanephrines with 24-hour urinary total metanephrines and catecholamines found a sensitivity of 97% for plasma metanephrines and 90% for the urinary measurements.[4] However, the specificity for urinary measurements was higher (98%) compared to plasma metanephrines (85%).[4] This suggests that while plasma free metanephrines may be a more sensitive initial test, urinary tests can be valuable for confirming positive results and reducing false positives.[2][4]
The Biochemical Pathway: From Catecholamines to Metanephrines
The production of metanephrines is a continuous process within the chromaffin cells of the adrenal medulla and PPGLs, independent of catecholamine release.[2] This continuous production is a key reason for the high sensitivity of this compound testing.
Caption: Catecholamine synthesis and metabolism to free and conjugated metanephrines.
Experimental Protocols: Measuring Free and Total Metanephrines
The accurate measurement of metanephrines is crucial for their clinical utility. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity.[2][8]
Measurement of Plasma Free Metanephrines
Principle: This method involves the direct measurement of unconjugated this compound and northis compound in plasma.
Sample Collection:
-
Patient should be in a supine position for at least 30 minutes before blood collection to minimize physiological fluctuations in catecholamine levels.[9]
-
Blood is drawn into a chilled lavender-top (EDTA) tube.[9]
-
The sample is immediately placed on ice and centrifuged in a refrigerated centrifuge to separate the plasma.
-
Plasma is transferred to a plastic vial and frozen until analysis.
Analytical Method (LC-MS/MS):
-
Sample Preparation: Plasma samples are typically prepared using solid-phase extraction (SPE) to isolate the metanephrines from interfering substances.[8][10]
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system to separate this compound and northis compound.
-
Mass Spectrometric Detection: The separated analytes are introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for this compound, northis compound, and their respective internal standards, ensuring highly selective and sensitive quantification.[10][11]
Measurement of Total Metanephrines (in Plasma or Urine)
Principle: This method measures the sum of free and conjugated metanephrines. To achieve this, the conjugated metanephrines must first be deconjugated.
Sample Collection (24-hour Urine):
-
The patient is provided with a collection container that may contain a preservative, such as hydrochloric acid or boric acid, to maintain the stability of the analytes.[12][13]
-
The collection begins with the patient emptying their bladder and discarding the first morning urine. The time is recorded.[14]
-
All subsequent urine for the next 24 hours is collected in the container.[14]
-
The container is kept refrigerated during the collection period.[15]
-
At the end of the 24-hour period, the patient voids one last time and adds this urine to the collection.
-
The total volume of the 24-hour collection is measured and recorded, and an aliquot is sent for analysis.
Analytical Method (LC-MS/MS after Deconjugation):
-
Deconjugation: An aliquot of the urine or plasma sample is subjected to acid hydrolysis or enzymatic deconjugation (using sulfatase) to break the sulfate bond and liberate the free metanephrines.[1]
-
Sample Preparation: The deconjugated sample is then processed using SPE to purify and concentrate the metanephrines.
-
LC-MS/MS Analysis: The subsequent steps of chromatographic separation and mass spectrometric detection are the same as for the measurement of plasma free metanephrines.
Diagnostic Workflow: A Logical Approach
The choice of the initial test can depend on the clinical suspicion and patient characteristics. Plasma free metanephrines are often recommended as the initial screening test due to their high sensitivity.[2]
Caption: A simplified workflow for the biochemical diagnosis of PPGL.
Conclusion: Tailoring the Approach
Both free and total this compound measurements are highly effective for the diagnosis of pheochromocytoma and paraganglioma.
-
Plasma free metanephrines offer high sensitivity and are less influenced by renal function, making them an excellent initial screening test.[2]
-
Urinary fractionated metanephrines , which largely reflect total metanephrines, provide an integrated assessment of catecholamine production over a 24-hour period and can be valuable for confirming positive plasma tests.
-
Plasma total metanephrines also demonstrate high diagnostic accuracy but are more susceptible to interference from impaired renal function.[1]
The choice of test should be guided by the clinical context, local laboratory expertise, and patient-specific factors such as renal function. For high-risk patients, such as those with a family history or known genetic predisposition, plasma free metanephrines may be the preferred initial test due to their superior sensitivity.[4] In cases with equivocal results, a combination of tests may be necessary to achieve a definitive diagnosis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. wardelab.com [wardelab.com]
- 3. Diagnostic accuracy of free and total metanephrines in plasma and fractionated metanephrines in urine of patients with pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of biochemical tests for pheochromocytoma: measurement of fractionated plasma metanephrines compared with the combination of 24-hour urinary metanephrines and catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. [PDF] Diagnostic accuracy of free and total metanephrines in plasma and fractionated metanephrines in urine of patients with pheochromocytoma. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Measurement of Plasma Free Metanephrines by a Simple and Cost-Effective Microextraction Packed Sorbent with Porous Graphitic Carbon and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labcorp.com [labcorp.com]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
- 12. Metanephrines and Normetanephrines, Urine | MLabs [mlabs.umich.edu]
- 13. Metanephrines, Urine 24 Hour (24 MET) [marshfieldlabs.org]
- 14. mskcc.org [mskcc.org]
- 15. Metanephrines Total [healthcare.uiowa.edu]
Validating Metanephrine Reference Intervals: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, accurate measurement of metanephrines is crucial for the diagnosis and monitoring of pheochromocytoma and paraganglioma. This guide provides a comprehensive comparison of methodologies and experimental data for establishing and validating metanephrine reference intervals, ensuring the reliability of clinical and research findings.
The determination of reliable reference intervals for plasma and urinary metanephrines is a cornerstone of accurate diagnostic testing for pheochromocytoma and paraganglioma.[1][2] These neuroendocrine tumors can produce excessive amounts of catecholamines, which are metabolized to metanephrines. Therefore, precise measurement of this compound levels is considered the gold standard for diagnosis. However, establishing accurate reference intervals is challenging due to variations in analytical methods, patient populations, and pre-analytical conditions such as posture and diet.[1][3]
This guide outlines key considerations and compares different approaches to reference interval validation, supported by experimental data from published studies.
Comparison of Plasma Free this compound Reference Intervals
The choice of patient posture during blood collection—supine (lying down) or seated—significantly impacts plasma this compound concentrations and, consequently, the reference intervals.[3] Blood samples collected from seated patients tend to yield higher values, which can lead to an increase in false-positive results if supine-derived reference intervals are used.[3][4]
| Analyte | Position | Age Group | Upper Reference Limit (nmol/L) | Study Population | Analytical Method |
| Northis compound | Supine | Children | 0.47 | 116 children | Not specified |
| Supine | Adults (>60 years) | 1.05 | 1226 subjects | Not specified | |
| Supine | Age-adjusted curvilinear model | Varies with age | 1226 subjects | Not specified | |
| Seated | Adults | Not specified (higher than supine) | 736 reference, 1068 validation | LC-MS/MS | |
| This compound | Supine | All ages | 0.45 | 1226 subjects | Not specified |
| Supine | Men | Higher than women (P < 0.001) | 1226 subjects | Not specified | |
| Seated | Adults | Not specified (higher than supine) | 736 reference, 1068 validation | LC-MS/MS |
A curvilinear model for age-adjusted upper cut-offs for northis compound, along with a higher cut-off for this compound, has been shown to significantly improve diagnostic specificity with minimal loss of sensitivity.[1][2] Using seated reference intervals for samples drawn from seated patients can reduce unnecessary re-examinations for those with slightly elevated levels.[4]
Comparison of 24-Hour Urinary this compound Reference Intervals
Collection of a 24-hour urine sample is a common method for measuring metanephrines.[5][6] It is crucial to provide patients with clear instructions to ensure complete and accurate collection.[5]
| Analyte | Upper Reference Limit (mcg/24 hours) | Notes |
| Total Metanephrines | > 400 | Often considered a positive result.[6] |
| Fractionated Metanephrines | Varies by lab | Indirect methods can be used to verify clinically derived reference intervals.[7][8] |
Levels one to two times the normal amount may indicate a 30% chance of a pheochromocytoma or paraganglioma, while levels twice the normal amount or higher make the presence of these tumors likely.[6]
Experimental Protocols
Plasma Free Metanephrines
Patient Preparation:
-
Fasting: An overnight fast is recommended.[3]
-
Medication: Certain medications, such as tricyclic antidepressants and selective norepinephrine reuptake inhibitors, should be discontinued for at least two weeks prior to testing if medically permissible.[3]
-
Substances to Avoid: Caffeine, alcohol, and smoking should be avoided for 24 hours before the test.[3]
Blood Collection:
-
Positioning: The patient should be in a supine position for at least 20-30 minutes in a quiet room before blood is drawn.[3] If seated collection is performed, specific seated reference intervals should be used.[4]
-
Sample Handling: Blood should be collected in a chilled tube and immediately placed on ice. The sample must be centrifuged in a refrigerated centrifuge to separate the plasma, which is then frozen until analysis.
Analytical Method:
-
Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for measuring plasma free metanephrines.[4]
24-Hour Urinary Metanephrines
Patient Instructions:
-
Start Time: Begin the collection with an empty bladder. The patient should urinate, flush the toilet, and record the time. This marks the start of the 24-hour collection period.[5]
-
Collection: All urine for the next 24 hours must be collected in the provided container.[5][6]
-
End Time: The collection should end as close as possible to the 24-hour mark, with the patient attempting to urinate one last time to empty their bladder.[5]
-
Storage: The collection container should be kept refrigerated or in a cool place during the collection period.
Workflow and Biological Pathways
To better visualize the processes involved in this compound reference interval validation and the underlying biology, the following diagrams are provided.
References
- 1. Reference intervals for plasma free metanephrines with an age adjustment for northis compound for optimized laboratory testing of phaeochromocytoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reference intervals for plasma free metanephrines with an age adjustment for northis compound for optimized laboratory testing of phaeochromocytoma | Semantic Scholar [semanticscholar.org]
- 3. Metanephrines for Evaluating Palpitations and Flushing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of reference intervals for plasma metanephrines in seated position measured by LC-MS/MS and assessment of diagnostic performance in pheochromocytoma/paraganglioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mskcc.org [mskcc.org]
- 6. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]
- 7. Verifying Clinically Derived Reference Intervals for Daily Excretion Rates of Fractionated Metanephrines Using Modern I… [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
Navigating the Nuances of Metanephrine Immunoassays: A Comparative Guide to Cross-Reactivity
For researchers, scientists, and drug development professionals, the accurate measurement of metanephrines is crucial for research into endocrine disorders and the development of novel therapeutics. Immunoassays offer a widely accessible method for this quantification, but their susceptibility to cross-reactivity with endogenous and exogenous compounds can pose significant challenges. This guide provides an objective comparison of the performance of various metanephrine immunoassay kits, focusing on cross-reactivity and offering supporting experimental data to aid in assay selection and data interpretation.
Metanephrines, the methylated metabolites of catecholamines, are key biomarkers for diagnosing and monitoring pheochromocytomas and paragangliomas. While liquid chromatography with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for this compound quantification due to its high specificity, immunoassays remain a popular choice due to their cost-effectiveness and ease of use. However, the core of an immunoassay—the antibody-antigen interaction—is also its potential Achilles' heel. Cross-reactivity occurs when antibodies bind to substances other than the target analyte, leading to inaccurate results. Understanding the cross-reactivity profile of a this compound immunoassay is therefore paramount for reliable data generation.
Performance Comparison of this compound Immunoassay Kits
The analytical specificity of an immunoassay is determined by its degree of cross-reactivity with structurally related compounds. In the context of this compound assays, this primarily includes other catecholamine metabolites. Below is a summary of cross-reactivity data from several commercially available ELISA kits.
| Kit Manufacturer/Distributor | Compound | Cross-Reactivity (%) |
| Eagle Biosciences (Urine) | This compound | 100 |
| Northis compound | 0.430 | |
| 3-Methoxytyramine | <0.025 | |
| Adrenaline | 0.875 | |
| Northis compound | 100 | |
| This compound | 0.775 | |
| 3-Methoxytyramine | 0.282 | |
| Adrenaline | <0.022 | |
| FY Diagnostic & Surgicals (Urine) | This compound | 100 |
| Derivatized Northis compound | 0.15 | |
| Derivatized 3-methoxytyramine | < 0.01 | |
| Adrenaline | 3.3 | |
| Noradrenaline | < 0.001 | |
| Dopamine | < 0.001 | |
| IBL International (Plasma) | This compound | 100 |
| Derivatized Northis compound | 0.04 | |
| Derivatized 3-Methoxytyramine | <0.01 | |
| Adrenaline | 0.3 | |
| Noradrenaline | <0.01 | |
| Dopamine | <0.01 |
Note: Cross-reactivity is typically determined by preparing a standard curve for the target analyte and then testing the response of various concentrations of the potentially cross-reacting substance. The percentage of cross-reactivity is calculated based on the concentration of the cross-reactant that gives a response equivalent to a known concentration of the target analyte.
Common Interferences in this compound Immunoassays
Beyond structurally similar metabolites, a variety of drugs and other substances can interfere with this compound immunoassays, leading to either falsely elevated or, less commonly, falsely decreased results. This interference can be due to direct cross-reactivity with the assay antibodies or through pharmacological effects on endogenous this compound levels.
| Interfering Substance | Potential Effect on this compound Levels |
| Drugs | |
| Acetaminophen | Falsely elevated[1][2][3][4][5] |
| Tricyclic Antidepressants | Elevated[6][7][8] |
| Sympathomimetic amines (e.g., phenylephrine, ephedrine) | Elevated[6][7][9] |
| Monoamine Oxidase (MAO) Inhibitors | Elevated[2][6][7] |
| Levodopa | Elevated[7][9] |
| Propranolol | Negative interference[9] |
| Theophylline | Negative interference[9] |
| Other Factors | |
| Severe stress or illness | Elevated |
| Strenuous physical activity | Elevated |
It is important to note that the degree of interference can vary depending on the specific assay, the dose of the interfering substance, and individual patient metabolism. Whenever possible, interfering medications should be discontinued for an appropriate period before sample collection, in consultation with a physician.[2][7]
Experimental Protocols
The following provides a generalized protocol for a competitive ELISA, which is a common format for this compound immunoassays. For specific details, always refer to the manufacturer's instructions provided with the kit.
Principle of Competitive ELISA
In a competitive ELISA for this compound, a known amount of this compound is coated onto the wells of a microplate. The patient sample (containing an unknown amount of this compound) is added to the wells along with a fixed amount of anti-metanephrine antibody. The this compound in the sample and the this compound coated on the plate compete for binding to the limited number of antibody molecules. The amount of antibody that binds to the plate is inversely proportional to the concentration of this compound in the sample. A secondary antibody conjugated to an enzyme is then added, which binds to the primary antibody. Finally, a substrate is added that produces a color change, which is measured by a spectrophotometer.
Generalized Experimental Workflow for a this compound Competitive ELISA
Protocol for Assessing Cross-Reactivity
To determine the cross-reactivity of a this compound immunoassay with a specific compound, the following steps are typically performed:
-
Prepare a standard curve for this compound according to the kit protocol.
-
Prepare serial dilutions of the potentially cross-reacting compound in the same buffer used for the standards.
-
Run the ELISA with the dilutions of the cross-reacting compound in place of the this compound standards.
-
Determine the concentration of the cross-reacting compound that produces a 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
Catecholamine Metabolism Pathway
Understanding the metabolic pathway of catecholamines is essential for interpreting this compound assay results and anticipating potential cross-reactivities. The following diagram illustrates the synthesis and metabolism of catecholamines.
Conclusion
This compound immunoassays are valuable tools in both clinical diagnostics and research. However, their utility is contingent upon a thorough understanding of their limitations, particularly with respect to cross-reactivity. By carefully selecting an assay with a well-characterized cross-reactivity profile and by controlling for potential interferences, researchers can enhance the accuracy and reliability of their findings. This guide serves as a starting point for navigating the complexities of this compound immunoassays, empowering researchers to make informed decisions and generate high-quality data.
References
- 1. researchgate.net [researchgate.net]
- 2. Drugs and Pheochromocytoma — Don't Be Fooled by Every Elevated this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paracetamol-associated interference in an HPLC-ECD assay for urinary free metadrenalines and catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetaminophen administration interferes with urinary this compound (and catecholamine) determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. Metanephrines for Evaluating Palpitations and Flushing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. False-positive results for pheochromocytoma associated with norepinephrine reuptake blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug interference with measurement of metanephrines in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Metanephrine Assays: An Inter-laboratory Perspective
For researchers, scientists, and drug development professionals, the accurate measurement of metanephrines—metanephrine (MN) and northis compound (NMN)—is crucial for the diagnosis and management of pheochromocytoma and paraganglioma (PPGLs). This guide provides an objective comparison of the primary analytical methods used for this compound quantification, supported by inter-laboratory validation data.
The two most prevalent methodologies for measuring metanephrines are immunoassays (IA), such as Enzyme-Linked Immunosorbent Assay (ELISA), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice of assay can significantly impact diagnostic accuracy and clinical interpretation.
Performance Comparison of this compound Assays
The diagnostic performance of an assay is determined by its ability to correctly identify individuals with and without the disease. Key metrics include diagnostic sensitivity, which is the ability to correctly identify patients with the disease (true positives), and diagnostic specificity, the ability to correctly identify patients without the disease (true negatives).
Inter-laboratory studies consistently demonstrate that while both immunoassays and LC-MS/MS can be effective, their performance characteristics differ, particularly regarding sensitivity and potential for bias.
Plasma Metanephrines
Measurement of plasma free metanephrines is often considered the first-line test for diagnosing PPGLs due to its high sensitivity.[1]
| Assay Method | Diagnostic Sensitivity | Diagnostic Specificity | Key Findings |
| LC-MS/MS | 98.1% - 100%[1][2] | 89% - 99.7%[1][2] | Considered the gold standard, offering high sensitivity and specificity.[1] |
| Immunoassay (EIA) | 74.1% (with stipulated cut-offs)[2] | 95.1% - 99.3%[2] | Underestimates plasma metanephrines, leading to lower sensitivity with standard cut-offs.[2][3] Correction for this negative bias by adjusting cut-offs can improve sensitivity to ~96.2%.[2][4] |
One significant study highlighted that a commercially available enzyme-linked immunoassay (EIA) kit measured plasma northis compound (NMN) and this compound (MN) as 60% and 39% lower, respectively, than LC-MS/MS.[2] This discrepancy can lead to a higher risk of missing patients with PPGLs if standard cut-offs are used for the immunoassay.[2][3] However, with appropriately adjusted cut-offs, the diagnostic performance of EIA can be comparable to that of LC-MS/MS.[2]
Urinary Metanephrines
The analysis of a 24-hour urine collection is an alternative to plasma testing.
| Assay Method | Diagnostic Sensitivity | Diagnostic Specificity | Key Findings |
| Urinary Free Metanephrines | 100%[5][6] | 94%[5][6] | Superior to urinary vanillylmandelic acid (VMA) and catecholamines.[5][6] |
| Urinary Total Metanephrines and Catecholamines | 90%[7][8] | 98%[7] | Yields fewer false-positive results, which can be advantageous in low-risk patient populations.[7] |
Urinary free this compound testing has demonstrated excellent sensitivity, failing to misidentify a single case of pheochromocytoma in one study.[5][6]
Experimental Protocols
Detailed experimental protocols are critical for reproducibility and for understanding potential sources of variability between laboratories.
Sample Collection and Patient Preparation
Accurate this compound testing begins with proper patient preparation and sample collection to minimize the risk of false-positive results.
For Plasma this compound Testing:
-
Patient Position: Blood should ideally be drawn after the patient has been lying in a supine position for at least 20-30 minutes in a quiet room.[9][10] Drawing blood while seated can lead to a significant increase in false-positive results.[10]
-
Dietary and Medication Restrictions: Patients should avoid caffeine, alcohol, and tobacco for 24 hours before the blood draw.[9] Certain medications, such as tricyclic antidepressants and sympathomimetics, can interfere with results and may need to be discontinued for at least two weeks prior to testing, if clinically permissible.[10]
-
Fasting: An overnight fast is recommended.[9]
For 24-Hour Urine this compound Testing:
-
Collection Period: The collection begins by emptying the bladder in the morning and discarding that urine. All subsequent urine for the next 24 hours is collected, concluding with the first-morning void on the following day.[11][12]
-
Preservatives: A preservative may be included in the collection jug provided by the laboratory.[11]
-
Dietary and Medication Restrictions: Similar to plasma testing, patients should avoid caffeine and certain medications.[11][13] Some protocols may also recommend avoiding foods like bananas and citrus fruits.[11]
Analytical Methodologies
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used method for measuring plasma metanephrines and is increasingly used for urinary metanephrines.[14] It is recognized for its high analytical specificity and sensitivity.
Immunoassays (EIA/ELISA): These methods are also commercially available and may be used in non-specialized laboratories. However, they can be prone to underestimation of this compound concentrations, necessitating careful validation and establishment of appropriate reference intervals.[2][15]
Visualizing the Workflow and Relationships
To better understand the processes and comparisons involved in this compound testing, the following diagrams illustrate the experimental workflow and the logical relationships in data comparison.
Experimental workflow for this compound analysis.
Logical relationship in data comparison.
Conclusion
The choice of assay for this compound measurement has significant implications for the diagnosis of pheochromocytomas and paragangliomas. While LC-MS/MS is generally considered the superior method due to its higher sensitivity and specificity, immunoassays can provide comparable diagnostic performance if their inherent negative bias is addressed through the use of appropriately adjusted reference intervals. Harmonization of analytical methods and the use of optimal, method-dependent reference intervals are crucial for accurate clinical decision-making.[16] For high-risk patients, the higher sensitivity of plasma free this compound measurements may be preferred, whereas for low-risk populations, the higher specificity of 24-hour urinary this compound and catecholamine measurements might be more suitable to avoid false-positive results.[7] Ultimately, a thorough understanding of the performance characteristics of the chosen assay is essential for accurate interpretation of results.
References
- 1. droracle.ai [droracle.ai]
- 2. Measurements of plasma metanephrines by immunoassay vs liquid chromatography with tandem mass spectrometry for diagnosis of pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Measurements of plasma metanephrines by immunoassay vs liquid chromatography with tandem mass spectrometry for diagnosis of pheochromocytoma. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of diagnostic accuracy of urinary free metanephrines, vanillyl mandelic Acid, and catecholamines and plasma catecholamines for diagnosis of pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. A comparison of biochemical tests for pheochromocytoma: measurement of fractionated plasma metanephrines compared with the combination of 24-hour urinary metanephrines and catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. pheopara.org [pheopara.org]
- 10. Metanephrines for Evaluating Palpitations and Flushing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pheopara.org [pheopara.org]
- 12. mskcc.org [mskcc.org]
- 13. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]
- 14. A Laboratory Medicine Perspective on the Investigation of Phaeochromocytoma and Paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Harmonization of LC-MS/MS Measurements of Plasma Free Northis compound, this compound, and 3-Methoxytyramine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: LC-MS/MS vs. ELISA for Metanephrine Quantification
For researchers, scientists, and drug development professionals, the accurate measurement of metanephrines, the metabolites of catecholamines, is crucial for research into neuroendocrine tumors and various physiological and pathological states. The two most prominent analytical methods for this purpose are Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). This guide provides an objective, data-driven comparison of these two techniques to aid in the selection of the most appropriate method for specific research needs.
Metanephrine and northis compound are key biomarkers for the diagnosis and monitoring of pheochromocytoma and paraganglioma. The choice of analytical method can significantly impact the reliability of results, with implications for both clinical research and drug development. While ELISA offers a simpler, more accessible platform, LC-MS/MS is often considered the gold standard due to its superior specificity and sensitivity.
Performance Characteristics: A Quantitative Comparison
The performance of an assay is paramount in generating reliable and reproducible data. The following tables summarize the key quantitative performance metrics for both LC-MS/MS and ELISA based on published data and manufacturer specifications.
| Performance Metric | LC-MS/MS | ELISA | References |
| Sensitivity (Limit of Quantitation) | 0.051 - 0.14 nmol/L (10 - 24 pg/mL) for this compound and northis compound | 8.6 µg/L (for this compound) | [1][2] |
| Specificity | High, based on molecular mass and fragmentation | Variable, potential for cross-reactivity with structurally similar compounds | [3][4] |
| Accuracy (Recovery) | 88 - 106% | 98 - 101% (for northis compound) | [5][6][7] |
| Precision (Intra-assay CV) | < 5% | 4.6 - 27% | [8][9] |
| Precision (Inter-assay CV) | < 6% | 5.8 - 22% | [5][9] |
| Linearity (r²) | > 0.999 | Not always reported, depends on kit | [1][5] |
| Drug Interference | Minimal, due to high specificity | Potential for interference from various drugs | [9][10] |
Experimental Workflows: A Visual Guide
The experimental procedures for LC-MS/MS and ELISA differ significantly in their complexity and underlying principles. The following diagrams illustrate the typical workflows for each method.
Key Differences: A Logical Comparison
The choice between LC-MS/MS and ELISA depends on a variety of factors including the specific research question, required level of accuracy, sample throughput, and available resources.
Detailed Experimental Protocols
For researchers looking to implement these methods, detailed protocols are essential. Below are generalized protocols for both LC-MS/MS and a commercially available ELISA kit.
LC-MS/MS Protocol for Plasma Metanephrines
This protocol is a representative example and may require optimization based on the specific instrumentation and reagents used.
-
Sample Preparation (Solid Phase Extraction - SPE)
-
To 200 µL of plasma, add an internal standard solution (e.g., deuterated metanephrines).[1]
-
Mix with 600 µL of 50 mM ammonium acetate.[1]
-
Load the mixture onto a weak cation exchange (WCX) SPE plate.[1]
-
Wash the plate sequentially with 1 mL of water and 1 mL of 50:50 methanol:acetonitrile.[1]
-
Elute the analytes twice with 0.9 mL of 5% formic acid in 50:50 methanol:acetonitrile.[1]
-
Evaporate the eluate to dryness under a stream of nitrogen at 55°C.[1]
-
Reconstitute the residue in 100 µL of the initial mobile phase.[5]
-
-
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Use a HILIC or reversed-phase column suitable for polar analytes.[1][11]
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate or formic acid in water) and an organic component (e.g., acetonitrile or methanol).
-
The total run time is typically around 5-8 minutes per sample.[1][12]
-
-
Mass Spectrometry:
-
Utilize a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[3]
-
Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for this compound, northis compound, and their internal standards.
-
-
ELISA Protocol for Urine Metanephrines (Competitive Assay)
This protocol is based on commercially available kits and the manufacturer's instructions should always be followed.[2][13][14]
-
Sample Preparation
-
Hydrolysis (for total metanephrines):
-
Acylation:
-
-
ELISA Procedure
-
Pipette 50 µL of the acylated standards, controls, and samples into the appropriate wells of the antibody-coated microtiter plate.[13]
-
Pipette 50 µL of this compound Antiserum into each well.[13]
-
Incubate for 1 hour at room temperature on an orbital shaker.[13]
-
Wash the wells 4 times with 300 µL of Wash Buffer per well.[13]
-
Add 100 µL of Enzyme Conjugate to each well.[13]
-
Incubate for 20 minutes at room temperature on an orbital shaker.[13]
-
Wash the wells again as described above.[13]
-
Add 100 µL of Substrate Solution to each well.[13]
-
Incubate for 15-25 minutes at room temperature, protected from light.[13]
-
Add 100 µL of Stop Solution to each well.[13]
-
Read the optical density at 450 nm within 10 minutes.[13]
-
Conclusion
Both LC-MS/MS and ELISA are powerful tools for the quantification of metanephrines. LC-MS/MS offers unparalleled specificity and sensitivity, making it the preferred method for clinical diagnostic research and studies requiring high accuracy.[3][15] However, its high cost and complexity can be a limiting factor. ELISA, on the other hand, provides a more accessible, higher-throughput, and cost-effective solution, which can be suitable for initial screening studies or when a large number of samples need to be analyzed.[9] It is important to be aware of the potential for lower specificity and drug interferences with ELISA and to validate the assay thoroughly.[16][17] The choice of method should be carefully considered based on the specific requirements of the research project, balancing the need for analytical performance with practical considerations of cost and throughput.
References
- 1. Trace-Level Analysis of Metanephrines in Plasma by HILIC LC-MS/MS [restek.com]
- 2. novamedline.com [novamedline.com]
- 3. Performance characteristics of an LC-MS/MS method for the determination of plasma metanephrines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of urinary fractionated metanephrines in the diagnosis of phaeochromocytoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. lcms.cz [lcms.cz]
- 7. Evaluation of an ELISA for metanephrines in feline urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of this compound and Northis compound in Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Metanephrines for Evaluating Palpitations and Flushing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. researchgate.net [researchgate.net]
- 13. eaglebio.com [eaglebio.com]
- 14. weldonbiotech.com [weldonbiotech.com]
- 15. researchgate.net [researchgate.net]
- 16. Measurements of plasma metanephrines by immunoassay vs liquid chromatography with tandem mass spectrometry for diagnosis of pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enzyme-linked immunoassay for plasma-free metanephrines in the biochemical diagnosis of phaeochromocytoma in adults is not ideal - PubMed [pubmed.ncbi.nlm.nih.gov]
Plasma vs. Urinary Metanephrines: A Comparative Guide to Diagnostic Accuracy
The biochemical diagnosis of pheochromocytoma and paraganglioma (PPGL), rare catecholamine-secreting neuroendocrine tumors, is critical for preventing potentially lethal cardiovascular complications. The principal analytes for this diagnosis are metanephrines—metabolites of epinephrine and norepinephrine. Clinical practice guidelines from major endocrine societies recommend either plasma free metanephrines or 24-hour urinary fractionated metanephrines as the initial screening tests.[1][2][3] This guide provides a comparative analysis of their diagnostic performance, supported by experimental data and detailed methodologies for researchers and clinical scientists.
Data Presentation: Diagnostic Performance
Both plasma and urinary tests offer high diagnostic sensitivity, which is crucial for not missing a diagnosis of PPGL.[4] However, studies show variations in specificity, which impacts the rate of false-positive results. Measurement of plasma free metanephrines is often cited for its superior sensitivity, while 24-hour urinary fractionated metanephrines may offer higher specificity, reducing the likelihood of unnecessary follow-up investigations.[5][6]
A retrospective study found that plasma free metanephrines, plasma total metanephrines, and urinary fractionated metanephrines had similar high sensitivities (96%, 95%, and 95%, respectively) and specificities (89%, 91%, and 86%, respectively), concluding that all three tests perform equivalently in patients without renal insufficiency. Another study comparing plasma samples drawn in a seated position to 24-hour urinary metanephrines found an identical sensitivity of 96.4% for both tests.[5][7] However, this study highlighted a significantly higher specificity for the urinary test (94.2%) compared to the plasma test (75.6%).[5][7]
The choice between plasma and urine testing can also depend on the clinical context. Plasma testing may be preferred for high-risk patients, such as those with a genetic predisposition, while urinary testing's higher specificity is advantageous for screening lower-risk patient populations.[6]
The table below summarizes key performance data from comparative studies.
| Test Analyte | Sensitivity (%) | Specificity (%) | Study Population / Notes | Source(s) |
| Plasma Free Metanephrines | 96.4% | 75.6% | 245 subjects; plasma drawn in seated position. | [5][7] |
| 24-h Urinary Fractionated Metanephrines | 96.4% | 94.2% | 245 subjects; compared to seated plasma test. | [5][7] |
| Plasma Free Metanephrines | 96% (95% CI: 86-99%) | 89% (95% CI: 83-94%) | 46 cases, 181 controls; no renal dysfunction. | [8] |
| 24-h Urinary Fractionated Metanephrines | 95% (95% CI: 84-99%) | 86% (95% CI: 80-91%) | 46 cases, 181 controls; no renal dysfunction. | [8] |
| Plasma Fractionated Metanephrines | 97% | 85% | 31 patients with tumors, 261 outpatients. | [6] |
| 24-h Urinary Metanephrines & Catecholamines | 90% | 98% | 31 patients with tumors, 261 outpatients. | [6] |
| 24-h Urinary Free Metanephrines | 100% (95% CI: 86-100%) | 94% (95% CI: 89-98%) | 159 outpatients; compared to VMA and catecholamines. | [9] |
Experimental Protocols
The accuracy of metanephrine measurement is highly dependent on the analytical method employed. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is considered the gold standard due to its high sensitivity and specificity.[10][11] Enzyme-linked immunosorbent assays (ELISA) are also used and can be reliable for screening.[12]
Protocol 1: Plasma Free Metanephrines by LC-MS/MS
This method involves the quantification of this compound (MN), northis compound (NMN), and sometimes 3-methoxytyramine in plasma.[13]
-
Sample Collection & Preparation:
-
Collect blood in EDTA tubes, preferably after the patient has been resting in a supine position for 30 minutes.
-
Immediately place the sample on ice and centrifuge at 4°C to separate plasma.
-
Store plasma frozen at -70°C or lower until analysis.
-
For analysis, thaw 100-500 µL of plasma and add a deuterated internal standard solution.[13]
-
Precipitate proteins using a solution (e.g., perchloric acid or an organic solvent), vortex, and centrifuge.[13]
-
-
Solid-Phase Extraction (SPE):
-
The supernatant is loaded onto an SPE cartridge (e.g., weak cation exchange or porous graphitic carbon) to purify the analytes and remove interferences.[14][15]
-
Wash the cartridge with appropriate solutions (e.g., ammonium formate, water, methanol).
-
Elute the metanephrines with a solvent, typically containing formic acid in an organic modifier.[14]
-
The eluate may be evaporated and reconstituted in a mobile phase-compatible solution.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Chromatographic separation is achieved using a specialized column (e.g., HILIC or PGC) with a gradient elution of mobile phases (e.g., acetonitrile and ammonium formate buffer).[11]
-
The mass spectrometer is operated in positive ion mode with heated electrospray ionization (HESI).
-
Analytes are detected using multiple-reaction monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and its internal standard.[10]
-
Quantification is performed by comparing the analyte-to-internal standard peak area ratio against a calibration curve.
-
Protocol 2: 24-Hour Urinary Fractionated Metanephrines by ELISA
This protocol describes a competitive enzyme immunoassay for quantifying this compound and northis compound in urine.[16][17][18]
-
Sample Collection & Preparation:
-
Collect urine over a 24-hour period in a container with a preservative, such as 10-15 mL of 6 M HCl, to maintain analyte stability.[16][17]
-
Measure and record the total 24-hour volume.
-
For total (free + conjugated) metanephrines, an acid hydrolysis step is required. Pipette a urine sample, add hydrochloric acid, and hydrolyze at 90°C for 30 minutes.[17] Cool the sample to room temperature. This step is omitted for measuring free metanephrines.[16]
-
Samples are then subjected to a preparation step, which often includes acylation to derivatize the metanephrines.[17][18]
-
-
ELISA Procedure:
-
Pipette standards, controls, and prepared (acylated) urine samples into wells of a microtiter plate coated with the antigen.
-
Add an anti-metanephrine antibody to each well. The acylated metanephrines in the sample compete with the antigen on the plate for a fixed number of antibody binding sites.
-
Incubate the plate, allowing the system to reach equilibrium.
-
Wash the wells to remove unbound antigen and antigen-antibody complexes.
-
Add an enzyme-conjugated secondary antibody (e.g., anti-rabbit IgG-peroxidase) that binds to the primary antibody captured on the plate.
-
Wash the wells again to remove the unbound secondary antibody.
-
Add a substrate (e.g., TMB), which is converted by the enzyme to produce a colored product.[17][18]
-
Stop the reaction and measure the absorbance at a specific wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the concentration of this compound in the sample.[16]
-
Calculate the concentration of unknown samples from a standard curve.
-
Mandatory Visualization: Diagnostic Workflow
The following diagram illustrates a typical clinical workflow for the diagnosis of pheochromocytoma and paraganglioma, from initial suspicion to biochemical testing and subsequent actions.
Caption: Diagnostic workflow for Pheochromocytoma and Paraganglioma (PPGL).
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Pheochromocytoma and paraganglioma: an endocrine society clinical practice guideline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. louisville.edu [louisville.edu]
- 5. Diagnostic accuracy of plasma free metanephrines in a seated position compared with 24-hour urinary metanephrines in the investigation of pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pure.skku.edu [pure.skku.edu]
- 8. Diagnostic accuracy of free and total metanephrines in plasma and fractionated metanephrines in urine of patients with pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative Measurement of Plasma Free Metanephrines by a Simple and Cost-Effective Microextraction Packed Sorbent with Porous Graphitic Carbon and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of urinary fractionated metanephrines in the diagnosis of phaeochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. waters.com [waters.com]
- 16. novamedline.com [novamedline.com]
- 17. fybreeds.com [fybreeds.com]
- 18. meridianhealthcare.it [meridianhealthcare.it]
Metanephrine vs. 3-Methoxytyramine in Pheochromocytoma Diagnosis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate biochemical diagnosis of pheochromocytoma and paraganglioma (PPGL) is critical. This guide provides an objective comparison of the diagnostic performance of metanephrines (metanephrine and northis compound) and 3-methoxytyramine, supported by experimental data and detailed methodologies.
The measurement of catecholamine metabolites is the cornerstone of screening for PPGLs, rare neuroendocrine tumors that can lead to life-threatening cardiovascular complications if left undiagnosed. While metanephrines have traditionally been the primary biomarkers, emerging evidence highlights the significant additive value of 3-methoxytyramine in enhancing diagnostic accuracy.
Diagnostic Performance: A Head-to-Head Comparison
The Endocrine Society Clinical Practice Guideline recommends initial biochemical testing with either plasma free metanephrines or urinary fractionated metanephrines[1]. However, studies have demonstrated that the inclusion of 3-methoxytyramine, the O-methylated metabolite of dopamine, improves diagnostic sensitivity, particularly for specific tumor types.
The combination of northis compound and this compound provides high diagnostic sensitivity for PPGLs[2]. The addition of 3-methoxytyramine to the panel further increases this sensitivity, albeit with a slight decrease in specificity[2]. For instance, one study reported that the addition of methoxytyramine increased the diagnostic sensitivity for PPGLs from 97.2% to 98.6%, with a minor drop in specificity from 95.9% to 95.1%[2][3]. Another study showed that combining 3-MT with metanephrines increased diagnostic sensitivity from 93.9% to 97.0%[4].
3-methoxytyramine is particularly valuable in the diagnosis of head and neck paragangliomas (HNPGLs), which are often biochemically silent or only produce dopamine. The sensitivity for detecting HNPGLs increased significantly from 22.1% with metanephrines alone to 50.0% with the inclusion of 3-methoxytyramine[2][3]. Furthermore, elevated levels of 3-methoxytyramine may be indicative of metastatic disease[5].
The following tables summarize the quantitative data on the diagnostic performance of these biomarkers.
Table 1: Diagnostic Sensitivity and Specificity of Plasma Metanephrines with and without 3-Methoxytyramine for Pheochromocytoma and Paraganglioma (PPGL)
| Test | Sensitivity (%) | Specificity (%) |
| Northis compound and this compound | 97.2 | 95.9 |
| Northis compound, this compound, and 3-Methoxytyramine | 98.6 | 95.1 |
Data sourced from a comparative prospective study involving 1963 patients[3].
Table 2: Diagnostic Sensitivity and Specificity of Plasma Metanephrines with and without 3-Methoxytyramine for Head and Neck Paraganglioma (HNPGL)
| Test | Sensitivity (%) | Specificity (%) |
| Northis compound and this compound | 22.1 | 95.9 |
| Northis compound, this compound, and 3-Methoxytyramine | 50.0 | 95.1 |
Data sourced from a comparative prospective study involving 1963 patients[3].
Table 3: Fold Increase in Plasma Metabolites in Patients with PPGL Compared to Controls
| Metabolite | Fold Increase |
| Northis compound (NM) | 36 |
| This compound (MN) | 9.5 |
| 3-Methoxytyramine (3-MT) | 8.7 |
Data from a study involving 53 patients with PPGL and 65 controls[6][7].
Experimental Protocols
The accurate measurement of metanephrines and 3-methoxytyramine is crucial for their diagnostic utility. The most commonly employed and recommended analytical methods are high-performance liquid chromatography (HPLC) and liquid chromatography with tandem mass spectrometry (LC-MS/MS)[8][9].
Methodology: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for Plasma Free Metanephrines and 3-Methoxytyramine
This method is considered the gold standard due to its high sensitivity and specificity.
1. Sample Collection and Preparation:
-
Blood should be drawn from patients in a supine position after at least 20 minutes of rest to minimize physiological fluctuations in catecholamine levels[8].
-
Collect blood in tubes containing EDTA.
-
Immediately place the sample on ice and centrifuge at 4°C to separate the plasma.
-
Store the plasma at -80°C until analysis.
2. Solid-Phase Extraction (SPE):
-
Acidify the plasma samples.
-
Add an internal standard (e.g., deuterated analogues of the analytes) to the plasma.
-
Apply the sample to a cation-exchange SPE column.
-
Wash the column to remove interfering substances.
-
Elute the analytes with a basic solution.
3. LC-MS/MS Analysis:
-
Inject the eluate into the LC-MS/MS system.
-
Liquid Chromatography: Separate the analytes using a reversed-phase C18 column with a gradient elution.
-
Tandem Mass Spectrometry:
-
Ionize the eluted analytes using electrospray ionization (ESI) in positive mode.
-
Perform multiple reaction monitoring (MRM) to detect and quantify the specific precursor-to-product ion transitions for this compound, northis compound, and 3-methoxytyramine and their respective internal standards.
-
4. Data Analysis:
-
Calculate the concentration of each analyte by comparing the peak area ratio of the analyte to its internal standard against a calibration curve.
Signaling Pathways and Experimental Workflows
To visualize the biochemical relationships and analytical processes, the following diagrams are provided.
Caption: Catecholamine metabolism via Catechol-O-methyltransferase (COMT).
Caption: Experimental workflow for LC-MS/MS analysis of plasma metanephrines.
Conclusion
For the comprehensive biochemical diagnosis of pheochromocytoma and paraganglioma, the measurement of both metanephrines and 3-methoxytyramine is recommended. While metanephrines serve as robust primary screening tests, the inclusion of 3-methoxytyramine significantly enhances diagnostic sensitivity, particularly for HNPGLs and in the assessment of metastatic potential. The use of highly sensitive and specific analytical methods like LC-MS/MS is essential for accurate quantification of these critical biomarkers. This combined approach ensures a more accurate and reliable diagnosis, leading to improved patient management and outcomes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Plasma methoxytyramine: clinical utility with metanephrines for diagnosis of pheochromocytoma and paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma methoxytyramine: clinical utility with metanephrines for diagnosis of pheochromocytoma and paraganglioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Addition of 3-methoxytyramine or chromogranin A to plasma free metanephrines as the initial test for pheochromocytoma and paraganglioma: Which is the best diagnostic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Update on Modern Management of Pheochromocytoma and Paraganglioma [e-enm.org]
- 6. Plasma free this compound, northis compound, and 3-methoxytyramine for the diagnosis of pheochromocytoma/paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasma free this compound, northis compound, and 3-methoxytyramine for the diagnosis of pheochromocytoma/paraganglioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pheochromocytoma - Paraganglioma | Choose the Right Test [arupconsult.com]
- 9. Detection of spot urinary free metanephrines and 3-methoxytyramine with internal reference correction for the diagnosis of pheochromocytomas and paragangliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Plasma vs. Urine Metanephrines: A Comparative Guide for Researchers
A comprehensive analysis of plasma and urinary metanephrines for the diagnosis of pheochromocytoma and paraganglioma, complete with experimental data, detailed protocols, and workflow visualizations.
For researchers and drug development professionals engaged in the study of catecholamine-secreting tumors, the accurate measurement of metanephrines—metabolites of epinephrine and norepinephrine—is paramount. The choice between plasma and urine as the sample matrix for these measurements is a critical decision with implications for diagnostic accuracy and logistical feasibility. This guide provides an objective comparison of plasma free metanephrines and 24-hour urinary fractionated metanephrines, supported by experimental data and detailed methodologies.
Diagnostic Accuracy: A Head-to-Head Comparison
The diagnostic performance of plasma and urine metanephrine testing has been extensively studied, primarily in the context of diagnosing pheochromocytoma and paraganglioma. While both methods demonstrate high sensitivity, there are notable differences in their specificity.
A study comparing plasma free metanephrines (measured by LC-MS/MS in seated patients) with 24-hour urinary metanephrines found that both methods had a sensitivity of 96.4%.[1][2] However, the specificity of the urinary metanephrines measurement was significantly higher at 94.2%, compared to 75.6% for plasma metanephrines.[1][2] Another study reported similar sensitivities for plasma free metanephrines (96%), plasma total metanephrines (95%), and urinary fractionated metanephrines (95%), with specificities of 89%, 91%, and 86%, respectively.[3][4][5]
Recent research indicates that urinary fractionated this compound measurement may be the most sensitive diagnostic test, followed by plasma free metanephrines.[6] Conversely, plasma free northis compound is reported to be the most specific test.[6] It is also important to note that a significant correlation exists between plasma and urinary this compound levels.[6]
| Test | Sensitivity (%) | Specificity (%) | Key Findings |
| Plasma Free Metanephrines | 84 - 100[6][7][8] | 75.6 - 98[1][2][7][9] | High sensitivity, but specificity can be lower, especially with seated collection.[1][2] Considered a convenient initial screening tool.[1] |
| 24-Hour Urinary Fractionated Metanephrines | 83.3 - 97[7][9] | 86 - 98[3][4][5][9] | Generally higher specificity compared to plasma.[1][2] The 24-hour collection can be cumbersome for patients. |
Experimental Protocols
Accurate and reproducible measurement of metanephrines is highly dependent on strict adherence to pre-analytical and analytical protocols. The most widely accepted analytical method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[10][11][12][13]
Catecholamine Metabolism Pathway
Metanephrines (this compound and northis compound) are the O-methylated metabolites of epinephrine and norepinephrine, respectively. This conversion is catalyzed by the enzyme catechol-O-methyltransferase (COMT). Understanding this pathway is fundamental to interpreting test results.
General Experimental Workflow
The general workflow for the analysis of metanephrines in both plasma and urine samples involves sample collection, preparation, and analysis by LC-MS/MS.
References
- 1. Preanalytical Considerations and Outpatient Versus Inpatient Tests of Plasma Metanephrines to Diagnose Pheochromocytoma [zora.uzh.ch]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Metanephrines for Evaluating Palpitations and Flushing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. childrensmn.org [childrensmn.org]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 8. waters.com [waters.com]
- 9. pheopara.org [pheopara.org]
- 10. Preanalytical Considerations and Outpatient Versus Inpatient Tests of Plasma Metanephrines to Diagnose Pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Figure 1, [Metabolic pathway of catecholamines. 3-MT,...]. - Paraganglioma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mater.org.au [mater.org.au]
- 13. researchgate.net [researchgate.net]
Establishing Pediatric Reference Intervals for Metanephrines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of metanephrines, the metabolites of catecholamines epinephrine and norepinephrine, is crucial in the diagnosis and management of various pediatric conditions, most notably neuroblastoma and other catecholamine-secreting tumors. Establishing reliable pediatric reference intervals is paramount for correct interpretation of test results, as metanephrine concentrations exhibit significant age-dependent variations, especially in early infancy.[1] This guide provides a comparative overview of the common analytical methods used for pediatric this compound testing, presents age-stratified reference interval data from published studies, and details the experimental protocols involved.
Analytical Methodologies: A Comparative Overview
The two primary analytical techniques for the quantification of metanephrines in pediatric samples are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely considered the gold standard due to its high sensitivity and specificity.[2][3][4] This method allows for the simultaneous measurement of this compound (MN), northis compound (NMN), and often 3-methoxytyramine (3-MT), the metabolite of dopamine.[1] The high specificity of LC-MS/MS minimizes interference from other substances, a common challenge with other methods.[4]
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is another robust and reliable method for quantifying metanephrines. While it may have slightly lower sensitivity compared to LC-MS/MS, it is a well-established technique that provides accurate results.[5][6] HPLC-ECD is particularly effective for the analysis of urinary fractionated metanephrines.
Pediatric Reference Intervals for Plasma Free Metanephrines
The concentration of free metanephrines in plasma shows dynamic changes throughout childhood. Notably, northis compound and 3-methoxytyramine levels are higher in neonates and infants up to six months of age, declining steeply thereafter.[1] Conversely, plasma this compound concentrations are lower in the first year of life and increase in later childhood.[1] These age-related variations underscore the necessity of using age-stratified reference intervals for accurate clinical assessment.
Table 1: Comparison of Pediatric Plasma Free this compound Reference Intervals (LC-MS/MS)
| Study / Age Group | This compound (nmol/L) | Northis compound (nmol/L) | 3-Methoxytyramine (nmol/L) |
| Peitzsch et al. (2019) [1] | |||
| 0–<1 year | < 0.25 | < 1.10 | < 0.20 |
| 1–<2 years | < 0.30 | < 0.70 | < 0.15 |
| 2–<6 years | < 0.35 | < 0.60 | < 0.12 |
| 6–<10 years | < 0.40 | < 0.60 | < 0.10 |
| 10–<18 years | < 0.45 | < 0.65 | < 0.10 |
| Cangemi et al. (as cited in a 2015 study) [7] | |||
| 0-1 month | < 0.46 | < 1.37 | Not Reported |
| 1-12 months | < 0.39 | < 0.82 | Not Reported |
| 1-3 years | < 0.34 | < 0.58 | Not Reported |
| 3-5 years | < 0.32 | < 0.52 | Not Reported |
| 5-18 years | < 0.32 | < 0.47 | Not Reported |
Pediatric Reference Intervals for Urinary Fractionated Metanephrines
Urinary this compound levels, typically expressed as a ratio to creatinine to account for variations in urine concentration, also demonstrate a significant inverse correlation with age.[5][6] Both spot urine and 24-hour urine collections are used for analysis, with 24-hour collections being highly recommended for a more accurate assessment.[8]
Table 2: Comparison of Pediatric Urinary Fractionated this compound Reference Intervals (HPLC-ECD)
| Study / Age Group | This compound (µg/g creatinine) | Northis compound (µg/g creatinine) | 3-Methoxytyramine (µg/g creatinine) |
| Roli et al. (2023) [5][6] | |||
| 0–<1 year | 18 - 253 | 118 - 1432 | 163 - 2404 |
| 1–<2 years | 15 - 173 | 81 - 982 | 112 - 1651 |
| 2–<6 years | 11 - 103 | 48 - 584 | 66 - 980 |
| 6–<10 years | 8 - 69 | 33 - 400 | 45 - 673 |
| 10–<18 years | 5 - 47 | 22 - 272 | 31 - 462 |
| Marshfield Labs [8] | 27 – 270 | 69 – 750 | Not Reported |
| Mayo Clinic Laboratories [9] | |||
| 0-1 year | 29 - 364 | 149 - 1827 | Not Reported |
| 1-2 years | 22 - 278 | 100 - 1254 | Not Reported |
| 2-5 years | 16 - 200 | 66 - 828 | Not Reported |
| 5-10 years | 11 - 139 | 44 - 548 | Not Reported |
| 10-15 years | 8 - 100 | 31 - 386 | Not Reported |
| >15 years | 6 - 73 | 23 - 282 | Not Reported |
Experimental Protocols
LC-MS/MS for Plasma Free Metanephrines
A highly sensitive and specific LC-MS/MS method is crucial for the accurate quantification of the low physiological concentrations of free metanephrines in pediatric plasma.
1. Sample Collection and Handling:
-
Collect blood in EDTA-containing tubes.
-
To minimize stress-induced catecholamine release, it is recommended that the patient rests in a supine position for at least 20 minutes before blood collection.
-
Place the collected sample on ice immediately and centrifuge within 2 hours of collection to separate the plasma.
-
Store plasma frozen at -20°C or lower until analysis.
2. Sample Preparation (Solid Phase Extraction - SPE):
-
Thaw plasma samples and internal standards.
-
To 0.5 mL of plasma, add an internal standard mix.
-
Add 0.5 mL of a suitable buffer (e.g., 10 mM NH4H2PO4, pH 6.5).
-
Condition a weak cation exchange (WCX) SPE cartridge sequentially with methanol and buffer.
-
Load the pretreated sample onto the SPE cartridge.
-
Wash the cartridge sequentially with water, methanol, and an acidic acetonitrile solution to remove interferences.
-
Elute the analytes with a formic acid solution in acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a formic acid solution in water for injection into the LC-MS/MS system.[2]
3. Instrumentation and Analytical Conditions:
-
Liquid Chromatography: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A column suitable for polar analytes, such as a pentafluorophenyl (PFP) column, is often used.
-
Mobile Phase: A gradient of methanol and water containing formic acid is typically employed for chromatographic separation.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is used for detection.
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection: Monitor specific precursor-to-product ion transitions for each analyte and internal standard (Multiple Reaction Monitoring - MRM).
HPLC-ECD for Urinary Fractionated Metanephrines
This method involves acid hydrolysis to release the conjugated metanephrines, followed by extraction and chromatographic separation with electrochemical detection.
1. Sample Collection and Handling:
-
For 24-hour urine collection, provide the patient with a collection container containing a preservative such as hydrochloric acid or boric acid.[10][11]
-
For random urine samples, no preservative is typically required, but the sample should be acidified shortly after collection.
-
Refrigerate the urine sample during and after collection.
2. Sample Preparation (Acid Hydrolysis and Extraction):
-
Take an aliquot of the urine sample.
-
Add an internal standard.
-
Perform acid hydrolysis by heating the sample with hydrochloric acid to deconjugate the metanephrines.
-
Neutralize the hydrolyzed sample.
-
Use a solid-phase extraction (SPE) column for sample cleanup and concentration.
-
Elute the metanephrines from the SPE column.
3. Instrumentation and Analytical Conditions:
-
Liquid Chromatography: An HPLC system equipped with a pump, autosampler, and column oven.
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: An aqueous buffer containing an organic modifier (e.g., methanol or acetonitrile) and an ion-pairing agent.
-
Detection: An electrochemical detector set at an appropriate oxidation potential to detect the metanephrines.
Visualizing the Metabolic Pathway and Experimental Workflow
To better understand the biochemical basis of this compound measurement and the analytical process, the following diagrams are provided.
Caption: Catecholamine metabolism pathway to metanephrines.
Caption: Experimental workflow for this compound analysis.
Conclusion
The establishment of accurate and age-appropriate pediatric reference intervals for metanephrines is critical for the reliable diagnosis and monitoring of catecholamine-secreting tumors and other related disorders in children. LC-MS/MS has emerged as the preferred method for plasma free this compound analysis due to its superior sensitivity and specificity. For urinary fractionated metanephrines, both LC-MS/MS and HPLC-ECD are reliable methods. This guide provides a framework for comparing these methodologies and highlights the importance of adhering to strict pre-analytical and analytical protocols to ensure the accuracy of results. Researchers and clinicians must utilize age-stratified reference intervals to avoid misinterpretation of this compound levels in the pediatric population.
References
- 1. researchgate.net [researchgate.net]
- 2. Metanephrines- Urine [testguide.adhb.govt.nz]
- 3. pheopara.org [pheopara.org]
- 4. minervamedica.it [minervamedica.it]
- 5. Metanephrines and Normetanephrines, Urine | MLabs [mlabs.umich.edu]
- 6. Figure 1, [Metabolic pathway of catecholamines. 3-MT,...]. - Paraganglioma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Metanephrines, Fractionated, 24 Hour, Urine - Mayo Clinic Laboratories | Pediatric Catalog [pediatric.testcatalog.org]
- 8. Specimen Collection : this compound, Plasma [rch.org.au]
- 9. researchgate.net [researchgate.net]
- 10. jasem.com.tr [jasem.com.tr]
- 11. Metanephrines for Evaluating Palpitations and Flushing - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Metanephrine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds like metanephrine are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step logistical and safety information for the operational disposal of this compound, aligning with best practices in laboratory safety and chemical management.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound and adhere to your institution's specific environmental health and safety (EHS) guidelines. All personnel involved in the handling and disposal of this compound waste must be equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety goggles or glasses | Should provide a complete seal around the eyes to protect from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Ensure gloves are compatible with this compound and the solvents in use. |
| Body Protection | Laboratory coat | A fully buttoned lab coat should be worn to protect against skin contact. |
| Respiratory | Use in a well-ventilated area or fume hood | To prevent the inhalation of any dust or aerosols that may be generated. |
Handling Precautions:
-
Avoid direct contact with skin and eyes.
-
Do not ingest or inhale the substance.
-
Wash hands thoroughly after handling.
-
Prevent the formation of dust and aerosols.[1]
Regulatory Context: Is this compound a Hazardous Waste?
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). While this compound itself is not specifically listed, its parent compound, epinephrine, is categorized as a P-listed (acutely toxic) hazardous waste (P042). However, the EPA has clarified that this listing does not extend to epinephrine salts, which are commonly used in medical and research settings.[1]
Since this compound is often handled as a hydrochloride salt in laboratory settings, it would similarly not be classified as a P-listed acute hazardous waste. Therefore, it can typically be managed as a non-acutely hazardous chemical waste. It is essential to consult your institution's EHS department to confirm the appropriate waste classification.
RCRA P-Listed Waste Thresholds:
| Generator Category | Acute Hazardous Waste Generation Limit per Calendar Month | On-site Accumulation Limit for Acute Hazardous Waste |
| Very Small Quantity Generator (VSQG) | ≤ 1 kg | ≤ 1 kg |
| Small Quantity Generator (SQG) | > 1 kg and < 1000 kg of non-acute hazardous waste | ≤ 1 kg |
| Large Quantity Generator (LQG) | ≥ 1 kg | No limit, but subject to more stringent regulations |
Note: Generating more than 1 kg (2.2 lbs) of a P-listed waste in a calendar month classifies a facility as a large quantity hazardous waste generator, which entails more extensive regulatory requirements.[2]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through your institution's chemical waste program, managed by the EHS department or a licensed hazardous waste disposal contractor.[1] Do not dispose of this compound down the drain or in regular solid waste.[1]
-
Segregation: Collect all waste containing this compound, including the pure compound, solutions, and any contaminated materials (e.g., pipette tips, vials, weighing paper), in a dedicated and clearly labeled waste container.[1] This container must be compatible with chemical waste.
-
Labeling: The waste container must be clearly labeled with the full chemical name ("this compound" or "this compound Hydrochloride"), the CAS number, and an approximate concentration and quantity of the waste.[1] Indicate any solvents present in the waste mixture.
-
Storage: Store the sealed waste container in a designated and secure chemical waste storage area.[1] This area should be away from incompatible materials.
-
Collection: Arrange for the collection of the waste container by your institution's EHS department or their designated licensed hazardous waste disposal contractor.[1]
Experimental Protocols for Chemical Deactivation of this compound Waste
While collection by a licensed contractor is the standard procedure, in some instances, chemical deactivation may be considered to render the waste less hazardous before disposal. These procedures should only be performed by trained personnel in a controlled laboratory setting, and the resulting treated waste may still require disposal as chemical waste.
Oxidation with Sodium Hypochlorite:
Catecholamines and their metabolites can be oxidized to less hazardous compounds. Sodium hypochlorite (bleach) is a common oxidizing agent used for this purpose.
Methodology:
-
Work in a chemical fume hood and wear appropriate PPE.
-
For small quantities of aqueous this compound waste, add a 5.25% sodium hypochlorite solution (commercial bleach) in excess. The exact amount will depend on the concentration of this compound.
-
Stir the solution for a minimum of 2 hours to ensure complete oxidation.
-
The resulting solution should be tested to ensure the absence of this compound before neutralization and disposal according to institutional guidelines. The treated effluent may still be considered chemical waste.
Oxidation with Potassium Permanganate:
Potassium permanganate is a strong oxidizing agent that can degrade phenolic compounds like this compound.
Methodology:
-
In a chemical fume hood, prepare a solution of the this compound waste.
-
Acidify the solution with dilute sulfuric acid.
-
Slowly add a solution of potassium permanganate while stirring. The purple color of the permanganate will disappear as it reacts with the this compound. Continue adding permanganate solution until a faint, persistent pink or purple color remains, indicating that the this compound has been oxidized.
-
The resulting solution contains manganese salts and should be collected as hazardous waste for disposal.
This compound Disposal Workflow
Caption: A workflow diagram illustrating the key steps for the proper disposal of this compound waste in a laboratory setting.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Metanephrine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Metanephrine, including detailed operational and disposal plans. By adhering to these procedural, step-by-step instructions, you can minimize risks and maintain a secure workspace.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment are the first line of defense against potential exposure to this compound.[1][2][3] Different handling scenarios may necessitate varying levels of protection.
Recommended PPE for Handling this compound
| PPE Component | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact with the substance.[1] |
| Body Protection | Laboratory coat | Protects against contamination of personal clothing.[1] |
| Eye and Face Protection | Safety goggles or glasses. A face shield may be required for splash hazards. | Protects eyes and face from splashes, dust, or aerosols.[4] |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood.[1] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[5] | Prevents inhalation of dust or aerosols.[1] |
Operational Plan for Handling this compound
A structured workflow is critical to safely manage this compound from receipt to disposal.
Step-by-Step Handling Protocol
-
Preparation and Inspection:
-
Before handling, ensure all necessary PPE is readily available and in good condition.
-
Work in a designated, well-ventilated area, preferably within a chemical fume hood.[1]
-
Inspect the this compound container for any signs of damage or leakage.
-
-
Handling and Use:
-
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.[1]
-
Keep the container in a designated, secure area away from incompatible materials.[1]
-
For urinary samples containing Metanephrines, refrigeration or freezing is recommended to prevent degradation, although they are relatively stable for up to a week at room temperature.[7][8][9][10]
-
-
Decontamination:
-
Wipe down the work area with an appropriate cleaning agent after handling is complete.
-
Properly decontaminate all reusable equipment.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Protocol
-
Segregation:
-
Labeling:
-
Clearly label the waste container with the full chemical name ("this compound"), CAS number, and an indication of the contents.[1]
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure area for chemical waste, away from incompatible materials.[1]
-
-
Disposal:
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First Aid Measures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[5] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[5] |
Spill Response
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use personal protective equipment. Avoid dust formation.[5]
-
Clean-up: Pick up and arrange disposal without creating dust. Sweep up and shovel the spilled material.[5]
-
Dispose: Place the spilled material and any contaminated cleaning supplies into a sealed, labeled container for chemical waste disposal.
Visualizing Safe Handling Workflow
To further clarify the procedural steps for safely handling this compound, the following diagram illustrates the logical workflow from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 4. pppmag.com [pppmag.com]
- 5. capotchem.cn [capotchem.cn]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Stability of urinary fractionated metanephrines and catecholamines during collection, shipment, and storage of samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
